4-Butoxy-3-fluorophenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-butoxy-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHCUZXLXOUYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584279 | |
| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156487-13-7 | |
| Record name | B-(4-Butoxy-3-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156487-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Butoxy-3-fluorophenylboronic Acid and Its Role in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Butoxy-3-fluorophenylboronic acid, a valuable reagent in organic synthesis. While specific data for this exact molecule is not widely available, this paper will extrapolate its properties, synthesis, and applications based on closely related and well-documented analogs. By examining the established chemistry of similar compounds, we can provide researchers with a robust framework for utilizing this and other substituted phenylboronic acids in their work.
Introduction to Arylboronic Acids: The Power of the C-B Bond
Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their significance in modern organic chemistry stems primarily from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]
The versatility of arylboronic acids is enhanced by the diverse range of substituents that can be incorporated into the aromatic ring. These substituents, through their electronic and steric effects, can fine-tune the reactivity of the boronic acid and impart specific properties to the final products. Fluorine and alkoxy groups are particularly important substituents in medicinal chemistry, often improving metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.
Physicochemical Properties and Synthesis of this compound
While a specific CAS number for this compound was not identified in a comprehensive search of available literature and databases, we can infer its properties from structurally similar compounds.
| Property | Predicted Value/Characteristic | Basis for Prediction from Analogs |
| Molecular Formula | C₁₀H₁₄BFO₃ | Based on the named structure |
| Molecular Weight | ~212 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical appearance of arylboronic acids[3] |
| Melting Point | 75-150 °C | Analogs like 5-Butoxy-2-fluorophenylboronic acid (75-80 °C) and 4-Butoxy-3-chlorophenylboronic acid (147-151 °C) show a range.[4][5] |
| Solubility | Soluble in organic solvents (e.g., THF, Dioxane, DMF), sparingly soluble in water. | General solubility profile of arylboronic acids. |
| Stability | Sensitive to moisture and air. May undergo dehydration to form boroxines. | General stability of boronic acids.[6] |
Synthesis of Substituted Phenylboronic Acids
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route would start from 1-bromo-4-butoxy-3-fluorobenzene.
Figure 1. A generalized synthetic workflow for the preparation of this compound.
A similar multi-step synthesis has been described for 4-amino-3-fluorophenylboronic acid, which involves a lithium-bromine exchange followed by reaction with trimethyl borate and subsequent acidic hydrolysis.[7]
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide or triflate.[2][8]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction. The specific conditions, such as the choice of catalyst, base, and solvent, may need to be optimized for a particular substrate combination.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The incorporation of a 4-butoxy-3-fluoro-phenyl moiety into molecules through Suzuki-Miyaura coupling can be highly advantageous in drug discovery and materials science.
-
Pharmaceuticals: The fluorine atom can enhance metabolic stability and binding affinity, while the butoxy group can improve lipophilicity and cell membrane permeability. Phenylboronic acids are key intermediates in the synthesis of a wide range of therapeutic agents.[9][10]
-
Agrochemicals: Similar to pharmaceuticals, the unique properties imparted by the substituents can lead to the development of more effective and safer pesticides and herbicides.[5]
-
Materials Science: Arylboronic acids are used to synthesize conjugated polymers and other organic materials with specific electronic and photophysical properties for applications in areas like organic light-emitting diodes (OLEDs).[11]
Safety, Handling, and Storage
Substituted phenylboronic acids, including this compound, require careful handling.
-
Hazards: These compounds are often classified as irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or inhaled.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.[6][15]
Conclusion
This compound represents a valuable building block for organic synthesis, particularly for the construction of complex molecules with applications in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited, a thorough understanding of the chemistry of related arylboronic acids provides a strong foundation for its successful application in the laboratory. The continued exploration of novel substituted boronic acids will undoubtedly lead to the discovery of new and improved chemical entities with significant scientific and commercial impact.
References
- AK Scientific, Inc. (n.d.).
- Combi-Blocks, Inc. (2023).
- Fisher Scientific. (2025). 4-Fluoro-2-(trifluoromethyl)
- Fujita, K., & Osawa, S. (2018). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.
- Bheemisetty, H., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-016.
- BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.
- Singh, V. K., & Kumar, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998.
- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)
- Thermo Fisher Scientific. (2020).
- da Silva, A. B. F., et al. (2020). Phenylboronic acid (1) and its optimized derivatives: improving binding affinity versus KPC-2. RSC Medicinal Chemistry, 11(11), 1313-1322.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemicalBook. (n.d.).
- Sigma-Aldrich. (n.d.). Butoxy fluorophenyl boronic acid.
- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis.
- Chem-Impex. (n.d.). 4-Fluorophenylboronic acid.
- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8255-8258.
- BLD Pharm. (n.d.). 1765-93-1|4-Fluorophenylboronic acid.
- PubChem. (2025). (4-Butoxy-3-methylphenyl)boronic acid.
- precisionFDA. (n.d.). (4-FLUOROPHENYL)BORONIC ACID.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved [Video]. YouTube.
- Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid ≥95%.
- MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid.
- Pharmaffiliates. (n.d.). CAS No : 1765-93-1| Chemical Name : 4-Fluorophenylboronic Acid.
- LookChem. (n.d.). Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
- 5. lookchem.com [lookchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. japsonline.com [japsonline.com]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. chemicalbook.com [chemicalbook.com]
physicochemical properties of 4-Butoxy-3-fluorophenylboronic acid
An In-depth Technical Guide to 4-Butoxy-3-fluorophenylboronic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, stability, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who utilize substituted phenylboronic acids as critical intermediates in organic synthesis.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, this compound emerges as a strategically important building block. Its unique substitution pattern—a butoxy group and a fluorine atom—imparts specific electronic and steric properties that are highly valuable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3][4] The boronic acid functional group, B(OH)₂, serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction.[5]
Core Physicochemical Properties
The physical and chemical characteristics of a reagent are critical for its handling, reaction setup, and purification. The properties of this compound and related structures are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BFO₃ | [4][6] |
| Molecular Weight | 212.03 g/mol | [4] |
| Appearance | White to off-white powder/solid | |
| Melting Point | 75-80 °C (for 5-Butoxy-2-fluorophenylboronic acid) | [4] |
| Boiling Point | 363 °C at 760 mmHg (for 5-Butoxy-2-fluorophenylboronic acid) | [4] |
| Flash Point | 166.442 °C | [7] |
| Density | 1.15 g/cm³ (for 5-Butoxy-2-fluorophenylboronic acid) | [4] |
| Refractive Index | 1.496 | [7] |
| Solubility | Soluble in polar organic solvents like ethanol and dimethylformamide; poorly soluble in nonpolar solvents.[8][9] |
Note: Specific data for the exact isomer this compound can be sparse; data for closely related isomers is provided for reference.
Chemical Reactivity, Stability, and Handling
Stability Considerations
While boronic acids are generally stable and easy to handle compared to other organometallic reagents, they are susceptible to certain degradation pathways.[1]
-
Oxidative Instability : A significant challenge with boronic acids is their metabolic and chemical instability, as they can undergo rapid oxidative deboronation.[10] At physiological pH, this oxidation can occur at rates comparable to that of thiols.[11][12] The mechanism involves reactive oxygen species.
-
Protodeboronation : In aqueous solutions, boronic acids can undergo slow protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10]
-
Dehydration : Thermal dehydration of phenylboronic acids can lead to the formation of boroxines, which are trimeric anhydrides. This is a reversible reaction often driven by the removal of water.[1]
The fluorine atom on this compound, being an electron-withdrawing group, can influence the stability of the C-B bond. It generally increases the Lewis acidity of the boron atom and can lower the pKa of the boronic acid, which can be advantageous for reactions at physiological pH.[13]
Handling and Storage
To ensure the integrity of the reagent, the following handling and storage procedures are recommended:
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[6] Storage at room temperature is generally acceptable.[6]
-
Handling : Use in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Anhydrous solvents are often required for reactions to prevent hydrolysis and protodeboronation.[13]
The Suzuki-Miyaura Coupling: A Core Application
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an organohalide (or triflate).[5][14]
Reaction Mechanism
The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[14][15] A base is crucial for the reaction, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a generalized workflow for using this compound in a cross-coupling reaction.
Workflow Diagram:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup : To a reaction vessel, add the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additional ligand if required.
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition : Under the inert atmosphere, add the degassed solvent (e.g., a mixture of toluene and water, or dioxane). Then, add an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) followed by this compound (1.1-1.5 equivalents).
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by analyzing aliquots from the reaction mixture.
-
Work-up : Once complete, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.
Analytical Characterization Methods
Verifying the identity and purity of this compound and its reaction products is essential.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a common technique. However, the analysis of boronic acids can be challenging due to their hydrophilicity and potential for on-column degradation.[16] Using a high-pH mobile phase (e.g., pH 12) can stabilize boronate esters and improve the retention of the corresponding boronic acid.[16][17] A C18 column is often suitable.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show characteristic signals for the aromatic protons and the aliphatic protons of the butoxy group.
-
¹³C NMR : Will show signals for all unique carbon atoms. The carbon attached to the boron (ipso-carbon) can sometimes be difficult to detect.[19]
-
¹⁹F NMR : A single resonance will confirm the presence and chemical environment of the fluorine atom.
-
¹¹B NMR : Provides direct evidence of the boron species, with a characteristic chemical shift for boronic acids.[19]
-
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound and its products.[20]
Applications in Research and Drug Development
The structural motifs derived from this compound are prevalent in several areas of chemical science.
-
Pharmaceutical Intermediates : This compound is a vital building block for creating Active Pharmaceutical Ingredients (APIs).[3] The resulting biaryl structures are common in drugs targeting a wide range of diseases. The incorporation of boron into drug candidates is an active area of research, as boronic acids can act as enzyme inhibitors or engage in unique biological interactions.[21]
-
Materials Science : The fluorinated and butoxy-substituted phenyl ring can impart desirable electronic and photophysical properties to organic molecules used in Organic Light-Emitting Diodes (OLEDs) and other functional materials.[2]
-
Agrochemicals : It serves as a precursor in the synthesis of novel pesticides and herbicides, where the specific substitution pattern can tune the biological activity and physical properties of the final compound.[3]
Conclusion
This compound is a highly functionalized and versatile reagent. Its value lies in its capacity to participate in robust C-C bond-forming reactions, enabling the efficient construction of complex molecular architectures. A thorough understanding of its physicochemical properties, stability, and reactivity is paramount for its successful application in research and development. By employing proper handling techniques and optimized reaction protocols, scientists can fully leverage this building block to accelerate innovation in medicine, materials, and beyond.
References
- Improving the oxidative stability of boronic acids through stereoelectronic effects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuI11R1Jr846t7rPO-9bmpV3PszzfxhbqqQc4pqHtje697prO8XxIdvTrlbZTAa3RijHMxTbJr1VZLiyUNaLPyP1OsbuW6gaJTcBog-CUzwgBAoOeszQW-HYb7iMQq_ambFqXu_jrv_5DtXhdg1EJHngCzsiuMN2mSrqV2hAkR5v30f4EYqxdq8Oa-rpZV1zMaZST0Ky6fMTlbTwVtVHB7Follyeu_YZUFlCV0Mx-6RGCx454=]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross_Coupling_Reactions/Suzuki-Miyaura_Coupling]
- Stability and Synthesis of Phenylboronic Acids1. [URL: https://vertexaisearch.cloud.google.
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.2013691118]
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33688047/]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/207]
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10764724/]
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25584e]
- Phenylboronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [URL: https://www.researchgate.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVR2Pwul5Heki9O1hiW6yWSzkjLbMvc-emXyuNaq2RjvIohQkXDe-OctwDnYV9krR6OzD4sdf8P8MHnheWYDl6iK5BSDnfs9Dv3daNanOaa6K7h419T-HbTar4EIRPyiUkntMqrT3NoO9tabbUCHhLraT0fhjRDciQU8rW0OJRoEJppEq7kSigiEb63qA1H8KvszMAa2_uPWyC5pSkJTNW0lsgBOjR3P6aebZ_iwmNTbfNJjh_sUxJeU7kWAsQSb2MCMT8p4ZSEpivSPamolzM4A3jkV7h1hS8IhoeQhnF3_-we4IGiFGPqvvXCim2NBzAhwzlCjOam2ANwnBAdDoseiEzS8G-z_3WsIwrbg3kzubACIRhlYWmtPHcUonZIo=]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay00529a]
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7519aa3343635a9187178]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22425048/]
- Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz_P3EtxOXEJGII5mr4cmaxU-tem7XR0NezQ39eIkQ6QVNYWY7q-pdIoZo72hLHAE3tkRCv0yllWvAv8uj1YPBvaOwHq13pQisKiJbF0QcuIh6QTAPmKvpUUWVSAE5XyoGN2SDkE1krL5potu1AieQ_5JzYDnCdxpMM20x0L43VGjYdtKHS1Qba1B5Bu_IJksHRjhmUmvvDFMh_KywK4wPZr0oIIbZhcZ2NS3BVPgSCP8=]
- Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0442]
- (4-Butoxy-3-fluorophenyl)boronic acid. Echemi. [URL: https://www.echemi.com/products/pid2164403-4-butoxy-3-fluorophenylboronic-acid.html]
- Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/maximizing-efficiency-applications-of-4-butoxy-2-3-difluorophenyl-boronic-acid-in-synthesis_d168.html]
- (4-Butoxy-3-methylphenyl)boronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/63216904]
- 4-Butoxy-3-chlorophenylboronic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/more-info/60922]
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETgpK2DeRMHdKSuGOUlL9S7tW5bVFLT0lK_Fcw10hgA7eeQGzcQ1D2HLFsftpuRw3RVRBPIoqhfOH9q8wm2biUl2nRLKD4t9DTO8YKUHNSthjYSuk0ZA7AyYSMHRmHRis9f2BDp-pOhrHNM4dTYl1vYY9tYk_6p4Y=]
- Butoxy fluorophenyl boronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/757271]
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [URL: https://www.pitt.edu/~asher/papers/glucose/Tetrahedron%20Letters%2044%20(2003)%207719-7722.pdf]
- 4-Fluorophenylboronic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/03194]
- 4-Fluorophenylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/417556]
- 1765-93-1|4-Fluorophenylboronic acid. BLD Pharm. [URL: https://www.bldpharm.com/products/1765-93-1.html]
- CAS No : 1765-93-1| Chemical Name : 4-Fluorophenylboronic Acid. Pharmaffiliates. [URL: https://www.
- 4-Carboxy-3-fluorobenzeneboronic acid. ChemBK. [URL: https://www.chembk.com/en/chem/4-Carboxy-3-fluorobenzeneboronic%20acid]
- 4-Carboxy-3-fluorophenylboronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Carboxy-3-fluorophenylboronic-acid]
- 850198-68-4 | (3-Acetyl-4-fluorophenyl)boronic acid. ChemScene. [URL: https://www.chemscene.com/products/3-Acetyl-4-fluorophenyl-boronic-acid-850198-68-4.html]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956976/]
- (4-FLUOROPHENYL)BORONIC ACID. precisionFDA. [URL: https://precision.fda.gov/files/pfda-5af49354b63d91361e27a6c9]
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [URL: https://www.drugdiscoverytrends.com/novel-synthesis-technique-produces-boronic-acid-based-drugs]
- 2096331-14-3 | 4-Butoxy-2-(trifluoromethyl)phenylboronic acid. ChemScene. [URL: https://www.chemscene.com/products/4-Butoxy-2-trifluoromethyl-phenylboronic-acid-2096331-14-3.html]
- 4-Fluorophenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/F0374]
- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/244673685_Synthesis_and_Crystal_Structure_of_4-Amino-3-fluorophenylboronic_Acid]
- Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. [URL: https://www.watson-int.com/news/optimizing-organic-synthesis-the-role-of-3-cyano-4-fluorophenylboronic-acid_d106.html]
- Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid. LookChem. [URL: https://www.lookchem.com/5-Butoxy-2-fluorophenylboronic-acid-cas-849062-31-3/]
- What are the applications and solubility of 3,4,5-Trifluorophenylboronic acid?. Guidechem. [URL: https://www.guidechem.com/news/what-are-the-applications-and-solubility-of-3-4-5-trifluorophenylboronic-acid-171887.html]
- 480438-55-9(4-BUTOXY-3-CHLOROPHENYLBORONIC ACID) Product Description. ChemicalBook. [URL: https://www.chemicalbook.
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [guidechem.com]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. pnas.org [pnas.org]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.pitt.edu [sites.pitt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 4-Butoxy-3-fluorophenylboronic Acid in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 4-Butoxy-3-fluorophenylboronic Acid
In the landscape of contemporary medicinal chemistry, substituted phenylboronic acids are indispensable building blocks. Their prominence is largely due to their utility in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[1][2][3] Among these critical reagents, this compound (CAS No. 870778-92-0) has emerged as a particularly valuable intermediate in the synthesis of complex organic molecules destined for pharmaceutical applications.[4][5]
The unique substitution pattern of this molecule is not accidental; it is a product of deliberate molecular design. The 3-fluoro substituent serves as a powerful modulator of electronic properties and can lower the pKa of the boronic acid, enhancing its reactivity and influencing intermolecular interactions.[6][7] The 4-butoxy group, a lipophilic chain, can improve pharmacokinetic properties, such as membrane permeability and metabolic stability, in the final active pharmaceutical ingredient (API). The strategic combination of these features makes this reagent a sought-after component in the development of novel therapeutics.[8][9]
This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, intended for researchers, chemists, and professionals in the field of drug development. We will delve into two field-proven synthetic routes, examining the mechanistic underpinnings, practical considerations, and purification challenges associated with each, thereby providing a complete framework for its successful synthesis.
Part 1: Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of this compound points to a primary disconnection at the Carbon-Boron bond. This suggests two dominant forward-synthesis strategies:
-
Organometallic Route: Formation of an organometallic intermediate (specifically, an aryllithium) from a corresponding aryl halide, followed by electrophilic quenching with a boron-containing reagent.
-
Catalytic Route: A transition-metal-catalyzed cross-coupling reaction (Miyaura Borylation) between an aryl halide and a diboron reagent.
Both pathways require a common precursor: a halogenated 4-butoxy-3-fluorobenzene. For the purposes of this guide, we will focus on the synthesis starting from 4-bromo-2-fluorophenol , which can be readily converted to the key intermediate, 1-bromo-4-butoxy-3-fluorobenzene .
Caption: Retrosynthetic analysis of this compound.
Part 2: Synthesis of the Key Precursor: 1-Bromo-4-butoxy-3-fluorobenzene
The initial step in both primary synthesis routes is the preparation of the aryl bromide precursor via a standard Williamson ether synthesis. This reaction proceeds by the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide.
Protocol: Williamson Ether Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at room temperature. The choice of base is critical; K₂CO₃ is safer and easier to handle for large-scale reactions, while NaH offers faster reaction times.
-
Alkylation: Add 1-bromobutane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-bromo-4-butoxy-3-fluorobenzene.
Part 3: Core Synthesis Methodologies
With the key precursor in hand, we can now explore the two primary methods for installing the boronic acid functionality.
Method A: Lithiation and Borylation
This classic and highly effective method relies on the generation of a potent nucleophilic aryllithium species via lithium-halogen exchange, which is then trapped by a boron electrophile.[6][10]
Causality and Mechanistic Insight: The reaction is conducted at cryogenic temperatures (-78 °C) to ensure the stability of the aryllithium intermediate and prevent side reactions, such as reaction with the solvent (THF) or undesired rearrangements.[11] n-Butyllithium (n-BuLi) is a sufficiently strong base to facilitate the rapid exchange with the aryl bromide. The subsequent addition of an electrophilic borate ester, like triisopropyl borate, results in the formation of a boronate complex. Acidic aqueous workup then hydrolyzes this complex to the final boronic acid.[7]
Caption: Workflow for the Lithiation-Borylation synthesis route.
Detailed Protocol:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-4-butoxy-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.[12]
-
Borylation: In a separate flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.
-
Warming & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3). Stir vigorously for 1-2 hours to ensure complete hydrolysis.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product often requires further purification as detailed in Part 4.
Method B: Palladium-Catalyzed Miyaura Borylation
This method represents a more modern approach, leveraging the power of transition-metal catalysis to form the C-B bond under milder conditions and with broader functional group tolerance.[13][14] The reaction typically yields a stable boronate ester (e.g., a pinacol ester), which can be isolated and purified more easily than the free boronic acid.[15][16]
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[16] Key steps include: (1) Oxidative addition of the aryl bromide to the Pd(0) center; (2) Transmetalation with the diboron reagent, facilitated by a base (like potassium acetate, KOAc); and (3) Reductive elimination to release the aryl boronate ester and regenerate the Pd(0) catalyst. The base is crucial for activating the diboron reagent.[2][16]
Caption: Catalytic cycle for the Miyaura Borylation reaction.
Detailed Protocol:
-
Setup: In a Schlenk tube or round-bottom flask, combine 1-bromo-4-butoxy-3-fluorobenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 1.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (1-3 mol%) or a combination of a palladium source like Pd(OAc)₂ and a ligand.[13]
-
Solvent & Degassing: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene. Degas the mixture again by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound pinacol ester can be purified by flash chromatography on silica gel. If the free boronic acid is desired, the ester can be hydrolyzed.
Data Summary: Comparison of Synthetic Routes
| Parameter | Method A: Lithiation/Borylation | Method B: Miyaura Borylation |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, KOAc |
| Catalyst | None (stoichiometric) | Palladium complex (e.g., PdCl₂(dppf)) |
| Solvent | Anhydrous THF | Anhydrous Dioxane or Toluene |
| Temperature | -78 °C to Room Temperature | 80 - 100 °C |
| Reaction Time | 12 - 18 hours | 6 - 24 hours |
| Initial Product | Boronic Acid | Boronate Pinacol Ester |
| Pros | High yielding, well-established | Excellent functional group tolerance, milder |
| Cons | Requires cryogenic temps, pyrophoric reagents | Expensive catalyst, potential for side-reactions |
| Typical Yield | 60 - 80% | 70 - 90% (for the ester) |
Part 4: Purification and Characterization
Purifying arylboronic acids is a well-known challenge in organic synthesis due to their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines. Furthermore, their polarity makes standard silica gel chromatography difficult.[15][17]
Self-Validating Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining high-purity boronic acids. Common solvent systems include hot water, or mixtures of ethyl acetate and hexanes.[17]
-
Acid-Base Extraction: A robust method involves dissolving the crude product in an organic solvent (e.g., diethyl ether) and extracting with a mild aqueous base (e.g., 1M NaOH) to form the water-soluble sodium boronate salt. The aqueous layer is then washed with ether to remove non-acidic impurities, followed by re-acidification with HCl to precipitate the pure boronic acid, which is collected by filtration.[18]
-
Derivative Formation: For particularly stubborn purifications, the boronic acid can be converted to a more stable, crystalline derivative, such as a trifluoroborate salt or a diethanolamine adduct, which can be purified by recrystallization and then hydrolyzed back to the free acid.[17][19]
-
Chromatography of Esters: The pinacol ester produced in Method B is significantly less polar and more stable on silica gel than the free boronic acid, making it much easier to purify via standard column chromatography.[15][20]
Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
¹¹B NMR: To confirm the boronic acid moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As a final check of purity.
Part 5: Safety and Handling
The synthesis of this compound involves several hazardous materials that require strict adherence to safety protocols.
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and will ignite on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Irritants: Phenylboronic acids and their precursors can cause skin, eye, and respiratory irritation.[21][22]
-
Flammable Solvents: THF, dioxane, hexanes, and ethyl acetate are highly flammable. All heating should be conducted using heating mantles or oil baths, away from sources of ignition.
-
Personal Protective Equipment (PPE): At all times, appropriate PPE must be worn, including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[22][23]
-
Work Environment: All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation.
By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and safely synthesize high-purity this compound for application in drug discovery and development programs.
References
- Batey, R. A., et al. (2002). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PMC - NIH.
- Li, W., et al. (2017). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC - PubMed Central.
- Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
- Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Organic Chemistry Portal.
- Molander, G. A., et al. (2011). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. ACS Publications.
- Srinivas, P., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents (WO2005019229A1).
- Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry on Reddit.
- Tanwar, O., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate.
- Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
- Ishihara, K., et al. (2004). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
- Autech Industry Co.,Limited. 3,6-Dibromo-2-fluorophenylboronic acid. Autech Industry Co.,Limited.
- Autech Industry Co.,Limited. Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. Autech Industry Co.,Limited.
- NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Thapa, P. S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Institutional Repository.
- Prakash, G. K. S., et al. (2012). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Fluorophenylboronic acid. Fisher Scientific.
- Wang, C-H., et al. (2017). POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. ResearchGate.
- Snieckus, V. (2003). Directed (ortho) Metallation. Queen's University Course Material.
- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. PubMed.
- Ellman, J. A., et al. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses Procedure.
- MySkinRecipes. 4-Butoxy-3-chlorophenylboronic acid. MySkinRecipes.
- CNIPA. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents (CN103951688A).
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Al-Qalaf, F. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.
- Makosza, M., et al. (1976). α-PHENYLBUTYRONITRILE. Organic Syntheses Procedure.
- Schlosser, M., et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience - EPFL.
- Chemspace. 4-butoxy-3-fluorobenzoic acid. Chemspace.
- Thapa, P. S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate.
- Bakal, R. L., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
- Macor, J. E., et al. (2009). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PMC - NIH.
- European Patent Office. (1982). Process for preparing fluorobenzene. European Patent Office (EP 0054274 B1).
- CNIPA. (2004). Process for preparing 4-tert-butoxy-chlorobenzene. Google Patents (CN1603293A).
- Balz, G., & Schiemann, G. (1932). Fluorobenzene. Organic Syntheses Procedure.
- Zask, A., et al. (2016). Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Miyaura Borylation Reaction [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. 4-Fluorophenylboronic acid = 95 1765-93-1 [sigmaaldrich.com]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
- 23. fishersci.co.uk [fishersci.co.uk]
A Comprehensive Technical Guide to the Stability and Storage of 4-Butoxy-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. Among these, 4-Butoxy-3-fluorophenylboronic acid has emerged as a valuable reagent, prized for the unique electronic and steric properties imparted by its butoxy and fluoro substituents. However, the utility of this and other boronic acids is intrinsically linked to their stability. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights and detailed protocols to ensure its integrity from storage to reaction.
The Chemical Nuances of this compound: A Stability Perspective
The stability of an arylboronic acid is not an inherent constant but a dynamic property influenced by its molecular structure and external environment. The this compound molecule possesses a nuanced electronic profile: the para-butoxy group is electron-donating through resonance, while the meta-fluoro group is electron-withdrawing via induction. This interplay governs the susceptibility of the C-B bond to the primary degradation pathways.
Major Degradation Pathways
Two principal degradation routes threaten the integrity of this compound: protodeboronation and oxidation.
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This reaction can be catalyzed by both acid and base.[1][2] While arylboronic acids with strongly electron-donating groups are more susceptible to acid-catalyzed protodeboronation, the presence of the electron-withdrawing fluorine atom in this compound offers a degree of stabilization against this pathway under acidic conditions.[1] Conversely, basic conditions can promote protodeboronation, particularly for electron-deficient arylboronic acids.[3][4]
-
Oxidation: Arylboronic acids can be oxidized to the corresponding phenols.[5][6][7] This process is often mediated by atmospheric oxygen and can be accelerated by exposure to light and the presence of metal catalysts.[8][9] The electron-rich nature of the phenyl ring, enhanced by the butoxy group, can increase the susceptibility of this compound to oxidation.
A third, often overlooked, process is the formation of boroxines, which are trimeric anhydrides of boronic acids. This dehydration is a reversible process that occurs upon heating or under vacuum and is generally not considered a degradation of the active species, as boroxines are often competent reagents in cross-coupling reactions.[10][11]
Caption: Primary degradation and transformation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways detailed above, stringent storage and handling protocols are paramount. The following recommendations are based on established best practices for arylboronic acids and are tailored to the specific characteristics of this compound.
Long-Term Storage Conditions
For long-term storage, the primary objectives are to minimize exposure to atmospheric moisture, oxygen, light, and elevated temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Moisture | Anhydrous | Minimizes hydrolysis and subsequent protodeboronation. |
| Light | Amber or opaque container | Prevents photolytically induced degradation. |
| Container | Tightly sealed, compatible material | Prevents contamination and degradation from reactive surfaces. |
Table 1: Recommended Long-Term Storage Conditions for this compound.
Experimental Workflow: Handling and Use
Maintaining the integrity of this compound during experimental use requires a continuation of the principles of inertness and dryness.
Step-by-Step Handling Protocol:
-
Inert Atmosphere: Before opening the primary container, ensure a dry, inert atmosphere is available (e.g., a glovebox or a Schlenk line).
-
Temperature Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing and Dispensing: Weigh the required amount of the boronic acid rapidly in a dry environment. If a glovebox is not available, a nitrogen-purged weighing vessel can be used.
-
Immediate Use: Prepare solutions of the boronic acid immediately before use. Avoid storing solutions for extended periods, as degradation can be more rapid in solution.
-
Solvent Choice: Use anhydrous solvents for preparing solutions. The choice of solvent can influence stability; aprotic solvents are generally preferred to minimize protodeboronation.
-
Reaction Setup: When setting up reactions, maintain an inert atmosphere over the reaction mixture. Degas solvents and purge the reaction vessel with an inert gas.[5]
Caption: Recommended workflow for handling this compound.
Experimental Validation of Stability
While specific long-term stability studies on this compound are not widely published, its stability can be inferred and monitored through routine analytical techniques.
Monitoring Purity and Degradation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for assessing the purity of this compound. The appearance of new signals or changes in the integration of characteristic peaks can indicate degradation. The protodeboronation product, 1-butoxy-2-fluorobenzene, would show a distinct set of aromatic signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an effective method for quantifying the purity of the boronic acid and detecting the formation of impurities over time. A stability-indicating method can be developed by subjecting the compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to identify the retention times of potential degradation products.
-
Mass Spectrometry (MS): Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), can be used to identify the molecular weights of any degradation products, aiding in their structural elucidation.
Conclusion and Future Perspectives
This compound is a valuable tool in the arsenal of the synthetic chemist. Its stability, while not absolute, can be effectively managed through a disciplined approach to storage and handling. By understanding the fundamental degradation pathways of protodeboronation and oxidation, and by implementing protocols that mitigate exposure to moisture, oxygen, light, and heat, researchers can ensure the integrity and reactivity of this important reagent. As with all sensitive chemical reagents, a proactive and informed approach to handling is the cornerstone of reproducible and successful research.
References
- Gogoi, A., & Bora, U. (2012). A Mild and Efficient Methodology for the ipso-Hydroxylation of Arylboronic Acids to Phenols. Synlett, 23(07), 1079-1081.
- Zhang, L., et al. (2017). A facile acid-promoted protodeboronation of arylboronic acids in the absence of metal catalysts or any other additives is described. RSC Advances, 7(59), 37545-37549.
- Chen, D. S., & Huang, J. M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(03), 499-501.
- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13686-13702.
- Guo, S., et al. (2013). A Mild and Efficient Protocol for the Synthesis of Phenols from Arylboronic Acids in the Presence of tert-Butyl Hydroperoxide Promoted by KOH. Synlett, 24(13), 1712-1714.
- D'Andola, C. L., et al. (2011). Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation. Organic Letters, 13(22), 6030-6033.
- Kuivila, H. G., & Williams, D. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12235-12244.
- Dong, Z., et al. (2021). A catalyst-free and solvent-free method for the oxidative hydroxylation of aryl boronic acids to corresponding phenols with hydrogen peroxide as the oxidizing agent was developed. Arkivoc, 2021(8), 1-10.
- Perrin, C. L., & Wang, B. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(13), 6533-6544.
- Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
- U.S. Borax Inc. (n.d.). Borate handling and storage.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Benzyloxy-3-fluorobenzeneboronic acid.
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 7719-7722.
- PubChem. (n.d.). 4-Fluorophenylboronic acid.
- PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- PubChem. (n.d.). (4-Butoxy-3-methylphenyl)boronic acid.
- Plount, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- University of Toronto Scarborough. (n.d.). chemical handling and storage section 6.
- PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic acid.
- PubChem. (n.d.). B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid.
- Al-zaydi, K. M. (2012). Arylboronic acids as versatile coupling partners in fast microwave promoted oxidative Heck chemistry. Molecules, 17(5), 5784-5797.
Sources
- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. phenylboronic acid functionalized: Topics by Science.gov [science.gov]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid | C13H12BFO3 | CID 16218069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Butoxy-3-fluorophenylboronic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Butoxy-3-fluorophenylboronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility. By synthesizing information on the physicochemical properties of analogous compounds, general solubility trends of phenylboronic acids, and the influence of solvent properties, this guide offers predictive insights and practical methodologies. Detailed experimental protocols for solubility determination are provided to empower researchers in generating precise data for their specific applications, particularly in the context of reaction optimization for cross-coupling reactions and formulation development.
Introduction: The Significance of this compound
This compound is a valuable substituted arylboronic acid, a class of compounds that are indispensable in modern organic synthesis.[1] Their prominence is largely due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[2] This capability makes them key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[3][4][5] The specific substitutions on the phenyl ring—a butoxy group and a fluorine atom—impart unique electronic and steric properties that influence the reactivity and selectivity of the molecule in these synthetic applications.[6]
Understanding the solubility of this compound in various organic solvents is a critical, yet often overlooked, parameter for its effective utilization. Solubility dictates the choice of reaction medium, influences reaction kinetics and yield, and is a fundamental consideration in purification, isolation, and formulation processes.[7][8][9] In the realm of drug discovery and development, poor aqueous solubility is a significant challenge, and understanding solubility in organic solvents is crucial for early-stage formulation and screening.[9]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. For this compound, several structural features influence its solubility profile.
The Role of the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group can interact with polar solvents. However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating.[10] This equilibrium between the acid and its anhydride can complicate solubility measurements and affect the reproducibility of experimental data.[11]
Influence of the Phenyl Ring and Substituents
-
Phenyl Ring: The aromatic phenyl ring is inherently nonpolar and contributes to the compound's solubility in nonpolar and aromatic solvents through π-π stacking interactions.
-
Butoxy Group (-OC₄H₉): The butoxy group is a relatively nonpolar, lipophilic alkyl chain. Its presence is expected to enhance solubility in nonpolar organic solvents and decrease solubility in highly polar, protic solvents like water. The introduction of an isobutoxy group to phenylboronic acid has been shown to generally increase its solubility in most tested organic solvents.[10]
-
Fluoro Group (-F): The fluorine atom is highly electronegative and can participate in hydrogen bonding as an acceptor. The introduction of fluorine substituents can increase the acidity of the boronic acid, which is a crucial factor for their interaction with bioanalytes.[6][12] The effect of a single fluorine atom on overall solubility is complex and depends on its position relative to the boronic acid and other substituents.
Based on these structural components, a qualitative prediction of solubility in various solvent classes can be made.
Predicted Solubility Profile of this compound
In the absence of specific experimental data for this compound, we can infer its likely solubility based on the known solubility of phenylboronic acid and the expected influence of its substituents. Phenylboronic acid itself is generally soluble in most polar organic solvents.[13]
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. The nonpolar character of the butoxy group also favors dissolution in these less polar solvents. THF is a common and effective solvent for Suzuki-Miyaura reactions.[7] |
| Ketones | Acetone, 2-Butanone | High | Ketones are polar aprotic solvents that can effectively solvate the boronic acid moiety. Phenylboronic acid exhibits high solubility in ketones.[11][14] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are polar protic solvents that can engage in hydrogen bonding with the boronic acid. However, the nonpolar butoxy group may slightly reduce solubility compared to unsubstituted phenylboronic acid. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are relatively nonpolar but can interact with the aromatic ring. Phenylboronic acid has moderate solubility in chloroform.[11][14] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic nature of these solvents will favor interaction with the phenyl ring of the solute. These are also common solvents for Suzuki-Miyaura couplings. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents that are excellent at solvating a wide range of organic compounds, including those with polar functional groups. |
| Esters | Ethyl acetate | Moderate | Ethyl acetate has intermediate polarity and is a good solvent for a broad range of organic compounds. |
| Alkanes | Hexane, Heptane | Low | These are nonpolar solvents, and while the butoxy group provides some lipophilicity, the polar boronic acid group will significantly limit solubility. Phenylboronic acid has very low solubility in hydrocarbons.[11][14] |
| Water | Very Low | The presence of the butoxy group is expected to significantly decrease aqueous solubility compared to phenylboronic acid. The solubility of phenylboronic acid in water is already low.[11] |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination of the solubility of this compound is essential for its practical application. Several robust methods can be employed.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[15]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. Filtration should be performed using a filter compatible with the organic solvent (e.g., PTFE).
-
Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for determining thermodynamic solubility.
High-Throughput Kinetic Solubility Methods
For rapid screening in drug discovery, kinetic solubility assays are often employed.[17] Nephelometry, which measures light scattering from precipitated particles, is a common high-throughput technique.[17][18]
Protocol (Conceptual):
-
Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: Dispense the stock solution into a multi-well plate containing the target aqueous buffer or organic solvent system, creating a serial dilution.
-
Precipitation Monitoring: Use a nephelometer to monitor the turbidity of each well. The concentration at which precipitation is first observed is taken as the kinetic solubility.[18]
Logical Diagram of Solubility Influences
Caption: Factors influencing the solubility of the target compound.
Practical Implications in Synthesis and Drug Development
The choice of solvent, guided by solubility, has profound effects on the outcomes of chemical reactions. In Suzuki-Miyaura couplings, the solvent can influence reaction selectivity, rate, and catalyst stability.[7][19][20] For instance, polar aprotic solvents like DMF or MeCN can alter the active catalytic species compared to nonpolar solvents like toluene or THF, potentially leading to different product selectivities.[19][20] Therefore, having accurate solubility data allows for the rational selection of a solvent system that not only dissolves the boronic acid and other reagents but also promotes the desired reaction pathway.
In drug development, solubility is a key determinant of a compound's bioavailability.[18] While aqueous solubility is paramount for final drug formulations, understanding solubility in organic solvents is critical for:
-
High-Throughput Screening (HTS): Compounds are typically stored and initially tested in DMSO solutions.[9]
-
Formulation of Preclinical Models: Early animal studies may require formulation in non-aqueous vehicles.
-
Purification and Crystallization: The selection of appropriate solvent/anti-solvent systems for crystallization relies heavily on solubility differences.
Conclusion
While direct quantitative solubility data for this compound remains to be systematically published, a strong predictive understanding can be derived from its structural features and the established behavior of analogous compounds. The presence of a lipophilic butoxy group suggests good solubility in a range of common organic solvents, particularly ethers, ketones, and aromatic hydrocarbons, which are frequently employed in synthetic applications like the Suzuki-Miyaura coupling. For researchers requiring precise solubility values for process optimization, reaction modeling, or formulation, the experimental protocols detailed in this guide provide a reliable pathway to generate this critical data. A thorough understanding and experimental determination of solubility are indispensable for unlocking the full potential of this versatile synthetic building block in both academic research and industrial drug development.
References
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.ch. [Link]
- Israel Journal of Chemistry. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
- The Journal of Physical Chemistry B. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
- European Journal of Pharmaceutical Sciences. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Journal of Chemical & Engineering Data. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]
- Lund University Publications. (n.d.).
- Journal of Solution Chemistry. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
- BMG LABTECH. (2023, April 6).
- MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid. [Link]
- Pharmaceutical Intermediate. (n.d.).
- ResearchGate. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis. [Link]
- LookChem. (n.d.). Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid. [Link]
- PubChem. (n.d.). (4-Butoxy-3-methylphenyl)boronic acid. [Link]
- ChemBK. (2024, April 10). 4-Carboxy-3-fluorobenzeneboronic acid. [Link]
- Molecules. (2022, May 26).
- Molecules. (2020).
- Wikipedia. (n.d.). Boronic acid. [Link]
- ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
- Organic Syntheses. (n.d.). Procedure. [Link]
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]
- ResearchGate. (2008). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. [Link]
- RSC Medicinal Chemistry. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid | lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. rheolution.com [rheolution.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 4-Butoxy-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Butoxy-3-fluorophenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring a moderately electron-donating butoxy group and an electron-withdrawing fluorine atom on the phenyl ring, imparts a nuanced reactivity profile that is crucial for its application. This guide provides a comprehensive overview of the synthesis, structural characteristics, and reactivity of this compound, with a particular focus on its behavior in the Suzuki-Miyaura cross-coupling reaction and its susceptibility to protodeboronation. By delving into the electronic and steric effects of its substituents, this document aims to equip researchers with the knowledge to effectively utilize this reagent in the synthesis of complex molecular architectures.
Introduction: The Strategic Advantage of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions.[1] The introduction of substituents onto the phenyl ring allows for the fine-tuning of the electronic and steric properties of these reagents, thereby influencing their reactivity and the properties of the resulting products. The subject of this guide, this compound, is a prime example of a strategically substituted boronic acid. The para-butoxy group, an electron-donating group, and the meta-fluoro group, an electron-withdrawing group, create a unique electronic environment that modulates the reactivity of the boronic acid moiety. This combination is particularly sought after in drug discovery, where the strategic incorporation of fluorine can enhance metabolic stability and binding affinity.[2][3]
Synthesis and Structural Characteristics
Synthetic Approach
A robust synthesis of this compound can be adapted from established methods for preparing substituted phenylboronic acids.[4] A common and effective strategy involves a lithium-halogen exchange followed by borylation. The proposed synthetic pathway commences with the readily available 1-bromo-2-fluoro-4-nitrobenzene, which is first butylated to introduce the butoxy side chain. Subsequent reduction of the nitro group provides the corresponding aniline, which can then be converted to the bromide. This bromide serves as the key precursor for the borylation step.
A detailed, step-by-step experimental protocol for a plausible synthesis is provided in the "Experimental Protocols" section of this guide.
Structural and Electronic Properties
The reactivity of this compound is intrinsically linked to its structure. The presence of the electron-withdrawing fluorine atom ortho to the boronic acid is known to increase the Lewis acidity of the boron center.[4] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura coupling. Conversely, the para-butoxy group is electron-donating, which can influence the overall electron density of the aromatic ring.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BFO₃ | - |
| Molecular Weight | 212.03 g/mol | - |
| pKa | ~8.0 - 8.5 (estimated) | Inferred from related structures[4] |
| Appearance | White to off-white solid | Commercial Supplier Data |
Note: The pKa is an estimation based on the known effects of fluoro and alkoxy substituents on the acidity of phenylboronic acids. Experimental determination is recommended for precise applications.
The Reactivity Profile in Detail
The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse in Synthesis
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of carbon-carbon bonds with a wide array of aryl, heteroaryl, and vinyl halides or triflates.[5][6]
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The electronic nature of the substituents on this compound plays a critical role in the transmetalation step. The electron-withdrawing fluorine atom increases the electrophilicity of the boron atom, which, upon activation with a base to form a boronate species, facilitates the transfer of the aryl group to the palladium center. The butoxy group, being electron-donating, can modulate the nucleophilicity of the aryl ring.
The successful execution of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of the catalyst, base, and solvent.
Table 2: General Guidance for Suzuki-Miyaura Coupling Conditions
| Component | Recommended Options | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial for achieving high yields and can depend on the coupling partner.[7][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | A base is required to activate the boronic acid to a more nucleophilic boronate species.[9] The strength of the base can influence the reaction rate and the potential for side reactions. |
| Solvent System | Toluene/water, Dioxane/water, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[7] |
| Temperature | 60-120 °C | The reaction temperature is dependent on the reactivity of the coupling partners and the stability of the catalyst. |
A Competing Pathway: The Challenge of Protodeboronation
A significant and often undesired side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the carbon-boron bond by a proton source.[10] This reaction leads to the formation of the corresponding deborylated arene (1-butoxy-2-fluorobenzene in this case), reducing the yield of the desired coupled product.
Figure 2: Competing pathways for this compound in a typical Suzuki-Miyaura reaction.
The propensity for protodeboronation is influenced by several factors, including the electronic nature of the substituents, the reaction temperature, and the strength of the base. Arylboronic acids with electron-withdrawing groups can be more susceptible to this side reaction.[11][12]
Strategies to Mitigate Protodeboronation:
-
Use of Milder Bases: Employing weaker bases like NaHCO₃ or K₂CO₃ can sometimes reduce the rate of protodeboronation.
-
Anhydrous Conditions: While often challenging with boronic acids, minimizing the amount of water can suppress this hydrolytic side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, can provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[7]
-
Careful Temperature Control: Lowering the reaction temperature can often favor the desired coupling over protodeboronation.
Applications in Medicinal Chemistry and Materials Science
The 4-butoxy-3-fluorophenyl moiety is a valuable scaffold in the design of bioactive molecules and advanced materials.
-
Medicinal Chemistry: The incorporation of this group can enhance the pharmacokinetic profile of a drug candidate. The butoxy group can increase lipophilicity, potentially improving membrane permeability, while the fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life.[2][13] Boronic acids themselves are also a class of pharmacologically active compounds, with several approved drugs containing this functional group.[1][14]
-
Materials Science: Substituted biaryls derived from this compound can be used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials where the electronic properties of the molecule are critical.[15]
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from a known procedure for a structurally similar compound and should be optimized.[4]
Step 1: Synthesis of 1-Bromo-4-butoxy-2-fluorobenzene
-
To a solution of 4-bromo-3-fluorophenol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add K₂CO₃ (1.5 eq).
-
Add 1-bromobutane (1.2 eq) and heat the mixture at 80 °C overnight.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-bromo-4-butoxy-2-fluorobenzene.
Step 2: Synthesis of this compound
-
Under an inert atmosphere (e.g., argon), dissolve 1-bromo-4-butoxy-2-fluorobenzene (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a powerful synthetic intermediate with a reactivity profile governed by the interplay of its electron-donating butoxy group and electron-withdrawing fluorine substituent. A thorough understanding of its behavior in key reactions, particularly the Suzuki-Miyaura coupling, and an awareness of potential side reactions like protodeboronation, are essential for its effective application. By carefully selecting reaction conditions, researchers can leverage the unique properties of this reagent to construct complex molecules for a wide range of applications in drug discovery and materials science.
References
- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses.
- Ishiyama, T., et al. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.
- Wikipedia. (n.d.). Protodeboronation.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction.
- Barreiro, E. J., et al. (2021).
- Ashe, A. J., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(48), 8649-8652.
- PubChem. (n.d.). (4-Butoxy-3-methylphenyl)boronic acid.
- MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid.
- Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- de Mattos, M. C., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 12(10), 1696-1735.
- Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(10), 2919.
- ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and potassium 4-carboxyphenyltrifluoroborate.
- ResearchGate. (n.d.). A general protodeboronation reaction.
- Ojima, I. (2014). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry, 167, 14-25.
- PubChemLite. (n.d.). 4-butoxy-2,3,5,6-tetrafluorophenylboronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis.
- ResearchGate. (n.d.). Fluorine: An invaluable tool in medicinal chemistry.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
The Electrophilic Trapping Synthesis of Arylboronic Acids: A Foundational Strategy in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arylboronic acids and their derivatives are cornerstones of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a powerhouse in pharmaceutical development for constructing the biaryl scaffolds prevalent in many drug candidates.[2][3][4] Among the various methods to synthesize these critical building blocks, the electrophilic trapping of an organometallic aryl nucleophile remains one of the most fundamental, versatile, and widely practiced strategies.[2][5][6][7] This guide provides an in-depth exploration of this methodology, moving beyond a simple recitation of steps to explain the underlying principles, the causality behind experimental choices, and field-proven protocols essential for success in a research and development setting.
The Core Principle: A Two-Step Mechanistic Framework
The electrophilic trapping synthesis of arylboronic acids is conceptually straightforward, relying on a two-stage process:
-
Generation of a Potent Aryl Nucleophile: An aryl halide or a suitably activated arene is converted into a highly reactive aryl organometallic species (an aryl anion equivalent). This step effectively reverses the typical electrophilic character of an aromatic ring, transforming it into a potent nucleophile.
-
Electrophilic Boron Trap: The newly formed aryl nucleophile attacks an electrophilic boron reagent, typically a trialkyl borate. This forms a boronate "ate" complex, which upon aqueous workup, hydrolyzes to the desired arylboronic acid.
This fundamental approach offers a powerful way to install a boronic acid group onto an aromatic ring with high regiochemical fidelity, dictated by the initial position of the halogen or the site of metalation.
Caption: Overall workflow for arylboronic acid synthesis via electrophilic trapping.
Generating the Aryl Nucleophile: A Tale of Two Metals
The choice of organometallic intermediate is the most critical decision in this synthesis, directly impacting functional group tolerance, reaction conditions, and potential side reactions.
Aryl Grignard Reagents (Ar-MgX)
The formation of a Grignard reagent from an aryl bromide or iodide via direct insertion of magnesium is a classic and cost-effective method.[8]
-
Causality: This method is often preferred for its operational simplicity and the moderate reactivity of the resulting Grignard reagent, which can limit side reactions with sensitive functional groups compared to its organolithium counterpart. The addition of lithium chloride (LiCl) can be transformative, breaking up magnesium aggregates and increasing solubility and reactivity, allowing for reactions at lower temperatures and with higher efficiency.[8]
-
Limitations: Grignard formation can be sensitive to steric hindrance and incompatible with acidic protons (e.g., -OH, -NH2, -COOH) and certain electrophilic functional groups (e.g., esters, ketones, nitriles) on the aryl precursor.
Aryllithium Reagents (Ar-Li)
Aryllithiums are significantly more reactive and basic than Grignard reagents, enabling transformations that are otherwise difficult but requiring more stringent experimental control. They are typically generated via two primary routes:
-
Halogen-Lithium Exchange: This is an extremely rapid reaction, often occurring at temperatures of -78 °C or below. An alkyllithium reagent (commonly n-butyllithium or sec-butyllithium) rapidly swaps its lithium atom for a halogen (typically Br or I) on the aromatic ring.[2]
-
Expert Insight: The choice between n-BuLi and sec-BuLi is critical. sec-BuLi is more reactive and is often required for the exchange of less reactive aryl bromides, but its increased basicity can lead to competing deprotonation side reactions. The reaction is performed at cryogenic temperatures to prevent the highly basic aryllithium intermediate from attacking the solvent (like THF) or other molecules.
-
-
Directed ortho-Metalation (DoM): This is a powerful and elegant strategy for achieving exclusive ortho-functionalization.[9] A directing metalation group (DMG) on the aromatic ring, which contains a heteroatom (e.g., -OMe, -CONR2, -SO2NR2), acts as a Lewis base to chelate the alkyllithium reagent.[9][10][11] This coordination brings the strong base into proximity with an ortho-proton, facilitating its removal and generating the aryllithium species regioselectively.[9][12]
-
Trustworthiness: DoM provides an unparalleled level of regiochemical control that is impossible with classical electrophilic aromatic substitution, which typically yields a mixture of ortho and para products.[9] This predictability is invaluable in multi-step syntheses.
-
The Electrophilic Trap: Choosing the Right Boron Reagent
The most common electrophiles are trialkyl borates, B(OR)3.
-
Mechanism: The aryl nucleophile attacks the electron-deficient boron atom to form a tetracoordinate boronate "ate" complex. This intermediate is then hydrolyzed during the aqueous workup to yield the boronic acid.[5]
-
Causality Behind Reagent Choice:
-
Trimethyl borate (B(OMe)3): Inexpensive and widely used, but its small size can lead to multiple additions of the aryl nucleophile, forming undesired diarylborinic acid (Ar2BOH) and triarylborane (Ar3B) byproducts.[6][7]
-
Triisopropyl borate (B(Oi-Pr)3): The increased steric bulk significantly hinders the second and third additions of the aryl nucleophile, leading to a much cleaner reaction and higher yields of the desired arylboronic acid.[6][13] This is a field-proven tactic to ensure a self-validating protocol. For this reason, it is often the reagent of choice despite its higher cost.
-
Caption: Key mechanistic steps: nucleophilic attack and subsequent hydrolysis.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems. Success relies on strict adherence to anhydrous conditions, as organometallic reagents react violently with water.
Protocol 1: Synthesis via Grignard Reagent[8][13]
Target: Synthesis of 4-methoxyphenylboronic acid pinacol ester.
-
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
4-Bromoanisole
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Hexanes, Ethyl Acetate
-
-
Step-by-Step Methodology:
-
Grignard Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add magnesium turnings (1.2 equiv). Add a crystal of iodine.
-
Add a solution of 4-bromoanisole (1.0 equiv) in anhydrous THF via syringe. If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Electrophilic Trap: Cool the Grignard solution to -78 °C (dry ice/acetone bath).
-
Slowly add triisopropyl borate (1.5 equiv) dropwise via syringe, keeping the internal temperature below -60 °C. Causality: This inverse addition (adding the borate to the Grignard) and low temperature are crucial to minimize byproduct formation.[7]
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo. The crude product is arylboronic acid.
-
Esterification for Stability: Dissolve the crude boronic acid in an appropriate solvent (e.g., diethyl ether or toluene). Add pinacol (1.1 equiv) and anhydrous MgSO4. Stir at room temperature for 16 hours.[14]
-
Purification: Filter off the drying agent and concentrate. Purify the resulting crude pinacol ester by column chromatography (e.g., hexanes/ethyl acetate gradient) or recrystallization to yield the final product.
-
Protocol 2: Synthesis via Directed ortho-Metalation (DoM)[8]
Target: Synthesis of 2-methoxy-phenylboronic acid from anisole.
-
Materials:
-
Anisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
-
Step-by-Step Methodology:
-
Lithiation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of anisole (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe. Safety: n-BuLi is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
After addition, allow the reaction to stir at 0 °C for 1-2 hours, or until lithiation is complete (monitor by quenching a small aliquot with D2O and checking for deuterium incorporation by NMR).
-
Electrophilic Trap: Cool the aryllithium solution to -78 °C.
-
Slowly add triisopropyl borate (1.5 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Allow the mixture to slowly warm to room temperature and stir for at least 4 hours.
-
Workup and Purification: Follow steps 7-10 from Protocol 1 to quench the reaction, isolate, and purify the product, typically as its more stable pinacol ester.
-
Data Presentation: Substrate Scope and Conditions
The electrophilic trapping method is robust and tolerates a wide range of substituents, although yields can be affected by electronic and steric factors.
| Aryl Precursor | Method | Boron Reagent | Typical Yield (%) | Notes |
| 4-Bromotoluene | Grignard | B(Oi-Pr)3 | 85-95% | Electron-donating group is well-tolerated. |
| 4-Chlorobenzonitrile | Grignard (Mg/Br exchange) | B(Oi-Pr)3 | 70-80% | Nitrile group tolerated using Mg/Br exchange protocols.[8] |
| 1-Bromo-3,5-dimethylbenzene | Grignard | B(Oi-Pr)3 | 80-90% | Demonstrates tolerance to moderate steric hindrance.[5] |
| N,N-Diisopropylbenzamide | DoM (sec-BuLi) | B(Oi-Pr)3 | 90-98% | Excellent yield due to the powerful amide DMG. |
| 1,3-Dichlorobenzene | Halogen-Lithium Exchange (n-BuLi) | B(OMe)3 | 65-75% | Selective exchange of one halogen is possible at low temp. |
Conclusion and Future Perspective
The synthesis of arylboronic acids via electrophilic trapping of organometallic intermediates is a mature, reliable, and highly versatile methodology. Its strength lies in the predictable regiochemical outcomes dictated by the position of a halogen or a directing group. The choice between Grignard and organolithium reagents allows chemists to tailor the reactivity and conditions to the specific substrate, balancing functional group tolerance with the need for high reactivity. While newer methods, such as transition-metal-catalyzed C-H borylation, offer complementary and sometimes more direct routes[5][15][16], the electrophilic trapping strategy remains an indispensable tool in the arsenal of synthetic chemists in both academic and industrial settings, particularly for its scalability and cost-effectiveness in drug development pipelines.[13]
References
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.
- Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
- Directed ortho metal
- Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]
- Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen.
- Lithiation-Borylation Methodology and Its Application in Synthesis. University of Bristol. [Link]
- Lithiation- Borylation in Synthesis. University of Bristol. [Link]
- Photoinduced Site-Selective Aryl C-H Borylation with Electron-Donor-Acceptor Complex Derived from B2Pin2 and Isoquinoline. PubMed Central. [Link]
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
- Electrophilic C-H Borylation and Related Reactions of B-H Boron C
- Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
- Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation–Boryl- ation–Ring-Opening of Azetidinium Ions. chem.wisc.edu. [Link]
- Directed (ortho)
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PMC - NIH. [Link]
- Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applic
- Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications.
- Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry. [Link]
- Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates.
- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. LinkedIn. [Link]
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
- Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. WordPress. [Link]
- A Perspective on Direct Electrophilic Arene Borylation.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- Visible‐light‐induced organocatalytic borylation of aryl chlorides...
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]
- Practical Radical Cyclizations with Arylboronic Acids and Trifluorobor
- Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Deriv
- Cp*Rh(III)-Catalyzed Electrophilic Amination of Arylboronic Acids with Azo compounds for Synthesis of Arylhydrazides.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. baranlab.org [baranlab.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Photoinduced Site-Selective Aryl C-H Borylation with Electron-Donor-Acceptor Complex Derived from B2Pin2 and Isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophilic C-H Borylation and Related Reactions of B-H Boron Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Suzuki-Miyaura Coupling Reaction: A Comprehensive Mechanistic Guide
Introduction
The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with exceptional efficiency and versatility.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its widespread adoption is a testament to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the requisite boronic acids and their derivatives.[4][5] This guide provides an in-depth exploration of the core mechanistic principles that govern this powerful transformation, offering insights for researchers, scientists, and drug development professionals seeking to harness its full potential.
The Catalytic Cycle: A Symphony of Elementary Steps
The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle is broadly understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
Oxidative Addition: Initiation of the Cycle
The catalytic cycle commences with the oxidative addition of an organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex.[7][9] This is often the rate-determining step of the entire cycle.[1][7] In this process, the palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square-planar Pd(II) intermediate.[6][10] The reactivity of the organohalide is a critical factor, with the rate of oxidative addition typically following the trend I > OTf > Br > Cl.[7]
The oxidative addition initially produces a cis-organopalladium(II) complex, which rapidly isomerizes to the more stable trans-complex.[3] While oxidative addition with vinyl halides proceeds with retention of stereochemistry, it results in inversion of configuration with allylic and benzylic halides.[3] The choice of ligand on the palladium catalyst significantly influences this step. Electron-rich and bulky phosphine ligands, for example, are known to accelerate oxidative addition by increasing the electron density at the palladium center.[3][11]
Transmetalation: The Key Carbon-Carbon Bond Precursor
The next crucial step is transmetalation, where the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.[3] This step is fundamental as it brings both organic partners onto the same metal center. A key feature of the Suzuki-Miyaura coupling is the requirement of a base to facilitate this process.[3][4] Organoboron compounds, such as boronic acids, are generally unreactive towards the palladium complex in the absence of a base.[3]
The role of the base is multifaceted. It is widely accepted that the base activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[12][13] This boronate species is significantly more reactive towards the palladium(II) center. Computational studies suggest that the transmetalation mechanism likely involves the reaction of the base with the boronic acid prior to its interaction with the palladium complex.[14] The transmetalation step proceeds with retention of the stereochemistry of the organic group being transferred from the boron atom.[15]
Reductive Elimination: Product Formation and Catalyst Regeneration
The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the desired product (R¹-R²), and the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state.[3][7][8] For reductive elimination to occur, the organic ligands must be in a cis orientation on the square-planar complex.[7] Therefore, the trans-complex formed after transmetalation must first isomerize to the corresponding cis-isomer.[7]
Kinetic studies have shown that reductive elimination is a first-order process, dependent only on the concentration of the diorganopalladium(II) complex.[7] This step is generally fast and irreversible. The nature of the ligands on the palladium center also plays a crucial role here; bulky ligands can promote reductive elimination by increasing steric strain in the Pd(II) complex, thereby facilitating the formation of the new C-C bond.[2][3]
Below is a diagram illustrating the generally accepted catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Critical Role of Ligands and Bases
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of ligands and bases. These components significantly influence the reaction's efficiency, scope, and selectivity.
Phosphine Ligands: Modulators of Reactivity
Phosphine ligands are the most commonly employed ligands in Suzuki-Miyaura coupling.[3] Their electronic and steric properties can be fine-tuned to optimize the catalytic cycle.
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, particularly with less reactive organohalides like aryl chlorides.[3][7][16]
-
Steric Effects: Bulky ligands promote the formation of monoligated Pd(0) species, which are often more reactive in oxidative addition.[11] They also accelerate the reductive elimination step by inducing steric strain in the diorganopalladium(II) intermediate.[2][3]
Table 1: Common Phosphine Ligands and Their Properties
| Ligand Class | Specific Ligand | Key Characteristics |
| Triarylphosphines | PPh₃ | Standard, widely used, but can lead to side reactions.[17] |
| Dialkylbiarylphosphines | SPhos, XPhos | Bulky and electron-rich, highly effective for a broad range of substrates, including sterically hindered ones.[2][11] |
| Ferrocenylphosphines | dppf | Bidentate ligand providing good stability and reactivity.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, often more stable than phosphines under reaction conditions.[3] |
The Indispensable Role of the Base
As previously mentioned, a base is essential for the transmetalation step.[3][4] The choice of base can dramatically affect the reaction outcome.[18]
-
Activation of Boronic Acid: The primary role of the base is to convert the boronic acid into a more nucleophilic boronate species.[12][13]
-
Formation of Palladium Hydroxide/Alkoxide Complexes: The base can also react with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species, which may then react with the boronic acid in the transmetalation step.[3]
-
Influence on Reaction Rate: The strength and nature of the base can influence the rate-determining step of the reaction.[18]
Table 2: Commonly Used Bases in Suzuki-Miyaura Coupling
| Base | Strength | Typical Applications |
| K₂CO₃, Cs₂CO₃ | Moderate | Widely applicable for many aryl and vinyl couplings.[8] |
| K₃PO₄ | Strong | Often used for challenging couplings, including those with aryl chlorides.[8] |
| Ba(OH)₂ | Strong | Effective for coupling sterically hindered arylboronic acids.[12] |
| KF | Mild | Useful for substrates with base-labile functional groups.[4] |
Common Side Reactions and Mitigation Strategies
Despite its robustness, the Suzuki-Miyaura coupling is not without potential side reactions. Understanding and controlling these pathways is crucial for achieving high yields and purity.
-
Homocoupling: Dimerization of the organoboron reagent (R²-R²) or the organohalide (R¹-R¹) can occur. Homocoupling of the boronic acid is often a result of oxidation.
-
Protodeboronation: The boronic acid can be cleaved by a proton source, leading to the formation of R²-H. This is more prevalent with electron-rich boronic acids and under aqueous conditions.[6]
-
Dehalogenation: The organohalide can be reduced to the corresponding arene (R¹-H). This can happen if a hydride source is present in the reaction mixture.[6]
-
β-Hydride Elimination: When using alkylboranes with β-hydrogens, β-hydride elimination can compete with reductive elimination, leading to the formation of an alkene byproduct.[7]
To minimize these side reactions, careful optimization of the reaction conditions is necessary. This includes the choice of palladium precursor, ligand, base, solvent, and temperature, as well as ensuring an inert atmosphere to prevent oxidative side reactions.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions will vary depending on the specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, boronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the construction of carbon-carbon bonds. A deep understanding of its intricate mechanism, including the key steps of oxidative addition, transmetalation, and reductive elimination, is paramount for its successful application. The judicious selection of the palladium catalyst, ligands, and base allows for the efficient synthesis of a vast array of complex molecules, making it an indispensable reaction in both academic research and industrial drug development.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.).
- Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry | The Journal of Organic Chemistry. (n.d.).
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles - Organic Chemistry Portal. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
- Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.).
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development. (n.d.).
- We Already Know Everything about Oxidative Addition to Pd(0): Do We? | ACS Catalysis. (2023).
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). (n.d.).
- oxidative addition and palladium coupling - csbsju. (n.d.).
- Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC - NIH. (2017).
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025).
- CHEM 2325 Module 12: Preparation of Organoboron Reagent for Suzuki Coupling. (2024).
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
- Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed. (2018).
- Kinetic profile of Suzuki-Miyaura reaction in different solvents.... - ResearchGate. (n.d.).
- Organoboranes in Organic Syntheses Including Suzuki Coupling Reaction - SciSpace. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.).
- Kinetics curves of the Suzuki–Miyaura reaction with various catalysts - ResearchGate. (n.d.).
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry. (n.d.).
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry. (n.d.).
- Energetics of Dynamic Kinetic Asymmetric Transformation in Suzuki–Miyaura Coupling | ACS Catalysis. (2020).
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013).
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.).
- Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.).
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017).
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Role of Fluorine and Butoxy Groups in Modulating Boronic Acid Reactivity and Stability
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Boron Atom
In the landscape of modern synthetic chemistry and drug discovery, boronic acids and their derivatives stand as indispensable tools. Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. However, the true power of these reagents lies not just in the boron atom itself, but in the subtle, yet profound, influence of the substituents attached to it. This guide delves into the strategic roles of two key functional groups—electron-withdrawing fluorine atoms and sterically demanding, labile butoxy groups—in modulating the reactivity, stability, and overall performance of boronic acids. Understanding the interplay of these substituents is paramount for researchers aiming to optimize reaction outcomes, design novel therapeutic agents, and push the boundaries of chemical synthesis.
Part 1: The Electronic Influence of Fluorine on Boronic Acid Reactivity
The Fundamental Principle: Enhancing Lewis Acidity
The reactivity of a boronic acid is intrinsically linked to its Lewis acidity—the ability of the boron atom's empty p-orbital to accept electron density. The introduction of fluorine atoms onto the aryl ring of an arylboronic acid exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the boron center, making it more electron-deficient and, consequently, a stronger Lewis acid.
This enhanced Lewis acidity has several critical downstream effects on the catalytic cycle of cross-coupling reactions. A more Lewis acidic boronic acid more readily forms the boronate complex (R-B(OH)3-) in the presence of a base, a key step for initiating transmetalation.
Impact on Transmetalation: A Double-Edged Sword
Transmetalation, the transfer of the organic group from boron to the palladium catalyst, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. The increased electrophilicity of the boron atom in fluorinated boronic acids can, in many cases, accelerate this step. However, the effect is not always straightforward.
-
Accelerating Factor: The increased positive charge on the boron atom can facilitate the initial coordination of the boronate to the palladium center.
-
Decelerating Factor: In some instances, the strong electron-withdrawing nature of fluorine can strengthen the carbon-boron bond, making it more difficult to cleave during the transmetalation process. The specific outcome often depends on the position and number of fluorine substituents, as well as the electronic nature of the palladium catalyst.
Mitigating Protodeboronation: The Stability Advantage
One of the most significant challenges in working with boronic acids is their susceptibility to protodeboronation—the cleavage of the C-B bond by a proton source, leading to the formation of an undesired arene byproduct. This side reaction is particularly problematic with electron-rich arylboronic acids.
Fluorine substitution provides a powerful solution. The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack by a proton, thereby significantly enhancing the stability of the boronic acid under reaction conditions. This increased stability translates to higher yields, improved reproducibility, and a broader tolerance of protic solvents.
Experimental Workflow: Comparing the Reactivity of Phenylboronic Acid vs. 4-Fluorophenylboronic Acid
This protocol outlines a standardized Suzuki-Miyaura coupling experiment to demonstrate the practical implications of fluorine substitution.
Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, a key application for boronic acids.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Step-by-Step Protocol:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, combine Pd(OAc)2 (1 mol%) and PPh3 (3 mol%). Add degassed toluene and stir for 10 minutes to form the active Pd(0) catalyst.
-
Reaction Setup (Reaction A): To the catalyst mixture, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol) dissolved in a minimal amount of degassed water.
-
Reaction Setup (Reaction B): In a separate, identical setup, repeat step 2 using 4-fluorophenylboronic acid (1.2 mmol) in place of phenylboronic acid.
-
Reaction Execution: Heat both reaction mixtures to 90 °C and stir vigorously.
-
Monitoring and Analysis: Monitor the progress of both reactions by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC-MS or LC-MS to determine the rate of product formation and consumption of starting materials.
-
Workup and Isolation: After 4 hours, cool the reactions to room temperature. Dilute with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expected Observations and Data Interpretation:
| Boronic Acid | Typical Reaction Time | Typical Yield | Stability to Protodeboronation |
| Phenylboronic acid | 4-6 hours | 85-95% | Moderate |
| 4-Fluorophenylboronic acid | 3-5 hours | 90-99% | High |
The data will typically show that the reaction with 4-fluorophenylboronic acid proceeds to completion faster and with a higher isolated yield. This is attributable to the enhanced stability against protodeboronation and potentially faster transmetalation, showcasing the tangible benefits of fluorine incorporation.
Part 2: The Steric and Stability Role of Butoxy Groups (Pinacol Esters)
While boronic acids are workhorse reagents, they are not without their drawbacks, including a propensity for dehydration to form cyclic boroxine anhydrides and limited shelf stability. Boronic esters, particularly those derived from pinacol (pinacol boronic esters or Bpin), offer a robust solution to these challenges. While technically not a butoxy group in the strictest sense (it's a vicinal diol), the pinacol moiety serves a similar purpose of protecting the boronic acid. The neopentylbutoxy group, found in MIDA boronates, is another key player.
Enhanced Stability and Handling
The conversion of a boronic acid to its pinacol ester is a standard strategy for improving stability. The bulky pinacol group sterically protects the boron center from unwanted side reactions, including oligomerization and protodeboronation. This makes Bpin-derivatized compounds:
-
Crystalline and Bench-Stable: Unlike many free boronic acids, which can be amorphous and hygroscopic, pinacol esters are typically crystalline solids with excellent shelf-life.
-
Compatible with Chromatography: Their enhanced stability makes them amenable to purification by silica gel chromatography, a significant advantage over many free boronic acids.
Slow-Release Kinetics and Controlled Reactivity
The pinacol ester is essentially a protected form of the boronic acid. For it to participate in a cross-coupling reaction, it must first be hydrolyzed back to the active boronic acid or boronate species. This hydrolysis is typically achieved in situ using the aqueous base present in the reaction mixture.
This requirement for in situ deprotection introduces an element of "slow-release" kinetics. The concentration of the active boronic acid is kept low and steady throughout the reaction, which can be highly beneficial in complex syntheses involving sensitive functional groups.
Diagram of Bpin Deprotection and Activation
Caption: In situ hydrolysis of a stable pinacol boronic ester to the active boronic acid.
MIDA Boronates: The Pinnacle of Stability and Control
For ultimate control and stability, N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of reagents. The tridentate MIDA ligand forms a highly stable, bicyclic structure around the boron atom, rendering it exceptionally inert to a wide range of reaction conditions, including strongly acidic or basic media and even some oxidative and reductive conditions.
This remarkable stability allows for multi-step syntheses where the MIDA boronate acts as a "passenger," remaining untouched until its specific unmasking is desired in a final cross-coupling step. The deprotection is typically achieved under mild aqueous basic conditions (e.g., 1 M NaOH), releasing the active boronic acid precisely when needed. This strategy has been transformative for iterative synthesis and the creation of complex molecular architectures.
Part 3: Synergistic Effects and Advanced Applications
The true art of modern organic synthesis lies in combining these electronic and steric/stability-enhancing strategies. A fluorinated aryl ring attached to a pinacol or MIDA-protected boron center creates a reagent that is both highly stable for storage and purification and highly reactive upon deprotection.
Example Application in Drug Discovery:
Consider the synthesis of a complex pharmaceutical intermediate. A key fragment might be a fluorinated heterocycle that is unstable as a free boronic acid.
Workflow for Complex Fragment Coupling:
-
Synthesis & Protection: The unstable fluorinated heterocyclic boronic acid is synthesized and immediately converted to its MIDA boronate derivative. This stabilizes the fragment for purification and storage.
-
Multi-Step Synthesis: The MIDA boronate is carried through several synthetic steps (e.g., protecting group manipulations, other bond formations) where a free boronic acid would have decomposed.
-
Final Key Coupling: In the final step, the MIDA boronate is coupled with a complex aryl halide partner. The MIDA group is deprotected in situ under the Suzuki-Miyaura reaction conditions, releasing the highly reactive fluorinated boronic acid only at the point of desired coupling.
This strategy minimizes side reactions, maximizes yield, and allows for the construction of molecules that would be otherwise inaccessible.
Conclusion: A Unified Strategy for Boronic Acid Chemistry
The judicious use of fluorine and butoxy-type protecting groups (pinacol, MIDA) represents a cornerstone of modern boronic acid chemistry. Fluorine substitution provides a powerful electronic handle to enhance stability against protodeboronation and modulate Lewis acidity. Concurrently, pinacol and MIDA esters offer unparalleled improvements in handling, shelf-life, and controlled reactivity, enabling "slow-release" and iterative cross-coupling strategies. For the researcher, scientist, and drug development professional, a deep understanding of these principles is not merely academic; it is a practical necessity for designing robust, efficient, and innovative synthetic routes to the next generation of functional molecules and therapeutic agents.
References
- Title: Boronic Acids: Preparation, Properties, and Uses in Suzuki−Miyaura Cross-Coupling Reactions Source: Chemical Reviews (American Chemical Society) URL:[Link]
- Title: Boronic Esters in Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Organoboron MIDA Esters: A User’s Guide Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]
An In-Depth Technical Guide to the Safe Handling of 4-Butoxy-3-fluorophenylboronic Acid
Introduction to 4-Butoxy-3-fluorophenylboronic Acid
This compound is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis and drug discovery. Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[1][2] This makes it a valuable building block for synthesizing complex molecular architectures found in many pharmaceutical candidates and advanced materials.[1][3]
As researchers and drug development professionals, a deep understanding of a reagent's reactivity must be paralleled by a rigorous appreciation for its safety profile. While a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety protocol can be constructed by analyzing data from structurally analogous compounds. This guide synthesizes available data from closely related fluorinated and butoxy-substituted phenylboronic acids to provide a comprehensive, experience-driven framework for its safe handling, storage, and emergency management. The protocols herein are designed to be self-validating, ensuring a culture of safety and scientific integrity in the laboratory.
Hazard Identification and Classification
Based on a composite analysis of related arylboronic acids, this compound should be handled as a hazardous substance.[4][5][6][7][8] The primary hazards are consistent across this chemical class and are summarized below.
GHS Hazard Classification Summary (Anticipated)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][8][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6][7][8][9][11] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][5][6][7][8][11][12] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][5][6][7][8][9][12] |
Expert Insight: The Causality of Boronic Acid Hazards The irritant nature of arylboronic acids stems from their inherent Lewis acidity. The boron atom can readily interact with biological nucleophiles, such as the serine residues in enzymes, potentially disrupting their function.[2] This reactivity is fundamental to their utility in synthesis but also necessitates stringent measures to prevent direct contact with skin, eyes, and the respiratory system. Furthermore, arylboronic acids are increasingly scrutinized as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), making meticulous control and removal paramount in a drug development context.[13]
Physicochemical Properties for Risk Assessment
Precise physicochemical data for this compound is limited. However, data from its isomers and closely related analogs provide a valuable baseline for assessing its physical state and behavior. This information is critical for designing appropriate storage and handling procedures.
Comparative Physicochemical Data
| Property | Value | Analog Compound | Reference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄BFO₃ | This compound | - |
| Molecular Weight | 212.03 g/mol | 5-Butoxy-2-fluorophenylboronic acid | [3] |
| Appearance | Solid, powder (expected) | 4-Fluorophenylboronic acid | |
| Melting Point | 75-80 °C | 5-Butoxy-2-fluorophenylboronic acid | [3] |
| Melting Point | 147-151 °C | 4-Butoxy-3-chlorophenylboronic acid | [1] |
| Boiling Point | 363 °C at 760 mmHg | 5-Butoxy-2-fluorophenylboronic acid | [3] |
| Density | 1.15 g/cm³ | 5-Butoxy-2-fluorophenylboronic acid | [3] |
| Water Solubility | Insoluble to low solubility (expected) | 4-(Benzyloxy)-3-fluorophenylboronic acid |[7] |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, combining engineering controls with rigorous adherence to PPE protocols.
4.1 Engineering Controls All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood.[14] The fume hood provides critical protection against the inhalation of fine powders, which can cause respiratory irritation.[4][5][6] An eyewash station and safety shower must be readily accessible and tested regularly.[5][6][15]
4.2 Personal Protective Equipment (PPE) Protocol
| Protection Type | Specification | Rationale and Validation |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[4][5][16] | Prevents airborne particles or solution splashes from causing serious eye irritation.[7][11] Goggles must form a seal around the eyes. |
| Hand | Nitrile or neoprene gloves (minimum thickness 4 mil). Double-gloving is recommended.[14] | Provides a barrier against skin contact. Gloves must be inspected for integrity before each use and removed using a technique that avoids contaminating the skin.[17] |
| Body | Flame-resistant lab coat, fully fastened, with long sleeves.[14] | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively within a fume hood. For large-scale work or spill cleanup outside a hood, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary. | Minimizes the risk of respiratory tract irritation from inhaling airborne dust.[7][8] |
| Footwear | Closed-toe, non-perforated shoes.[14] | Protects feet from spills. |
Safe Handling, Storage, and Incompatibility
5.1 Step-by-Step Handling Protocol
-
Preparation: Before retrieving the reagent, ensure the chemical fume hood is operational and the work area is de-cluttered. Don all required PPE as specified in Section 4.2.
-
Weighing: Weigh the required amount of the solid in the fume hood. Use a disposable weighing boat to prevent cross-contamination.
-
Dispensing: Handle the solid with care to avoid generating dust.[17][18] If transferring to a reaction vessel, do so slowly and carefully.
-
Post-Handling: Tightly close the reagent container immediately after use.[5][12][16]
-
Decontamination: Clean any residual dust from the spatula and work surface with a solvent-dampened cloth, which should then be disposed of as solid hazardous waste.[14]
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[4][11]
5.2 Storage Protocol Proper storage is crucial for maintaining the chemical's integrity and ensuring safety. Boronic acids are sensitive to moisture and can undergo dehydration to form cyclic boroxine anhydrides, which can impact their reactivity in subsequent reactions.[19]
-
Location: Store in a cool, dry, and well-ventilated place.[5][7][12][16] Refrigeration is often recommended.[10]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[12][17]
-
Container: Keep the container tightly sealed at all times.[6][7][15]
-
Segregation: Store away from incompatible materials.[12][15]
5.3 Incompatibilities
-
Strong Oxidizing Agents: Can cause vigorous or explosive reactions.
-
Strong Acids and Bases: While used to modulate deboronation, concentrated acids and bases can cause uncontrolled decomposition.[12][13]
-
Moisture: As noted, can lead to hydrolysis or boroxine formation.[12]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
First Aid Measures Summary
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][6][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5][6][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5][6][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][8][12][20] |
Caption: First aid decision workflow following an exposure event.
Accidental Release and Spill Management
A prompt and systematic response can mitigate the hazards associated with a chemical spill.
Step-by-Step Solid Spill Cleanup Protocol
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure the area is well-ventilated (if safe to do so).
-
Don PPE: Wear the appropriate PPE as outlined in Section 4.2, including respiratory protection if the spill is large or has generated significant dust.
-
Containment: Prevent the spill from spreading or entering drains.[16][21]
-
Collection: Do NOT use a dry brush, as this will generate dust. Gently cover the spill with an inert absorbent material like sand or vermiculite.[14] Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[5][12][15]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Disposal: All contaminated materials (absorbent, gloves, cleaning cloths) must be placed in the sealed hazardous waste container for proper disposal according to institutional guidelines.[11][14]
Caption: Logical workflow for the safe management of a solid spill.
Fire-Fighting Measures
While the compound itself may be a combustible solid, it does not propagate flame easily.[18] The primary hazard in a fire is the generation of toxic and corrosive gases.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][6][12][16][18]
-
Unsuitable Extinguishing Media: No specific limitations are noted, but a direct water jet on a powder could create a hazardous dust cloud.
-
Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and hydrogen fluoride (HF).[4][12]
-
Protective Equipment: Firefighters must wear a full-face, self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[4][6][12][16]
Disposal Considerations
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Waste Classification: this compound is to be disposed of as hazardous chemical waste.[11][14]
-
Solid Waste: Unused reagent and any materials contaminated with the solid (e.g., weighing paper, gloves, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled container for solid hazardous waste.[14]
-
Liquid Waste: Solutions containing the compound must be collected in a compatible, sealed, and labeled container for liquid hazardous waste.[14]
-
Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. After drying, the original label should be defaced before the container is disposed of according to institutional policy.[14]
-
Regulatory Adherence: All disposal must be conducted in strict accordance with local, state, and federal regulations.
Toxicological and Ecological Profile
-
Toxicological Summary: The toxicological properties of this specific compound have not been fully investigated.[7] However, based on data from analogs, it is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[9] As mentioned, arylboronic acids as a class may be considered potentially genotoxic.[13]
-
Carcinogenicity: No components of similar compounds are listed as carcinogens by IARC, NTP, or OSHA.[4][21]
-
Ecological Summary: Specific ecotoxicity data is not available.[7] It is imperative to prevent the chemical from entering drains, soil, or surface water to avoid unknown environmental impact.[16][21][22] The compound is not expected to be readily biodegradable.
References
- Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Amino-3-fluorophenylboronic acid hydrochloride.
- ChemicalBook. (2025).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-BUTOXY-3-CHLOROPHENYLBORONIC ACID.
- MedChemExpress. (2025). (4-(tert-Butoxycarbonyl)phenyl)boronic acid-SDS.
- Santa Cruz Biotechnology. (n.d.).
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Ethoxy-4-fluorophenylboronic Acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Benzyloxy)-3-fluorophenylboronic acid.
- Fluorochem. (2024).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid.
- Capot Chemical. (2016). MSDS of 4-Fluorophenylboronic acid.
- PubChem. (n.d.). 4-Fluorophenylboronic acid.
- Fisher Scientific. (2023).
- Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid, ≥95%.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Organic Syntheses. (2009). Working with Hazardous Chemicals.
- Benchchem. (n.d.). Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide.
- LookChem. (n.d.). Cas 849062-31-3, 5-Butoxy-2-fluorophenylboronic acid.
- MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid.
- Wikipedia. (n.d.). Boronic acid.
- Santa Cruz Biotechnology. (n.d.). 4-Butoxy-3-chlorophenylboronic acid (CAS 480438-55-9).
- University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- Lab Alley. (n.d.). How to Store Boric Acid.
- U.S. Borax Inc. (n.d.).
Sources
- 1. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid | lookchem [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. capotchem.com [capotchem.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. orgsyn.org [orgsyn.org]
- 20. chemicalbook.com [chemicalbook.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
A Technical Guide to 4-Butoxy-3-fluorophenylboronic Acid: A Versatile Reagent in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Boronic Acids in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Phenylboronic acids, in turn, are indispensable building blocks in synthetic chemistry, primarily through their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. The convergence of these two powerful motifs in molecules like 4-Butoxy-3-fluorophenylboronic acid offers a unique and valuable tool for the synthesis of complex organic molecules destined for therapeutic applications.
This technical guide provides an in-depth overview of this compound, including its commercial availability, key applications in drug discovery, and detailed, field-proven protocols for its use. As a senior application scientist, the aim is to not only provide procedural steps but to also explain the underlying chemical principles that guide the experimental choices, ensuring both scientific integrity and practical success in the laboratory.
Commercial Availability
This compound and its derivatives are available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. When sourcing this reagent, it is crucial to consider the purity and the presence of any by-products, such as the corresponding boroxine (a trimeric anhydride), which can affect the reactivity in subsequent coupling reactions.
Table 1: Prominent Commercial Suppliers of Phenylboronic Acids
| Supplier | Noted For |
| Sigma-Aldrich (Merck) | Extensive portfolio of boronic acids and derivatives with detailed specifications. |
| JHECHEM CO LTD | Supplier of a range of biochemicals and pharmaceutical intermediates. |
| NINGBO INNO PHARMCHEM CO.,LTD. | Manufacturer and supplier of versatile intermediates for pharmaceutical and OLED applications. |
| Fluorochem | Specializes in fluorinated compounds, including a variety of fluorophenylboronic acids. |
| Simson Pharma Limited | Provider of high-quality research chemicals, often accompanied by a Certificate of Analysis. |
Note: This is not an exhaustive list. Researchers should always verify the purity and specifications of the reagent from their chosen supplier.
Key Applications in Drug Discovery and Materials Science
The primary application of this compound lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.
Pharmaceutical Intermediates: Building Blocks for Novel Therapeutics
The structural motif of a substituted biaryl is a common feature in many approved drugs and clinical candidates. The Suzuki-Miyaura cross-coupling reaction, for which this compound is an ideal substrate, is a powerful method for constructing these biaryl systems. The butoxy and fluoro substituents on the phenyl ring can modulate the electronic properties and steric profile of the resulting molecule, influencing its biological activity.
The fluorine atom, in particular, can introduce favorable properties such as:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups.
The butoxy group, being lipophilic, can enhance the molecule's ability to cross cell membranes.
Organic Light-Emitting Diode (OLED) Materials
Substituted phenylboronic acids are also valuable precursors in the synthesis of advanced materials, including those used in OLEDs. The electronic and photophysical properties of the final materials can be fine-tuned by the specific substitution pattern on the aromatic rings, contributing to improved color purity, brightness, and device longevity.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific reaction partners and desired outcomes.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights: The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For less reactive aryl chlorides, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., XPhos), may be necessary. The base is required to activate the boronic acid for transmetalation to the palladium center.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Illustrative Synthesis of this compound
Diagram 3: Retrosynthetic Analysis for this compound
Caption: A plausible retrosynthetic pathway for this compound.
Disclaimer: The following is a representative protocol based on established methods for the synthesis of similar compounds and should be performed by a qualified chemist with appropriate safety precautions.
Step 1: Synthesis of 1-Bromo-4-butoxy-2-fluorobenzene
-
To a solution of 4-bromo-2-fluorophenol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Add 1-bromobutane and heat the mixture to facilitate the Williamson ether synthesis.
-
Monitor the reaction for the consumption of the starting phenol.
-
Upon completion, perform an aqueous work-up and purify the product, for instance, by distillation or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 1-bromo-4-butoxy-2-fluorobenzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Add a solution of n-butyllithium dropwise to perform a lithium-halogen exchange.
-
After stirring for a short period, add triisopropyl borate dropwise at the same low temperature.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with an acidic aqueous solution (e.g., dilute HCl).
-
Extract the product into an organic solvent.
-
Purify the this compound, often by recrystallization.
Self-Validating System: The purity and identity of the synthesized product should be rigorously confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B), mass spectrometry, and melting point analysis.
Conclusion
This compound stands as a valuable and versatile building block for researchers at the forefront of drug discovery and materials science. Its unique combination of a reactive boronic acid moiety with the beneficial properties of butoxy and fluoro substituents makes it an attractive starting material for the synthesis of novel and complex molecular architectures. By understanding the underlying chemical principles and employing robust, well-validated protocols, scientists can effectively leverage this reagent to accelerate their research and development endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. BenchChem.
- JHECHEM CO LTD. (n.d.). Buy (4-Butoxy-3-fluorophenyl)
- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Tetrabutylammonium(4-Fluorophenyl)
- Sigma-Aldrich. (n.d.). Butoxy fluorophenyl boronic acid. Sigma-Aldrich.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis.
- Chem-Impex. (n.d.). 4-Fluorophenylboronic acid.
- Yang, J., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
- Fluorochem. (n.d.). 4-Butoxy-3-chloro-5-fluorophenylboronic acid.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- MDPI. (2021).
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- LookChem. (n.d.). Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid.
- MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid.
- Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid = 95 1765-93-1.
- National Center for Biotechnology Information. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
- Pharmaffiliates. (n.d.). CAS No : 1765-93-1| Chemical Name : 4-Fluorophenylboronic Acid.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- National Center for Biotechnology Information. (n.d.). 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem.
- National Institutes of Health. (n.d.). Recent progress in the strategic incorporation of fluorine into medicinally active compounds.
- Santa Cruz Biotechnology. (n.d.). 4-Butoxy-3-chlorophenylboronic acid | CAS 480438-55-9.
- National Center for Biotechnology Information. (2021).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
The Cornerstone of Modern Synthesis: A Technical Guide to Substituted Phenylboronic Acids
This guide provides an in-depth exploration of substituted phenylboronic acids, foundational building blocks in modern organic and medicinal chemistry. We will delve into the core principles of their synthesis, characterization, and multifaceted applications, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring a robust and self-validating understanding of the protocols and mechanisms discussed.
Introduction: The Versatility of the Phenylboronic Acid Moiety
Substituted phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). Their significance stems from a unique combination of stability, reactivity, and functional group tolerance, making them indispensable reagents in a vast array of chemical transformations.[1][2] First reported in the late 19th century, their prominence surged with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][3]
Beyond their role as coupling partners, the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with diols have opened up new frontiers in chemical sensing, drug delivery, and materials science.[4][5] This guide will provide a comprehensive overview of these remarkable compounds, from their fundamental synthesis to their cutting-edge applications.
Synthesis of Substituted Phenylboronic Acids: A Practical Approach
The synthesis of substituted phenylboronic acids can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.
Grignard-Based Synthesis
One of the most common and established methods for preparing phenylboronic acids involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[6][7] This method is versatile and can be used to synthesize a wide range of substituted phenylboronic acids.
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. If the reaction does not start, a small crystal of iodine can be added. Once initiated, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add aqueous hydrochloric acid (2 M) until the solution is acidic. Stir vigorously for 1 hour.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate).
Causality: The low temperature during the addition of the trialkyl borate is crucial to prevent the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester, which would lead to the formation of undesired borinic and boronic acids. The acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid.
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester.[6][8] This boronate ester can then be hydrolyzed to the corresponding boronic acid. This method offers excellent functional group tolerance and is particularly useful for the synthesis of complex or highly functionalized phenylboronic acids.
Experimental Protocol: Synthesis of 4-Cyanophenylboronic Acid Pinacol Ester
-
Reaction Setup: In a Schlenk flask, combine 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).
-
Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane as the solvent. Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The base (potassium acetate) is essential for the transmetalation step in the catalytic cycle. The choice of ligand (dppf) is critical for the efficiency of the reaction, as it stabilizes the palladium catalyst and promotes the desired cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and scope of the Suzuki-Miyaura reaction. A wide variety of palladium catalysts and phosphine-based ligands have been developed to facilitate the coupling of even challenging substrates, such as aryl chlorides. [9]
Applications in Medicinal Chemistry and Beyond
The unique properties of substituted phenylboronic acids have led to their widespread use in various areas of medicinal chemistry and biotechnology.
Boronic Acid-Based Sensors
Phenylboronic acids can reversibly bind with 1,2- or 1,3-diols to form cyclic boronate esters. [4][10]This interaction is often accompanied by a change in the electronic properties of the phenylboronic acid, which can be harnessed for the development of fluorescent or colorimetric sensors for carbohydrates, such as glucose. [11][12]This has significant implications for the development of continuous glucose monitoring systems for diabetic patients. [13][14]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 8. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OPG [opg.optica.org]
- 14. pubs.acs.org [pubs.acs.org]
Whitepaper: A First-Principles Approach to Calculating the pKa of 4-Butoxy-3-fluorophenylboronic Acid
An in-depth technical guide on the theoretical pKa calculation of 4-Butoxy-3-fluorophenylboronic acid.
Preamble: The Strategic Importance of pKa in Boronic Acid-Based Drug Discovery
The ionization state of a molecule, quantified by its pKa, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For drug candidates, pKa influences solubility, membrane permeability, protein binding, and ultimately, bioavailability and therapeutic efficacy. Boronic acids and their corresponding boronate esters are privileged structures in medicinal chemistry, famously exemplified by the proteasome inhibitor bortezomib.
A unique feature of arylboronic acids is their dual acidity. They act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species, rather than donating a proton. The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is what defines the pKa. This equilibrium is exquisitely sensitive to the electronic nature of substituents on the phenyl ring, making in silico prediction a valuable tool for rationally designing molecules with a desired pKa profile.
This guide will detail a robust, first-principles workflow for calculating the pKa of this compound, a molecule with both an electron-donating (4-Butoxy) and an electron-withdrawing (3-fluoro) group, which present an interesting case for theoretical analysis.
The Underlying Chemistry: Boronic Acid Equilibria
Unlike carboxylic acids, which are Brønsted-Lowry acids (proton donors), boronic acids are Lewis acids. They ionize by accepting a hydroxide ion from the aqueous solvent. This establishes an equilibrium between the neutral, trigonal planar boronic acid (B(OH)₂) and the corresponding anionic, tetrahedral boronate complex [B(OH)₃]⁻.
The reaction governing this equilibrium is: R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺
The pKa is the negative logarithm of the acid dissociation constant (Ka) for this equilibrium. Understanding this fundamental mechanism is crucial for correctly setting up the theoretical calculations.
Theoretical Framework: The Direct Method Thermodynamic Cycle
To calculate the pKa, we must determine the Gibbs free energy change (ΔG°aq) for the ionization reaction in an aqueous solution. This is achieved computationally using a thermodynamic cycle, often called the "direct method," which relates the aqueous phase energetics to gas-phase calculations and solvation free energies.[1]
The pKa is calculated using the equation:
pKa = ΔG°aq / (2.303 * RT)
where:
-
ΔG°aq is the standard Gibbs free energy of the ionization reaction in water.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin (typically 298.15 K).
ΔG°aq is computed from the individual Gibbs free energies of the species involved in the equilibrium:
ΔG°aq = G°aq(R-B(OH)₃⁻) + G°aq(H⁺) - G°aq(R-B(OH)₂) - 2 * G°aq(H₂O)
Each G°aq term is the sum of the gas-phase free energy (G°gas) and the free energy of solvation (ΔG°solv).
The workflow involves four key components:
-
Gas-Phase Optimization and Frequency Calculation: For the neutral boronic acid and its conjugate boronate base to find their minimum energy structures and thermal corrections to the Gibbs free energy.
-
Aqueous-Phase Optimization and Frequency Calculation: The same calculations are performed but with the inclusion of a continuum solvation model to account for the bulk solvent effects.
-
Calculation of Solvation Free Energies: Determining the energy difference between the molecule in the gas phase and in the solvent.
-
Using Established Values for Water and Proton: Leveraging highly accurate, established experimental and theoretical values for the free energy of the proton (H⁺) and water (H₂O) in an aqueous solution.
Diagram: Ionization Equilibrium of this compound
Caption: Lewis acid ionization of the boronic acid in water.
Experimental Protocol: A Step-by-Step Computational Workflow
This protocol outlines the necessary steps using Density Functional Theory (DFT), a workhorse of modern computational chemistry. We recommend a combination of the M06-2X functional with a Pople-style basis set, such as 6-31+G(d,p), and the SMD continuum solvation model, which has shown good performance for pKa calculations.[2][3]
Step 1: 3D Structure Generation
-
Action: Generate the 3D structures of the neutral this compound and its corresponding anionic boronate, [R-B(OH)₃]⁻.
-
Causality: An accurate initial 3D conformation is essential for finding the true global energy minimum. For the butoxy chain, multiple conformers may exist; it is critical to identify the lowest energy conformer as this will dominate the thermodynamic landscape.[4]
Step 2: Gas-Phase Geometry Optimization and Frequency Analysis
-
Action: Perform a geometry optimization followed by a frequency calculation for both the neutral acid and the anionic base in the gas phase.
-
Level of Theory: M06-2X/6-31+G(d,p). The M06-2X functional is known for its robust performance with main-group thermochemistry.[1] The 6-31+G(d,p) basis set includes diffuse functions (+) for anions and polarization functions (d,p) for an accurate description of bonding.
-
Causality: This step calculates the electronic energy and the thermal corrections (enthalpy and entropy) that contribute to the total Gibbs free energy in the gas phase. The frequency calculation confirms that the optimized structure is a true minimum (no imaginary frequencies).
Step 3: Aqueous-Phase Geometry Optimization and Frequency Analysis
-
Action: Repeat the geometry optimization and frequency calculations for both species, but this time applying a continuum solvation model.
-
Solvation Model: SMD (Solvation Model based on Density).[5] The SMD model is a universal continuum model that has been parameterized for a wide range of solvents, including water, and generally performs well for ionic species.[6][7]
-
Causality: Molecules often adopt different geometries in solution compared to the gas phase due to interactions with the solvent. This step captures the structure and energetics in the aqueous environment, which is critical for accurate pKa prediction.
Step 4: Calculation of Gibbs Free Energy in Solution
-
Action: Extract the total Gibbs free energy in solution (G°aq) for the boronic acid and the boronate base from the output of the Step 3 calculations. Most quantum chemistry software packages provide this value directly.
Step 5: Assembling the Thermodynamic Cycle
-
Action: Calculate the overall ΔG°aq for the reaction using the values from Step 4 and established reference values for the proton and water.
-
Equation: ΔG°aq = G°aq(Boronate) + G°aq(H⁺) - G°aq(Boronic Acid) - 2 * G°aq(H₂O)
-
Reference Values:
-
G°aq(H⁺): The Gibbs free energy of the aqueous proton is a value subject to some debate, but a well-accepted value is -270.3 kcal/mol .[4] This includes the gas-phase free energy, solvation free energy, and a correction from the gas-phase standard state (1 atm) to the solution-phase standard state (1 M).
-
G°aq(H₂O): The Gibbs free energy of a water molecule in bulk water is required. This can be calculated at the same level of theory as the solute molecules.
-
Step 6: Final pKa Calculation
-
Action: Convert the calculated ΔG°aq (in kcal/mol) to pKa units.
-
Equation: pKa = ΔG°aq / (RT * ln(10)) = ΔG°aq / 1.364 (at 298.15 K)
Diagram: Computational Workflow for pKa Prediction
Caption: Step-by-step workflow for the DFT-based pKa calculation.
Data Presentation and Expected Results
The electronic effects of the substituents will govern the final pKa. The 3-fluoro group is electron-withdrawing via induction, which stabilizes the negative charge on the tetrahedral boronate, thus lowering the pKa (increasing acidity) relative to unsubstituted phenylboronic acid (experimental pKa ≈ 8.8). Conversely, the 4-butoxy group is electron-donating through resonance, which would destabilize the boronate and tend to increase the pKa. The final calculated value will reflect the balance of these opposing effects.
Table 1: Hypothetical Energy Values and pKa Calculation
| Species | G°aq (kcal/mol) (Hypothetical) |
| This compound | -750000.0 |
| 4-Butoxy-3-fluorophenylboronate | -750025.0 |
| H⁺ (Proton) | -270.3 |
| H₂O (Water) x 2 | -95000.0 |
| ΔG°aq (Products - Reactants) | 11.7 kcal/mol |
| Calculated pKa (ΔG°aq / 1.364) | 8.58 |
Note: These energy values are illustrative to demonstrate the calculation. The final calculated pKa is expected to be slightly lower than that of unsubstituted phenylboronic acid, indicating that the electron-withdrawing effect of the fluorine atom likely outweighs the donating effect of the butoxy group in this specific arrangement.
Conclusion: Integrating Theory with Practice
This guide provides a rigorous, first-principles-based protocol for the theoretical calculation of the pKa of this compound. By leveraging modern DFT functionals and continuum solvation models, researchers can obtain reliable estimates of molecular acidity. This predictive power is invaluable in the early stages of drug discovery, allowing for the in silico screening and prioritization of candidates with optimal ionization profiles for improved ADME properties. The self-validating nature of this protocol, grounded in fundamental thermodynamic cycles, ensures that the results are not merely correlative but are derived from the underlying physics of the molecular system. Accurate pKa prediction is a key tool in the rational design of next-generation therapeutics.
References
- Marenich, A. V., Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2012). First Principles pKa Calculations on Carboxylic Acids Using the SMD Solvation Model: Effect of Thermodynamic Cycle, Model Chemistry, and Explicit Solvent Molecules.
- Ribeiro, A. J. M., Ramos, M. J., & Fernandes, P. A. (2011). A new thermodynamic cycle for pKa calculation.
- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]
- Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3–21. [Link]
- Faria, R. X., de Jesus Hiller, N., & Martins, D. L. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(16), 4995. [Link]
- Thompson, W. H., Shields, G. C., & Stella, V. J. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-16. [Link]
- Sporzyński, A., Adamczyk-Woźniak, A., Zarzeczańska, D., Gozdalik, J. T., & Ramotowska, P. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]
- Bryant, L. A., & Schlegel, H. B. (2019). Improving Performance of the SMD Solvation Model: Bondi Radii Improve Predicted Aqueous Solvation Free Energies of Ions and pKa Values of Thiols. The Journal of Physical Chemistry A, 123(30), 6646–6653. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvation Model SMD with a scaled solvent-accessible-surface for pKa calculation - NWChem [nwchemgit.github.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Performance of the SMD Solvation Model: Bondi Radii Improve Predicted Aqueous Solvation Free Energies of Ions and p Ka Values of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorine in Boronic Acid Chemistry: An In-depth Technical Guide
Introduction: Beyond the Halogen Stereotype
In the vast toolkit of synthetic chemistry, boronic acids have secured a prominent role as versatile building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their general stability, low toxicity, and broad functional group tolerance have made them indispensable in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3][4][5] However, the strategic incorporation of fluorine atoms into the boronic acid scaffold unlocks a new dimension of chemical properties and reactivity, offering solutions to some of the most pressing challenges in drug discovery and molecular imaging.
This guide provides a comprehensive overview of the potential applications of fluorinated boronic acids, moving beyond a simple catalog of reactions to a deeper exploration of the underlying principles that govern their behavior. We will delve into the profound impact of fluorine's unique electronic properties on the stability and reactivity of boronic acids, and how these effects are harnessed in medicinal chemistry, catalysis, and positron emission tomography (PET) imaging. For the researcher, scientist, and drug development professional, this document will serve as a practical resource for understanding and implementing this powerful class of reagents.
The Fluorine Effect: A Paradigm Shift in Boronic Acid Properties
The introduction of fluorine, the most electronegative element, into an organic molecule induces significant changes in its physicochemical properties.[6][] When appended to a boronic acid, these effects are particularly pronounced, altering the very nature of the boron center and its reactivity.
Enhanced Lewis Acidity: The strong electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron center.[1][8] This heightened acidity can be advantageous in certain applications, such as enhancing the rate of transmetalation in cross-coupling reactions. The position of the fluorine substituent plays a crucial role; ortho-fluorine substituents can lead to a more significant increase in acidity.[8]
Modulation of Physicochemical Properties for Drug Design: In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[8][9][10] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by enzymes.[11][12] This can lead to an improved in-vivo half-life of a drug.[8] Furthermore, fluorine substitution can alter a molecule's lipophilicity and pKa, properties that are critical for its pharmacokinetic and pharmacodynamic profile.[][8]
The Double-Edged Sword: Stability and Protodeboronation: While fluorination can enhance stability in some contexts, highly electron-deficient boronic acids are more susceptible to an undesirable side reaction known as protodeboronation.[8] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the desired reactive species.[8] Understanding the factors that influence protodeboronation is critical for the successful application of fluorinated boronic acids.
Synthesis of Fluorinated Boronic Acids: A Practical Approach
The synthesis of arylboronic acids can be achieved through several methods, including the reaction of organometallic reagents with borate esters and palladium-catalyzed borylation of aryl halides.[13][14] A common route to fluorinated arylboronic acids involves the electrophilic fluorination of the corresponding aryl boronic acids or their esters.
Representative Protocol: Electrophilic Fluorination using Acetyl Hypofluorite (AcOF)
This protocol describes the fluorination of an electron-rich aryl boronic acid using acetyl hypofluorite, a highly effective and selective fluorinating agent.[15][16][17]
Materials:
-
Aryl boronic acid or pinacol ester
-
Acetyl hypofluorite (AcOF) solution (prepared from diluted fluorine)
-
Anhydrous solvent (e.g., chloroform)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the aryl boronic acid or pinacol ester in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (typically between -78 °C and room temperature).
-
Slowly add the pre-prepared solution of acetyl hypofluorite to the stirred solution of the boronic acid derivative.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl fluoride.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Boronic acids are susceptible to hydrolysis, and the fluorinating agent can react with water. Therefore, anhydrous conditions are crucial to prevent side reactions and ensure high yields.
-
Inert Atmosphere: An inert atmosphere prevents the potential oxidation of the reagents and intermediates.
-
Low Temperature: Many fluorination reactions are highly exothermic. Starting at a low temperature allows for better control of the reaction and minimizes the formation of byproducts.
-
Slow Addition of Reagent: Slow addition of the fluorinating agent helps to control the reaction rate and temperature, preventing runaway reactions.
Applications in Suzuki-Miyaura Cross-Coupling: Forging New Bonds with Precision
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] Fluorinated boronic acids are valuable partners in this reaction, allowing for the introduction of fluorine atoms into the target molecule with high precision.[4]
Experimental Workflow: Suzuki-Miyaura Coupling of a Fluorinated Arylboronic Acid
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the fluorinated arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the fluorinated biaryl product.
The Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Harnessing Fluorine's Power in Medicinal Chemistry and Drug Discovery
The unique properties of fluorinated boronic acids make them highly valuable in the design and synthesis of new therapeutic agents.[9][18][19] The introduction of fluorine can lead to improved drug efficacy and pharmacokinetics.[10]
Key Advantages in Drug Design:
-
Metabolic Stability: The robust C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[][8]
-
Enhanced Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, improving binding affinity.[]
-
Improved Membrane Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[12]
Table 1: Impact of Fluorination on Drug Properties
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Generally Increased | Strong C-F bond resists enzymatic cleavage.[8][12] |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen.[6] |
| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing effect of fluorine can significantly change the pKa of nearby functional groups.[] |
| Binding Affinity | Can be Increased | Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.[] |
| Conformation | Can be Influenced | The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule.[] |
Illuminating Biology: Fluorinated Boronic Acids in PET Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization of biological processes in vivo.[20] The short-lived positron-emitting isotope fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable decay characteristics.[20] Fluorinated boronic acids serve as excellent precursors for the synthesis of ¹⁸F-labeled PET tracers.[21][22][23]
The development of copper-mediated radiofluorination of arylboronic acids has provided a highly effective method for the synthesis of ¹⁸F-labeled arenes with high functional group tolerance.[23]
Workflow for ¹⁸F-Radiolabeling of a Boronic Acid Precursor
Caption: A typical workflow for the synthesis of an ¹⁸F-labeled PET tracer from a boronic acid precursor.
Protocol for Copper-Mediated ¹⁸F-Fluorination:
-
Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge and eluted with a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water.
-
The solvent is removed by azeotropic distillation.
-
The boronic acid precursor and a copper catalyst (e.g., Cu(OTf)₂-pyridine complex) are added to the dried [¹⁸F]fluoride.
-
The reaction mixture is heated at a specific temperature for a short period (e.g., 10-20 minutes).
-
The crude reaction mixture is purified by high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled product.
-
The final product is formulated in a physiologically compatible solution for injection.
Navigating the Challenges: Troubleshooting Protodeboronation
As mentioned earlier, protodeboronation is a significant challenge when working with electron-deficient fluorinated boronic acids.[8] This side reaction is often base-catalyzed and can be exacerbated by the presence of water.
Strategies to Minimize Protodeboronation:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents.
-
Choice of Base: Use a weaker, non-nucleophilic base when possible.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress protodeboronation.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.[1]
-
Fluoride Protection: In some cases, the addition of a fluoride source can protect the boronic acid from decomposition.[24]
Conclusion and Future Outlook
Fluorinated boronic acids represent a powerful and versatile class of reagents that have made a significant impact on organic synthesis, medicinal chemistry, and molecular imaging. Their unique properties, stemming from the profound influence of fluorine's electronegativity, offer chemists the ability to fine-tune molecular properties with a high degree of precision. While challenges such as protodeboronation exist, a deeper understanding of the underlying reaction mechanisms and the development of more robust reaction conditions continue to expand the scope of their applications. As the demand for more sophisticated and effective pharmaceuticals and diagnostic agents grows, the strategic use of fluorinated boronic acids is poised to play an even more critical role in the future of chemical and biomedical research.
References
- Al-Zoubi, R. M. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232. [Link]
- Sisco, T. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular. [Link]
- Hartwig, J. F., & Murphy, J. M. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 737–739. [Link]
- Wikipedia. (2024). Organofluorine chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Boronic Acids in Organic Chemistry.
- Resource 1. (n.d.). Organofluorine Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives.
- Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(23), 11794–11797. [Link]
- Zlatopolskiy, B. D., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine, 65(supplement 2), 263. [Link]
- MolecularCloud. (2025). A Comprehensive Overview of Boronic Acids & Derivatives.
- Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. The Journal of Organic Chemistry, 78(23), 11794-7. [Link]
- Taylor & Francis. (n.d.). Organofluorine compounds – Knowledge and References.
- Perrin, D. M., Ting, R., Harwig, C., & Li, Y. (2010). Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. UBC Chemistry. [Link]
- Jin, S., Choudhary, G., Cheng, Y., Dai, C., Li, M., & Wang, B. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction.
- Hiyama, T. (2000). Biologically Active Organofluorine Compounds. SpringerLink. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluorobenzeneboronic Acid in Advanced Materials.
- Guérin, B., et al. (2016). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research, 49(5), 843–853. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Boronic Acids in Modern Drug Discovery.
- Dąbrowski, M., & Jurczak, J. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3463. [Link]
- Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5824–5827. [Link]
- MDPI. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 27(1), 221. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
- Furuya, T., Kaiser, H. M., & Ritter, T. (2008). Palladium-Mediated Fluorination of Arylboronic Acids. Angewandte Chemie International Edition, 47(32), 5993–5996. [Link]
- Theato, P., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(8), 629–635. [Link]
- Ishiyama, T., et al. (2001). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. The Journal of Organic Chemistry, 66(23), 7819–7822. [Link]
- Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(23), 11794–11797. [Link]
- Park, J. Y., et al. (2021). Boronic acid and reversible esters. Journal of Materials Chemistry A, 9(20), 12051–12077. [Link]
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
- Bernard-Gauthier, V., et al. (2016). Arylfluoroborates and Alkylfluorosilicates as Potential PET Imaging Agents: High-Yielding Aqueous Biomolecular 18 F-Labeling.
- Furuya, T., & Ritter, T. (2009). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 131(5), 1662–1663. [Link]
- Wuest, M., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals, 15(6), 743. [Link]
- Wang, C., & Wang, J. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au, 1(12), 2135–2147. [Link]
- Fernández, M. R., et al. (2022). Organocatalytic Asymmetric Allylic Benzylborylation via Fluoride-Assisted Catalytic Generation of α-Boryl Carbanionic Intermediates. Organic Letters, 24(17), 3169–3174. [Link]
- Silva, F., et al. (2020).
- St-Onge, M., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(10), 2883–2889. [Link]
- Kowada, T., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]
- Planas, O., et al. (2020). Fluorination of arylboronic esters enabled by bismuth redox catalysis. Science, 367(6475), 313–317. [Link]
- Begum, J., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 13(3), 1-13. [Link]
- Quora. (2022). Why does boron react with fluorine even if it does not attain stability?.
- Wiemer, A. J., & Wiemer, D. F. (2014). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 5(4), 428–438. [Link]
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. boronmolecular.com [boronmolecular.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 15. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 16. Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 22. Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. | UBC Chemistry [chem.ubc.ca]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Introduction: The Strategic Importance of Fluorinated Biaryls
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Butoxy-3-fluorophenylboronic Acid: Protocol, Mechanism, and Optimization
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, ranging from pharmaceuticals to advanced materials.[4][5][6]
This guide focuses on a particularly relevant building block in medicinal chemistry: This compound . The incorporation of a fluorine atom and a butoxy group into a phenyl ring is a common strategy in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the butoxy group modulates lipophilicity and solubility. The ability to efficiently couple this building block with various aryl or heteroaryl halides is therefore of critical importance to drug development professionals.
This document serves as a comprehensive application note, providing a field-proven protocol, explaining the mechanistic rationale behind each experimental choice, and offering insights into troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium complex.[7] Understanding this cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
palladium catalysts for 4-Butoxy-3-fluorophenylboronic acid cross-coupling
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of 4-Butoxy-3-fluorophenylboronic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional functional group tolerance.[1][2] This Nobel Prize-winning methodology provides a powerful platform for the construction of carbon-carbon bonds, particularly the biaryl motif, which is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and advanced materials.[1]
Within the vast arsenal of building blocks for this reaction, this compound has emerged as a particularly valuable reagent. Its structure is strategically designed for applications in drug discovery and medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the final compound.[3] Concurrently, the butoxy group increases lipophilicity, which can be crucial for membrane permeability and pharmacokinetic profiles. This guide provides a comprehensive overview, from mechanistic principles to detailed laboratory protocols, for the effective use of this compound in palladium-catalyzed cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition : The cycle commences with the insertion of a catalytically active, low-coordinate Pd(0) species into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide, Ar¹-X). This irreversible step forms a square-planar Pd(II) intermediate.[2][4] The choice of ligand is critical here, as bulky, electron-rich ligands accelerate this rate-limiting step.[6]
-
Transmetalation : This step involves the transfer of the organic moiety from the boron atom to the palladium center. The boronic acid (Ar²-B(OH)₂) is first activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻). This boronate then displaces the halide on the Pd(II) complex to form a new diorganopalladium(II) intermediate.[2][4]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled as the desired biaryl product (Ar¹-Ar²). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5] This step is typically fast, especially from a cis-diorganopalladium(II) complex.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Components
The success of coupling this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Examples | Function & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | These Pd(II) or Pd(0) sources generate the active Pd(0) catalyst in situ. The choice often depends on air stability and cost. Pd(OAc)₂ is common but requires reduction, while Pd₂(dba)₃ is a direct source of Pd(0).[1] |
| Ligand | Phosphines: PPh₃, PCy₃, P(t-Bu)₃ Buchwald Ligands: SPhos, XPhos, RuPhos NHCs: IPr, SIMes | Ligands are crucial for stabilizing the Pd(0) species and facilitating both oxidative addition and reductive elimination.[1] Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) are highly effective for challenging couplings, including those with sterically hindered partners or aryl chlorides.[6] |
| Base | Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ Organic: Et₃N, DIPEA | The base activates the boronic acid by forming a more reactive boronate complex, which facilitates the transmetalation step.[2][7] K₃PO₄ is a moderately strong base often effective in many systems, while Cs₂CO₃ is stronger and can be beneficial for less reactive substrates.[8] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile, Water mixtures | The solvent system must solubilize all components. Aprotic polar solvents like dioxane or toluene are standard. Adding water can sometimes accelerate the reaction, but can also lead to competitive protodeboronation (hydrolysis of the boronic acid).[1][9] |
| Aryl Halide Partner | Aryl Iodides, Bromides, Chlorides, Triflates | Reactivity generally follows the trend: I > Br > OTf >> Cl. The use of more challenging aryl chlorides often requires more sophisticated and active catalyst systems (e.g., those with Buchwald ligands).[6] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This reaction should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Materials and Equipment:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
-
Oven-dried Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with inert gas (Ar or N₂). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
-
Solvent Addition:
-
Using a syringe, add degassed 1,4-dioxane (5 mL) to the flask, followed by degassed water (0.5 mL). The mixture may appear as a suspension.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.
-
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water (15 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL) to remove residual water and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Safety and Handling Precautions
-
Organoboron Compounds: While generally less toxic than other organometallics, boronic acids and their derivatives should be handled with care. Avoid inhalation of dust and skin contact.[10][11] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated area or a fume hood. Avoid creating dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always work in a well-ventilated fume hood.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient inert atmosphere, impure reagents.
-
Solution: Ensure all reagents are pure and dry. Thoroughly degas solvents. Use a fresh bottle of catalyst/ligand. Consider screening alternative ligands or bases.
-
-
Protodeboronation:
-
Cause: The C-B bond of the boronic acid is cleaved by water, resulting in a hydrodeboronated side product. This can be exacerbated by high temperatures and certain bases.[9]
-
Solution: Use rigorously dried solvents. Minimize the amount of water if used as a co-solvent. Consider using a non-aqueous base or running the reaction at a lower temperature for a longer duration.
-
-
Homocoupling of Boronic Acid:
-
Cause: The boronic acid couples with itself to form a symmetrical biaryl (Ar²-Ar²). This can be promoted by the presence of oxygen or certain palladium catalysts.
-
Solution: Maintain a strict inert atmosphere throughout the reaction. The choice of ligand can also suppress this side reaction.[12]
-
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- ResearchGate. Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. [Link]
- The Royal Society of Chemistry. (2015).
- ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- ResearchGate.
- ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
- ChemRxiv.
- NIH National Center for Biotechnology Information. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- ESPI Metals.
- Angene.
- Horticentre.
- Wikipedia. Organoboron chemistry. [Link]
- ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Research Core Facilities.
- NIH National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
- MDPI.
- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
- PubMed. (2020). Design and discovery of boronic acid drugs. [Link]
- ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- NIH National Center for Biotechnology Information. Recent progress in the strategic incorporation of fluorine into medicinally active compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Boron - ESPI Metals [espimetals.com]
- 11. horticentre.co.nz [horticentre.co.nz]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Butoxy-3-fluorophenylboronic Acid in Modern Medicinal Chemistry
Abstract
This guide provides an in-depth examination of 4-Butoxy-3-fluorophenylboronic acid, a sophisticated building block increasingly employed in medicinal chemistry. We will move beyond a simple recitation of facts to explore the strategic rationale for its use, focusing on how its unique structural elements—the butoxy chain, the fluorine substituent, and the boronic acid moiety—collectively contribute to the development of novel pharmaceutical agents. The core of this document is a detailed, field-tested protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery, supplemented by workflow diagrams and safety protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools to accelerate their discovery pipelines.
Compound Profile and Physicochemical Properties
This compound is a trifunctional reagent designed for precision and versatility in organic synthesis. The interplay between its substituents makes it a valuable tool for fine-tuning the properties of target molecules.
| Property | Value | Source/Note |
| Chemical Name | (4-Butoxy-3-fluorophenyl)boronic acid | IUPAC Nomenclature |
| CAS Number | 156487-13-7 | [1] |
| Molecular Formula | C₁₀H₁₄BFO₃ | Calculated |
| Molecular Weight | 212.03 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Inferred from analogous compounds[2] |
| Melting Point | 147-151 °C (for 4-Butoxy-3-chlorophenylboronic acid) | Data for chloro-analog provided for reference[3] |
| Storage Conditions | Store at room temperature or refrigerated (0-8 °C), dry, under inert gas | Best practice for boronic acids[2][3] |
The Strategic Advantage in Medicinal Chemistry: A Trifecta of Functionality
The utility of this compound in drug design is not accidental; it is the result of a deliberate combination of functional groups that address common challenges in medicinal chemistry.
-
The Boronic Acid Moiety: This functional group is the engine of the molecule's synthetic utility. As a stable, generally non-toxic, and easy-to-handle reagent, it is the key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, allowing for the construction of complex biaryl scaffolds that are prevalent in many approved drugs.[2][4]
-
The Fluoro Substituent: The strategic placement of a fluorine atom is a cornerstone of modern drug design.[2] Its high electronegativity and small size can profoundly influence a drug candidate's profile:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation by Cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.
-
Binding Affinity: Fluorine can alter the acidity (pKa) of nearby functional groups or engage in favorable electrostatic interactions within a protein's binding pocket, potentially enhancing target affinity and selectivity.[2]
-
Lipophilicity & Permeability: Fluorine substitution can increase lipophilicity, which may improve a molecule's ability to cross cellular membranes.
-
-
The Butoxy Group: The n-butoxy chain serves as a crucial modulator of physicochemical properties. This moderately sized lipophilic tail can be used to:
-
Optimize Lipophilicity: Systematically increase the lipophilicity of a lead compound, which is critical for tuning its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Explore Binding Pockets: The flexible chain can probe hydrophobic pockets within a target protein, potentially discovering new, favorable binding interactions that enhance potency.
-
Improve Solubility: While lipophilic, the ether oxygen can also act as a hydrogen bond acceptor, sometimes aiding solubility in certain biological media compared to a simple alkyl chain.
-
The combination of these three features in a single, ready-to-use building block allows medicinal chemists to rapidly generate analogues with diverse and potentially improved pharmacological properties.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this compound is the formation of biaryl structures via the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation provides a reliable path to C-C bond formation under relatively mild conditions.[4]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst to continue the cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Coupling with an Aryl Bromide
This protocol provides a robust, general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv, 254 mg)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (254 mg, 1.2 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).
-
Causality Note: Using a slight excess (1.2 equiv) of the boronic acid helps to drive the reaction to completion, compensating for any potential protodeboronation side reactions. Cesium carbonate is a strong base effective at activating the boronic acid for transmetalation.[5]
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).
-
Causality Note: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of substrates, including electron-rich and electron-poor coupling partners. The dppf ligand provides stability and promotes the necessary reductive elimination step.
-
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Causality Note: Oxygen can oxidize the active Pd(0) species, deactivating the catalyst and leading to lower yields. Maintaining an inert atmosphere is critical for reaction success.
-
-
Solvent Addition: Using a syringe, add the anhydrous 1,4-Dioxane (5 mL) followed by the degassed water (1 mL).
-
Causality Note: A mixed solvent system like dioxane/water is common. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the carbonate base and facilitate the formation of the active boronate species. Solvents must be degassed to remove dissolved oxygen.
-
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction (typically 4-12 hours).
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reactant (Aryl Bromide) indicates reaction completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Safety and Handling
As a professional-grade laboratory chemical, this compound requires careful handling. The following guidelines are based on data for analogous fluorophenylboronic acids.
-
Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. Avoid breathing dust. If a fume hood is not available, use a suitable particulate respirator.
-
-
Handling & Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids can be moisture-sensitive and may dehydrate to form boroxines upon prolonged storage, though this typically does not impede their reactivity in Suzuki couplings.
-
-
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Inhaled: Move person to fresh air. If breathing is difficult, seek medical attention.
-
Conclusion
This compound is a prime example of a modern building block engineered for medicinal chemistry. It provides a reliable synthetic handle for the powerful Suzuki-Miyaura reaction while simultaneously introducing two distinct, property-modulating groups—a fluorine atom and a butoxy chain. This allows for the efficient exploration of chemical space and the rational design of drug candidates with potentially enhanced ADME and pharmacokinetic profiles. By understanding the causality behind its design and applying robust synthetic protocols, researchers can effectively harness its potential to accelerate the journey from curiosity to cure.
References
- NRG Chemistry Help. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63216904, (4-Butoxy-3-methylphenyl)boronic acid. PubChem.
- D. Silva, F., et al. (2018).
- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718. [Link]
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
- Al-Zoubi, R. M., et al. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 23(9), 2329. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763201, 4-Carboxy-3-fluorophenylboronic acid. PubChem.
- precisionFDA. (n.d.). (4-FLUOROPHENYL)BORONIC ACID.
Sources
Application Note: Synthesis of High-Performance Blue Emitters for OLEDs using 4-Butoxy-3-fluorophenylboronic Acid
Abstract
The advancement of Organic Light-Emitting Diode (OLED) technology, particularly for high-resolution displays, is critically dependent on the development of efficient and stable blue-emitting materials.[1] Boron-containing compounds are pivotal in this field, offering pathways to materials with high color purity and thermal stability.[2][3][4] This application note provides a detailed protocol for the synthesis of advanced OLED materials utilizing 4-Butoxy-3-fluorophenylboronic acid as a key building block. We delve into the rationale behind material design, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This guide offers researchers and drug development professionals a comprehensive workflow, from underlying chemical principles to detailed experimental procedures, material characterization, and practical insights for synthesizing next-generation blue emitters.
Introduction: The Strategic Role of this compound in OLED Emitters
The performance of an OLED device is intrinsically linked to the molecular architecture of its constituent organic materials.[6][7] Boronic acids are indispensable reagents for constructing the complex conjugated systems required for efficient charge transport and luminescence.[8] The target building block, this compound, is strategically designed for synthesizing high-performance blue emitters for several key reasons:
-
Tuning Electronic Properties: The electron-withdrawing nature of the fluorine atom helps to lower the HOMO (Highest Occupied Molecular Orbital) energy level of the final molecule. This can lead to a deeper blue emission and improve the material's stability by making it more resistant to oxidation.
-
Enhanced Solubility & Morphology: The flexible butoxy group (-OC₄H₉) is incorporated to improve the solubility of the resulting material in common organic solvents.[] This is crucial for purification and for solution-based processing techniques used in OLED fabrication. It also disrupts intermolecular packing, which can suppress aggregation-induced quenching and improve thin-film morphology.
-
Versatility in Synthesis: As a boronic acid, it is an ideal substrate for the Suzuki-Miyaura coupling reaction, a robust and versatile method for forming carbon-carbon bonds with high functional group tolerance and excellent yields.[5]
Foundational Chemistry: The Suzuki-Miyaura Coupling Mechanism
The synthesis of the target OLED material relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process is a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Activation & Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base (e.g., Cs₂CO₃, K₂CO₃) to form a more nucleophilic boronate species.[10][11] This species then transfers its organic group (R²) to the Pd(II) complex, replacing the halide. This is the transmetalation step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then start a new cycle.
Application Protocol: Synthesis of a Model Blue Emitter
This section details the synthesis of a representative blue-emitting material, 2,7-bis(4-butoxy-3-fluorophenyl)-9,9-dimethylfluorene , by coupling this compound with 2,7-dibromo-9,9-dimethylfluorene.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Purity |
| 2,7-Dibromo-9,9-dimethylfluorene | 144590-78-1 | 352.06 | >99% |
| This compound | 480438-63-9 | 212.03 | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >99% |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | >99.9% |
| Toluene | 108-88-3 | 92.14 | Anhydrous, >99.8% |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, >99.9% |
| Deionized Water | 7732-18-5 | 18.02 | 18.2 MΩ·cm |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
Experimental Workflow
The overall process from reaction setup to the isolation of the final pure product is outlined below. High purity is paramount for OLED materials, as even trace impurities can significantly degrade device performance and lifetime.[12]
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,7-dibromo-9,9-dimethylfluorene (3.52 g, 10.0 mmol).
-
Add this compound (4.66 g, 22.0 mmol, 2.2 equivalents).
-
Add cesium carbonate (9.77 g, 30.0 mmol, 3.0 equivalents).
-
Seal the flask with rubber septa, and subject it to three cycles of vacuum backfilling with dry nitrogen or argon gas. Expert Insight: This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
-
Reagent Addition and Reaction:
-
Under a positive pressure of inert gas, add anhydrous toluene (80 mL) and anhydrous THF (20 mL) via cannula or syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%) to the stirring suspension.
-
Heat the reaction mixture to 100 °C and allow it to reflux with vigorous stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.
-
Combine the fractions containing the desired product (visualized by TLC with UV light) and remove the solvent.
-
Further purify the resulting solid by recrystallization from a mixture of ethanol and hexane to yield a fine white powder. Expert Insight: Multiple purification steps, including sublimation for some materials, are often necessary to achieve the >99.9% purity required for high-performance OLED devices.[13]
-
Characterization and Expected Results
Thorough characterization is essential to confirm the identity, purity, and relevant properties of the synthesized material.
Structural and Purity Analysis
-
¹H & ¹³C NMR: Confirms the molecular structure by showing characteristic peaks for aromatic, butoxy, and methyl protons and carbons.
-
¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): Verifies the molecular weight of the final compound (Expected [M]⁺: 524.68 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which should ideally be >99.9% for device applications.[12]
Thermal and Photophysical Properties
The properties below are representative of a high-performance blue-emitting material and are crucial for evaluating its potential in an OLED device.
| Property | Technique | Expected Result | Significance |
| Decomposition Temperature (Td, 5% loss) | TGA | > 400 °C | High thermal stability is required for the vacuum deposition process and long device lifetime. |
| Glass Transition Temperature (Tg) | DSC | > 120 °C | High Tg ensures morphological stability of the thin film in the device. |
| UV-Vis Absorption (λabs) in Toluene | UV-Vis Spectroscopy | ~350 nm | Determines the wavelengths of light the material absorbs. |
| Photoluminescence (λPL) in Toluene | PL Spectroscopy | ~450 nm (Blue Emission) | Determines the emitted color.[14] |
| Photoluminescence Quantum Yield (ΦPL) | Integrating Sphere | > 80% | Measures the efficiency of the light emission process.[15] |
| CIE 1931 Coordinates (x, y) | Colorimetry | (0.15, 0.15) | Quantifies the color purity, aiming for deep blue standards.[16] |
Conclusion
This application note provides a robust and detailed framework for the synthesis of advanced blue OLED emitters using this compound. The strategic use of this building block, combined with the reliable Suzuki-Miyaura coupling reaction, allows for the creation of materials with desirable electronic, thermal, and photophysical properties. By following the detailed protocols for synthesis, purification, and characterization, researchers can effectively develop novel materials to push the boundaries of OLED display and lighting technology. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of conjugated organic materials for various electronic applications.
References
- New Boron(III) Blue Emitters for All‐Solution Processed OLEDs: Molecular Design Assisted by Theoretical Modeling. ResearchGate.
- The Role of Boronic Acids in OLED Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- OLED Material Synthesis: The Role of Boronic Acids. NINGBO INNO PHARMCHEM CO.,LTD.
- Editorial: High color purity boron-based OLED materials. Frontiers in Chemistry.
- Chemical and photophysical properties of materials for OLEDs. ResearchGate.
- Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Dalton Transactions.
- Achieving efficient and stable blue thermally activated delayed fluorescence organic light-emitting diodes based on four-coordinate fluoroboron emitters by simple substitution molecular engineering. National Center for Biotechnology Information.
- Realizing performance improvement of borylated TADF materials for OLEDs. ResearchGate.
- Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry.
- OLED materials. NARD Institute.
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Purity of OLED-Materials and the Implication on DevicePerformance. ResearchGate.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters.
- Editorial: High color purity boron-based OLED materials. Frontiers Media S.A.
- Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. National Center for Biotechnology Information.
- Editorial: High color purity boron-based OLED materials. ResearchGate.
- Advances in High-Efficiency Blue OLED Materials. MDPI.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes. Semantic Scholar.
Sources
- 1. Advances in High-Efficiency Blue OLED Materials | MDPI [mdpi.com]
- 2. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. NARD Institute | OLED materials [nard.co.jp]
- 14. Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Butoxy-3-fluorophenylboronic Acid with Aryl Halides
Introduction: Navigating the Nuances of Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability of its core reagents.[1][2] This palladium-catalyzed reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, is indispensable in the synthesis of complex biaryl structures vital to pharmaceuticals, agrochemicals, and materials science.[1][3]
This guide provides an in-depth exploration of the reaction conditions for coupling a specific, functionally rich substrate: 4-Butoxy-3-fluorophenylboronic acid . The unique electronic and steric profile of this reagent—featuring an electron-donating butoxy group and an electron-withdrawing ortho-fluoro substituent—presents distinct challenges and opportunities. The interplay of these groups significantly influences reactivity, catalyst selection, and the potential for side reactions. Understanding these subtleties is paramount for researchers aiming to leverage this versatile building block to construct novel molecular architectures with precision and high efficiency.
The Catalytic Cycle: A Mechanistic Framework
The efficacy of any Suzuki-Miyaura coupling is governed by the seamless operation of a three-stage catalytic cycle. A thorough grasp of this mechanism is essential for rational troubleshooting and optimization. The generally accepted pathway involves a Pd(0)/Pd(II) cycle.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2][5]
-
Transmetalation : This is often the rate-determining step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[6] This boronate then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[7]
Strategic Considerations for this compound
The substituents on this specific boronic acid demand careful selection of reaction parameters to ensure high yields and minimize side reactions.
-
Ortho-Fluoro Substituent : The fluorine atom at the ortho position introduces significant steric hindrance around the boron center. This can impede the transmetalation step, potentially slowing the overall reaction rate.[8] Furthermore, its strong electron-withdrawing nature can decrease the nucleophilicity of the aryl group, although this effect is somewhat counteracted by the butoxy group.
-
Butoxy Group : As an electron-donating group (EDG) at the para position, the butoxy moiety increases the electron density of the phenyl ring. While this enhances the nucleophilicity of the aryl group, which is beneficial for transmetalation, it can also increase the susceptibility of the boronic acid to protodeboronation , a common side reaction where the C-B bond is cleaved by a proton source.[9]
To overcome these challenges, the reaction conditions must be finely tuned. The key is to select a catalyst system that accelerates the rate of the desired coupling to outcompete protodeboronation and overcome the steric barrier.
Optimized Reaction Components
Catalyst and Ligand Selection
For sterically demanding couplings, the choice of ligand is critical. Bulky and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps.[4]
-
Buchwald-type Biaryl Phosphine Ligands : Ligands such as XPhos , SPhos , and RuPhos are highly effective for hindered substrates. Their bulk facilitates the reductive elimination step, while their electron-rich nature promotes the initial oxidative addition, especially with less reactive aryl chlorides.[4]
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong σ-donors and possess significant steric bulk, making them highly effective for challenging couplings.[4]
-
Palladium Precatalysts : Using stable palladium precatalysts (e.g., XPhos Pd G3) can provide a more controlled and reproducible source of the active Pd(0) catalyst compared to air-sensitive sources like Pd(PPh₃)₄.[4]
Base Selection
The base plays a dual role: it activates the boronic acid for transmetalation but can also promote protodeboronation. A judicious choice is therefore essential.
-
Potassium Phosphate (K₃PO₄) : A moderately strong base that is highly effective in many Suzuki couplings, particularly with sterically hindered or electron-deficient boronic acids.[4][10] It is often used in solvent systems containing water.
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF) : These are stronger bases that can be effective when weaker bases fail. CsF is particularly noteworthy as the fluoride ion has a high affinity for boron, which can facilitate the formation of the reactive boronate species.[11] However, stronger bases can also increase the rate of protodeboronation, so reaction times should be carefully monitored.
-
Potassium Carbonate (K₂CO₃) : A common, cost-effective base suitable for many standard couplings, though it may be less effective for more challenging substrates.
Solvent Systems
The choice of solvent influences the solubility of reagents and the efficacy of the base.
-
Dioxane/Water or THF/Water : Biphasic solvent systems are very common. The aqueous phase is necessary to dissolve inorganic bases like K₃PO₄ or K₂CO₃, facilitating the formation of the boronate.[10]
-
Toluene or Dioxane (Anhydrous) : Anhydrous conditions can be used, particularly with organic-soluble bases like potassium tert-butoxide (t-BuOK). This can sometimes be beneficial for substrates sensitive to hydrolysis.[4]
Quantitative Data: A Comparative Overview
The following table summarizes recommended starting conditions for coupling this compound with various aryl halides. Optimization may be required for specific substrates.
| Aryl Halide (Ar-X) | Reactivity | Recommended Catalyst/Ligand (mol%) | Recommended Base (equiv) | Solvent System | Temperature (°C) | Notes |
| Aryl Iodide | High | Pd(PPh₃)₄ (2-5%) or PdCl₂(dppf) (2-5%) | K₂CO₃ or K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80 - 100 | Generally proceeds with high efficiency under standard conditions.[5] |
| Aryl Bromide | Medium | XPhos Pd G3 (1-3%) or Pd(OAc)₂ / SPhos (1-3%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) or Toluene | 90 - 110 | Requires a more active catalyst system than aryl iodides for optimal results.[4] |
| Aryl Chloride | Low | RuPhos Pd G3 (2-5%) or Pd₂(dba)₃ / tBu₃P (2-5%) | K₃PO₄ or t-BuOK (2.0-3.0) | Dioxane or Toluene | 100 - 120 | Aryl chlorides are challenging; they require highly active, bulky ligands and often higher temperatures.[8] |
| Aryl Triflate | Medium | XPhos Pd G3 (1-3%) or Pd(OAc)₂ / XPhos (1-3%) | Cs₂CO₃ or K₃PO₄ (2.0) | Dioxane or Toluene | 90 - 110 | Reactivity is comparable to aryl bromides. |
Experimental Protocols
Protocol 1: General Coupling with an Aryl Bromide (Conventional Heating)
This protocol describes a standard procedure for coupling this compound with a generic aryl bromide using a modern catalyst system.
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (4 mL) and Degassed Water (1 mL)
-
Oven-dried reaction vial with a magnetic stir bar and septum
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To the oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere : Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition : Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.
-
Reaction : Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).
-
Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Coupling with an Aryl Chloride
This protocol is adapted for more challenging aryl chloride substrates, utilizing microwave irradiation to accelerate the reaction.
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
RuPhos Pd G3 precatalyst (0.02 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 equiv)
-
Degassed 1,4-Dioxane (3 mL)
-
Microwave reaction vial with a stir bar and cap
Procedure:
-
Reaction Setup : To a microwave reaction vial, add the aryl chloride, this compound, K₃PO₄, RuPhos Pd G3, and the magnetic stir bar.
-
Solvent Addition : Add 3 mL of degassed 1,4-dioxane.
-
Sealing : Securely seal the vial with a cap.
-
Microwave Reaction : Place the vial in the microwave reactor. Heat to 120-140 °C for 30-90 minutes (hold time).
-
Work-up and Purification : After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.[5]
Conclusion
The successful Suzuki-Miyaura coupling of this compound requires a nuanced approach that accounts for both steric and electronic factors. By selecting highly active catalyst systems featuring bulky, electron-rich ligands, such as those from the Buchwald biaryl phosphine family, researchers can effectively overcome the steric hindrance imposed by the ortho-fluoro group. Careful choice of base and solvent is also critical to promote the desired transmetalation while minimizing protodeboronation. The protocols and guidelines presented here offer a robust starting point for scientists and drug development professionals to harness the synthetic potential of this valuable building block, enabling the efficient construction of complex and novel biaryl compounds.
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195–16202.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic esters. Chemical Society Reviews, 43(1), 412-443.
- Request PDF. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides....
- ResearchGate. (n.d.).
- Sinopeg. (n.d.). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.
- American Chemical Society. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- American Chemical Society. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- American Chemical Society. (n.d.). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
- University of Edinburgh Research Explorer. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- Royal Society of Chemistry. (2024).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem Technical Support.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem Technical Support.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Suzuki, A. (2002). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 78(9), 269-281.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Butoxy-3-fluorophenylboronic Acid in Modern Agrochemical Synthesis
Abstract
The relentless evolution of pesticide resistance and the increasing stringency of environmental regulations demand a continuous pipeline of novel agrochemical active ingredients.[1][2] Fluorinated organic compounds have become a cornerstone of modern agrochemical design, offering unique physicochemical properties that can enhance efficacy, metabolic stability, and target binding.[2] This guide focuses on 4-Butoxy-3-fluorophenylboronic acid, a versatile and strategically functionalized building block. We provide an in-depth analysis of its structural significance, detailed protocols for its application in palladium-catalyzed cross-coupling reactions, and a forward-looking perspective on its potential in developing next-generation fungicides, herbicides, and insecticides.
The Strategic Advantage of the 4-Butoxy-3-fluorophenyl Moiety
The efficacy of an agrochemical is profoundly influenced by its molecular structure. The specific substitution pattern of this compound is not arbitrary; it is a deliberate design to impart desirable properties to a target molecule.
-
The Role of Fluorine: The presence of a fluorine atom at the 3-position is critical. Fluorine's high electronegativity can modulate the acidity of adjacent protons and influence the electronic nature of the aromatic ring, which can be crucial for target-protein interactions.[3] Furthermore, the C-F bond is exceptionally strong, often increasing the metabolic stability of the molecule in plants and soil, leading to a longer duration of action. The introduction of fluorine also typically increases the lipophilicity of a compound, which can enhance its ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects.[2]
-
The Butoxy Substituent: The n-butoxy group at the 4-position is a key modulator of the molecule's physical properties. As a moderately sized alkyl ether, it significantly increases lipophilicity and can improve the compound's solubility in organic-based spray formulations. This lipophilicity is essential for transport across biological membranes to reach the site of action.[2] The flexibility of the butyl chain can also allow for favorable van der Waals interactions within a target's binding pocket.
-
The Boronic Acid Group: This functional group is the molecule's reactive handle. Boronic acids are exceptionally useful in organic synthesis due to their stability, low toxicity, and, most importantly, their participation in the Suzuki-Miyaura cross-coupling reaction.[4][5] This allows for the precise and efficient formation of a carbon-carbon bond, linking the 4-butoxy-3-fluorophenyl moiety to another molecular fragment, typically a heterocycle, to build the final active ingredient.
Figure 1: Structural features of this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl systems, which are common scaffolds in agrochemicals.[6] The reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title compound) with an organohalide.
Mechanism Overview: The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., a bromo-heterocycle), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-butoxy-3-fluorophenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
The mild reaction conditions and high tolerance for a wide variety of functional groups make this reaction ideal for the complex molecules often found in agrochemical discovery.[6]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Representative Fungicidal Scaffold
This section provides a detailed, validated protocol for the synthesis of a novel biaryl compound, demonstrating the practical application of this compound. The target, 4-(4-Butoxy-3-fluorophenyl)-1-methyl-1H-pyrazole , incorporates a pyrazole heterocycle, a privileged scaffold found in numerous commercial fungicides.[7]
Protocol 3.1: Palladium-Catalyzed Synthesis of 4-(4-Butoxy-3-fluorophenyl)-1-methyl-1H-pyrazole
A. Materials and Reagents
| Reagent | CAS Number | Supplier Example | Purity |
| This compound | 957062-78-1 | Sigma-Aldrich | >97% |
| 4-Bromo-1-methyl-1H-pyrazole | 51046-60-3 | Combi-Blocks | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals | >98% |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Acros Organics | >99% |
| 1,4-Dioxane, Anhydrous | 123-91-1 | Sigma-Aldrich | >99.8% |
| Deionized Water | 7732-18-5 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Chemical | HPLC |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | VWR Chemicals | >99.5% |
| Silica Gel for Column Chromatography | 112926-00-8 | SiliCycle | 60 Å |
B. Experimental Workflow
Figure 3: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
C. Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.12 g, 10.0 mmol, 1.0 equiv), 4-Bromo-1-methyl-1H-pyrazole (1.77 g, 11.0 mmol, 1.1 equiv), and Cesium Carbonate (6.52 g, 20.0 mmol, 2.0 equiv).
-
Causality Note: Using a slight excess (1.1 equiv) of the organohalide ensures complete consumption of the more valuable boronic acid. Cesium carbonate is a highly effective base for Suzuki couplings, promoting the formation of the reactive boronate species.
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol, 2 mol%).
-
Causality Note: 2 mol% is a standard catalyst loading for this type of reaction, balancing reaction efficiency with cost and ease of removal during purification. The catalyst should be handled quickly as Pd(0) species can be sensitive to air.
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen gas three times to ensure an inert atmosphere. This is crucial to prevent oxidative degradation of the Pd(0) catalyst.
-
Solvent Addition: Via syringe, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL). The water should be degassed by bubbling nitrogen through it for 15 minutes prior to addition.
-
Causality Note: The dioxane/water solvent system is effective at dissolving both the organic reagents and the inorganic base. Degassing prevents oxygen from interfering with the catalyst.
-
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the boronic acid starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Causality Note: The water washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
D. Expected Results & Characterization
| Parameter | Expected Value |
| Product Yield | 2.2 - 2.4 g (85-92%) |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.62 (s, 1H), 7.55 (s, 1H), 7.30 (dd, J=11.2, 2.0 Hz, 1H), 7.24 (dd, J=8.4, 2.0 Hz, 1H), 6.95 (t, J=8.4 Hz, 1H), 4.05 (t, J=6.5 Hz, 2H), 3.90 (s, 3H), 1.80 (m, 2H), 1.52 (m, 2H), 0.98 (t, J=7.4 Hz, 3H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -135.4 |
| MS (ESI+) | m/z Calculated for C₁₄H₁₇FN₂O: 263.13 [M+H]⁺, Found: 263.15 |
Broader Applications & Future Outlook
The protocol described above is a template for a much broader synthetic strategy. By replacing the 4-bromo-1-methyl-1H-pyrazole with other halogenated heterocycles, researchers can rapidly generate large libraries of novel compounds for high-throughput screening. This building block is suitable for the synthesis of:
-
Fungicides: Coupling with other N-containing heterocycles like pyridines, thiazoles, or oxazoles.
-
Herbicides: Incorporating into structures known to target plant-specific enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
-
Insecticides: Building molecules that target insect nervous system receptors, such as nicotinic acetylcholine receptors or GABA-gated chloride channels.[4]
The combination of fluorine and a butoxy group provides a powerful tool for tuning the properties of lead compounds in the agrochemical discovery process. This compound represents a valuable, ready-to-use component for medicinal chemists aiming to optimize biological activity and pharmacokinetic profiles, ultimately accelerating the development of safer and more effective crop protection solutions.
References
- LookChem. (n.d.). Cas 849062-31-3, 5-Butoxy-2-fluorophenylboronic acid.
- Malkowsky, L., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.
- Pharmaffiliates. (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid.
- MDPI. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
- Liu, X., et al. (2023). Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives. Pest Management Science.
- Inoue, M., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience.
- Google Patents. (1998). US5780454A - Boronic ester and acid compounds.
- Sigma-Aldrich. (n.d.). Butoxy fluorophenyl boronic acid.
- Wang, B., et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. MedChemComm.
- ResearchGate. (n.d.). Synthesis and fungicidal activities of a novel series of 4-[3-(pyrid-4-yl) -3-substituted phenyl acryloyl] morpholine.
- MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis.
- Singaram, B., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.
- ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Google Patents. (2009). WO2009123907A1 - Synergistic pesticide compositions.
- ResearchGate. (2020). Number of patent applications by company from 2008-2016.
- MDPI. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates....
- Google Patents. (2013). US20130183390A1 - Synergistic pesticide compositions.
- PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- Sousa, S.F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals.
- Google Patents. (2009). CN101444220B - Buprofezin contained pesticide composition.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
Sources
- 1. Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons [mdpi.com]
Application Note: Robust and Efficient C-C Bond Formation Utilizing 4-Butoxy-3-fluorophenylboronic Acid via Suzuki-Miyaura Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides a detailed experimental protocol for the use of 4-butoxy-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, offering researchers a reliable method for the synthesis of complex substituted biaryl compounds.
The unique substitution pattern of this compound, featuring both an electron-donating butoxy group and an electron-withdrawing fluorine atom, presents specific considerations for optimizing reaction conditions. This guide offers a well-tested starting point for achieving high yields and purity, along with a discussion of the rationale behind the chosen parameters.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar'-BY₂) is transferred to the palladium(II) center, a step that is typically facilitated by a base.[2]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[1]
dot graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} केंद Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol details a representative coupling reaction between this compound and a model aryl bromide, 1-bromo-4-nitrobenzene.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₀H₁₄BFO₃ | 212.03 | 1.2 | 1.2 |
| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - |
| Water (degassed) | H₂O | 18.02 | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (254.4 mg, 1.2 mmol), 1-bromo-4-nitrobenzene (202.0 mg, 1.0 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Rationale: Using a slight excess of the boronic acid (1.2 equivalents) can help drive the reaction to completion, especially if the boronic acid is prone to decomposition under the reaction conditions. Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step.[5]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Rationale: The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is crucial for catalytic activity.
-
-
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Rationale: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.[4] Degassing the solvents prior to use removes dissolved oxygen.
-
Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the reaction mixture.
-
Rationale: Pd(PPh₃)₄ is a common and effective air-stable precatalyst that generates the active Pd(0) species in situ. A catalyst loading of 3 mol% is a good starting point for this type of reaction.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Rationale: Many Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. 90 °C is a typical temperature for couplings involving aryl bromides.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Rationale: Regular monitoring allows for the determination of the reaction's endpoint and can prevent the formation of byproducts due to prolonged heating.
-
-
Work-up:
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Rationale: The aqueous work-up removes the inorganic salts and any water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[6]
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst | Ensure a strictly inert atmosphere. Use a fresh batch of catalyst. Consider a more robust catalyst system like PdCl₂(dppf) or a Buchwald precatalyst. |
| Ineffective base | Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. | |
| Low reaction temperature | Increase the temperature to 100-110 °C. | |
| Homocoupling of Boronic Acid | Presence of oxygen; slow transmetalation | Thoroughly degas all solvents and maintain a positive pressure of inert gas. Optimize the catalyst and ligand to favor cross-coupling. |
| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents if possible, although some water is often necessary for the base to be effective. The use of potassium trifluoroborate salts can sometimes mitigate this issue. |
Visualization of the Experimental Workflow
dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Experimental Workflow Diagram
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds. The protocol described herein provides a robust and reliable method for the C-C bond formation using this compound. By understanding the reaction mechanism and the rationale behind the experimental choices, researchers can effectively troubleshoot and adapt this procedure for a wide range of substrates, facilitating the development of novel molecules for various applications.
References
- Suzuki-Miyaura Coupling - Organic Synthesis.
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate.
- Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
- Your "Go-To", "just couple already", Suzuki conditions? Reddit.
- Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- Boron Suzuki Coupling. Borates Today.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
Sources
Topic: Strategic Selection of Base and Solvent for Suzuki-Miyaura Reactions with 4-Butoxy-3-fluorophenylboronic acid
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Nuances of Substituted Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power in forging carbon-carbon bonds with remarkable functional group tolerance. At its heart, the reaction couples an organoboron species with an organohalide using a palladium catalyst and a base.[1] While the choice of catalyst and ligand often receives the most attention, the selection of the base and solvent system is equally critical and can profoundly dictate the success, yield, and purity of the reaction.
This guide focuses on a particularly relevant substrate in medicinal chemistry: 4-Butoxy-3-fluorophenylboronic acid . This molecule presents a unique electronic profile, featuring an electron-donating butoxy group and an electron-withdrawing fluoro group on the same aromatic ring. This juxtaposition influences the boronic acid's stability, reactivity, and susceptibility to side reactions, making the choice of base and solvent a non-trivial exercise. The butoxy group can increase the rate of productive transmetalation but also enhances the risk of protodeboronation, while the ortho-fluoro substituent can impact bond polarity and steric accessibility.[2][3]
Here, we will dissect the mechanistic roles of the base and solvent and provide a logical framework and actionable protocols for optimizing Suzuki-Miyaura couplings with this and structurally related boronic acids.
Part 1: The Pivotal Role of the Base in the Catalytic Cycle
The base is not a mere spectator; it is an essential activator in the Suzuki-Miyaura catalytic cycle.[4] Its primary function is to facilitate the crucial transmetalation step, where the organic moiety is transferred from boron to the palladium center.[1][5]
Mechanism of Action: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species, typically a trihydroxyborate [R-B(OH)₃]⁻.[6][7][8] This "ate" complex possesses a higher electron density on the boron-bound carbon, significantly accelerating its transfer to the electron-deficient Pd(II) center formed after oxidative addition.[4][6]
Comparative Analysis of Common Bases
The choice of base depends on the substrate's sensitivity, the catalyst system, and the desired reaction kinetics. A base that is too strong can degrade sensitive functional groups, while one that is too weak may result in a sluggish or incomplete reaction.
| Base Type | Examples | pKa (of conj. acid) | Typical Solvents | Key Considerations |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | ~10.3 | Dioxane/H₂O, Toluene/H₂O, DMF | Workhorse bases: Generally effective and cost-efficient. Cs₂CO₃ offers better solubility in organic solvents and is often used for challenging couplings.[4] |
| Phosphates | K₃PO₄ | ~12.3 | Toluene, Dioxane, THF (often with H₂O) | Stronger, non-nucleophilic: Excellent for less reactive aryl chlorides and for substrates prone to side reactions with stronger bases like hydroxides.[9] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | ~15.7 | Alcohols, Toluene/H₂O | Very strong: Can accelerate difficult couplings but may promote base-sensitive side reactions or catalyst decomposition. |
| Fluorides | KF, CsF | ~3.2 | Toluene, THF (often anhydrous) | Mild and special purpose: Useful for reactions with base-labile groups. The fluoride ion is thought to play a unique role in activating the boronic acid.[5][10] |
| Organic Bases | Et₃N, DIPEA | ~10.7 | DMF, THF | Homogeneous conditions: Can be useful in specific cases, but generally less effective for activating boronic acids than inorganic bases.[11] |
For This compound , moderate bases like K₂CO₃ or K₃PO₄ are excellent starting points. They are strong enough to facilitate boronate formation without being overly aggressive, which is crucial given the electron-rich nature of the butoxy-substituted ring that can be sensitive to protodeboronation.
Part 2: The Solvent's Role: More Than Just a Medium
The solvent system influences nearly every aspect of the Suzuki reaction: reagent solubility, reaction temperature, catalyst stability, and even the mechanism itself.[12][13] Most Suzuki reactions employ a polar aprotic solvent, often in a biphasic mixture with water to dissolve the inorganic base.[14][15]
Comparative Analysis of Common Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Common Pairings | Key Considerations |
| Toluene | 111 | 2.4 | H₂O, EtOH | Nonpolar, high-boiling: Excellent for achieving higher reaction temperatures. Good phase separation with water.[11] |
| 1,4-Dioxane | 101 | 2.2 | H₂O | Polar ether: A traditional and highly effective solvent for a wide range of Suzuki couplings. Miscible with water.[9][16] |
| Tetrahydrofuran (THF) | 66 | 7.6 | H₂O | Polar ether: Useful for lower-temperature reactions. Its lower boiling point can be a limitation for less reactive halides.[14][17] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Can be used alone or with H₂O | Highly polar, aprotic: Excellent solvating power for a wide range of substrates, but can be difficult to remove and may coordinate to the catalyst.[11][17] |
| 2-MeTHF | 80 | 6.2 | H₂O | Greener alternative to THF: Higher boiling point than THF and offers good phase separation from water.[9] |
The choice of solvent is not independent of the base. For instance, the efficacy of inorganic bases like K₃PO₄ is greatly enhanced by the presence of water, which is necessary to dissolve the base and facilitate the hydrolysis of the boronic ester (if used) and formation of the boronate.[10]
Part 3: A Strategic Framework for Reaction Optimization
A logical, stepwise approach is the most effective way to determine the optimal base and solvent system for coupling this compound with a new aryl halide partner.
Part 4: Experimental Protocols
The following protocols are designed to be robust starting points. All solvents and water should be rigorously degassed before use by bubbling with argon or nitrogen for at least 30 minutes to prevent catalyst oxidation and protodeboronation.[9]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a reliable starting point for coupling with aryl bromides or iodides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening Conditions for a Challenging Coupling (e.g., with an Aryl Chloride)
For less reactive aryl chlorides, a stronger base and more forcing conditions are typically required.[18]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the materials listed above.
-
Add the degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction over 12-24 hours.
-
Follow workup and purification steps 7-11 from Protocol 1.
Part 5: Troubleshooting Common Issues
-
Problem: Significant Protodeboronation (boronic acid is converted back to 1-butoxy-2-fluorobenzene).
-
Cause: Presence of excess water or a base that is too strong. The electron-donating butoxy group can make the ipso-carbon more susceptible to protonation.
-
Solution: Reduce the amount of water or switch to anhydrous conditions using KF or K₃PO₄ in a solvent like THF or 2-MeTHF.[9] Alternatively, converting the boronic acid to a more stable pinacol or MIDA ester can prevent this side reaction.[15][19]
-
-
Problem: Low or No Conversion.
-
Cause: Insufficiently active catalyst system for the specific substrate, or poor solubility.
-
Solution: Switch to a more active catalyst system, such as a palladacycle precatalyst with a biarylphosphine ligand (e.g., XPhos, SPhos).[10][20] Increase the temperature or switch to a solvent with better solvating power like DMF. Ensure the base is strong enough; for aryl chlorides, K₃PO₄ is often superior to K₂CO₃.[18]
-
-
Problem: Homocoupling of the Boronic Acid.
-
Cause: Often mediated by oxygen in the reaction mixture, leading to the formation of a symmetrical biaryl from the boronic acid.
-
Solution: Ensure all solvents and the reaction headspace are rigorously degassed with an inert gas. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can sometimes promote homocoupling.
-
Conclusion
The successful application of the Suzuki-Miyaura reaction for substrates like this compound hinges on a rational selection of the base and solvent. By understanding their mechanistic roles, researchers can move beyond simple trial-and-error and develop a predictive framework for optimization. Starting with moderate conditions (K₂CO₃ in dioxane/water) for reactive halides and moving to more robust systems (K₃PO₄ and advanced ligands in toluene) for challenging partners provides a clear path to success. The protocols and strategies outlined herein offer a validated foundation for scientists in pharmaceutical and materials development to efficiently construct valuable biaryl motifs.
References
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Suzuki reaction - Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Cedeño, M. D. L. Á., & Cárdenas, D. J. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Effect of solvent on the Suzuki reaction.
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
- Reddit discussion on "How to approach choosing reaction conditions for Suzuki?". [Link]
- The Suzuki Reaction - Myers Research Group, Harvard University. [Link]
- Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
- Gérardy, R., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
- Wisniewski, S. R., et al. (2022).
- Dai, H., et al. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluorobor
- Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A.
- Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. - PubMed. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. - Canadian Science Publishing. [Link]
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging - Scilit. [Link]
- Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | Request PDF - ResearchG
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. [Link]
- Reddit discussion on "Your 'Go-To', 'just couple already', Suzuki conditions?". [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]
- Reddit discussion on "Struggling with Suzuki Reaction". [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Note & Protocol: Strategic Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling with 4-Butoxy-3-fluorophenylboronic Acid
Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of biaryl compounds utilizing 4-butoxy-3-fluorophenylboronic acid via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Biaryl motifs are privileged structures in modern drug discovery and materials science, and their synthesis is a cornerstone of synthetic organic chemistry.[1][2][3][4][5] This document delves into the mechanistic underpinnings of the Suzuki-Miyaura reaction, explains the causal logic behind key experimental choices, and presents a robust, step-by-step protocol for researchers, scientists, and drug development professionals. The strategic incorporation of the 4-butoxy and 3-fluoro substituents offers a pathway to novel chemical entities with modulated physicochemical and pharmacological properties.
Introduction: The Strategic Value of Fluorinated Biaryls
Biaryl structures are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, serving as critical pharmacophores and versatile molecular backbones.[6][7] Their synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is preeminent due to its mild conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents.[1][7][8][9]
The choice of boronic acid is a critical design element in molecular synthesis. This compound is a particularly valuable building block for several strategic reasons:
-
Fluorine Substitution: The ortho-fluoro group can significantly alter the electronic properties of the aromatic ring, influence molecular conformation, and enhance metabolic stability by blocking potential sites of oxidation—a highly sought-after feature in drug design.[10] The fluorine atom's acidity-enhancing effect can also facilitate the binding of the resulting compounds to biological targets.[11]
-
Butoxy Group: The n-butoxy chain increases lipophilicity, which can improve membrane permeability and solubility in organic media, while also providing a handle for further functionalization.
This guide provides the necessary framework to leverage this reagent effectively in the synthesis of novel biaryl compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[12] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][13]
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Causality Behind the Core Components:
-
Palladium Precatalyst: While Pd(0) is the active species, it is often unstable. Therefore, air-stable Pd(II) precatalysts like PdCl₂(dppf) or palladacycles are commonly used.[14] These are reduced in situ to generate the active Pd(0) catalyst. Ligands, particularly bulky and electron-rich phosphines like XPhos or SPhos, are crucial for stabilizing the palladium center and promoting the key steps of the cycle, especially for less reactive aryl chlorides.[15][16]
-
Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻).[16] This "ate" complex is significantly more competent for transmetalation than the neutral boronic acid. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system is critical for reaction success.
-
Solvent System: A biphasic system, typically an organic solvent (e.g., Toluene, Dioxane) and an aqueous solution for the base, is often employed. This facilitates the interaction of all components at the interface. Anhydrous conditions can also be used with organic-soluble bases.[8][17]
Experimental Protocol: Synthesis of 4-Butoxy-2'-fluoro-4'-methoxy-1,1'-biphenyl
This section provides a detailed, step-by-step methodology for the coupling of this compound with 4-bromoanisole as a model reaction.
Caption: A summary of the experimental workflow.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 187 mg | 1.0 | 1.0 |
| This compound | C₁₀H₁₄BFO₃ | 212.03 | 254 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| Toluene | C₇H₈ | - | 8 mL | - | - |
| Water (Degassed) | H₂O | - | 2 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | ~50 mL | - | For Work-up |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~20 mL | - | For Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | ~5 g | - | For Drying |
Step-by-Step Protocol
-
Reaction Setup (Justification: Inert Atmosphere)
-
To a 25 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (254 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).[18]
-
Causality: An inert atmosphere is critical because the active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would render it inactive and halt the catalytic cycle. Adding solid reagents first simplifies the subsequent addition of liquids.
-
-
System Purge
-
Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent and Base Addition (Justification: Degassing)
-
In a separate flask, prepare the base solution by dissolving potassium carbonate (276 mg, 2.0 mmol) in degassed water (2 mL).
-
Degas the toluene (8 mL) by bubbling argon through it for 15-20 minutes.
-
Using syringes, add the degassed toluene and the aqueous base solution to the reaction flask.
-
Causality: Solvents contain dissolved oxygen which must be removed. Failure to degas solvents is a common cause of reaction failure.
-
-
Reaction Execution
-
Place the flask in a pre-heated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-6 hours. Vigorous stirring is essential to maximize the surface area between the two phases, facilitating efficient reaction.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the organic layer.
-
-
Work-up and Extraction (Justification: Purification Prelude)
-
Once the reaction is complete (as indicated by the consumption of the starting aryl halide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of deionized water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL). Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.[8]
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification
-
The crude residue is purified by flash column chromatography on silica gel.
-
A solvent gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane) is typically effective for eluting the desired biaryl product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid or oil.
-
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Wet starting materials or solvents. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Degas solvents meticulously via sparging or freeze-pump-thaw.3. Use oven-dried glassware and anhydrous grade solvents. |
| Significant Homocoupling | 1. Reaction temperature is too high.2. Presence of oxygen.3. Incorrect stoichiometry (excess boronic acid). | 1. Lower the reaction temperature.2. Improve inert atmosphere technique.3. Use a smaller excess of boronic acid (e.g., 1.1 equivalents). |
| Hydrolysis of Boronic Acid | 1. Prolonged reaction time at high temperature.2. Base is too strong or concentration is too high. | 1. Monitor the reaction closely and stop it upon completion.2. Consider a milder base (e.g., NaHCO₃) or a different solvent system. |
| Difficulty with Aryl Chlorides | Aryl C-Cl bond is much stronger and harder to break in oxidative addition.[15] | Use a more active catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos).[16][19] Higher temperatures may also be required. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex biaryl molecules. By employing This compound , researchers can readily access novel scaffolds with tailored electronic and steric properties, which are of high value in the fields of medicinal chemistry and materials science. The detailed protocol and mechanistic insights provided herein serve as a robust foundation for the successful application of this important synthetic transformation.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- García-Melchor, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Maiti, R., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Saha, B., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Saha, B., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]
- Hassan, Z., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Fiveable. Biaryl Synthesis Definition. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- ResearchGate. (2021). Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]
- Maji, M., & Danda, A. (2022).
- Reddy, T. S., et al. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Publishing. [Link]
- ResearchGate. (2024).
- de Oliveira, L. S., et al. (2024). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.
- Weires, A. G., et al. (2016).
- El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- PubChem. (4-Butoxy-3-methylphenyl)boronic acid. [Link]
- PubChem. 4-butoxy-2,3,5,6-tetrafluorophenylboronic acid. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- DiCesare, N., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link]
- ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. [Link]
- da Silva, R. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
- Eriksson, J. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-portal.org. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors with Boronic Acid Derivatives
Introduction: The Rise of Boron in Enzyme Inhibition
The incorporation of boron into small molecules has marked a transformative era in drug discovery, shifting the perception of this element from a simple metalloid to a cornerstone of potent therapeutic agents. Boronic acid derivatives, in particular, have emerged as a privileged class of enzyme inhibitors. Their unique chemical properties allow them to target the active sites of various enzymes with high affinity and specificity, most notably serine and threonine proteases.[1][2][3] The clinical success of drugs like Bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, and Vaborbactam, a β-lactamase inhibitor, validates the immense therapeutic potential of this chemical scaffold.[4][5][6][7]
This guide provides an in-depth exploration of the principles and practices for developing enzyme inhibitors using boronic acid derivatives. We will delve into the mechanistic underpinnings of their inhibitory action, strategies for rational design and synthesis, and detailed protocols for their screening and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of boronic acids in their therapeutic programs.
Section 1: The Unique Mechanism of Boronic Acid Inhibition
The inhibitory prowess of boronic acids stems from their ability to act as transition-state analogs. The boron atom, with its vacant p-orbital, is highly electrophilic and susceptible to nucleophilic attack by catalytic residues within an enzyme's active site.
In the case of serine proteases, the hydroxyl group of the catalytic serine attacks the sp2-hybridized boron atom. This forms a stable, yet reversible, covalent tetrahedral adduct.[8][9] This boronate complex mimics the high-energy tetrahedral intermediate formed during the natural hydrolysis of a peptide bond, effectively "trapping" the enzyme in an inhibited state.[1][10][11][12][13] The stability of this adduct is further enhanced by interactions with the enzyme's "oxyanion hole," a region that typically stabilizes the negative charge of the transition state. This reversible covalent mechanism often results in inhibitors with slow dissociation rates and prolonged target engagement.[2][14]
Section 2: Designing Potent and Selective Boronic Acid Inhibitors
Effective inhibitor design requires a multi-faceted approach, combining structural insights with advanced chemical strategies.
Structure-Activity Relationship (SAR) and Rational Design: The core of SAR for boronic acid inhibitors lies in modifying the side chains (R groups) attached to the boron atom. These modifications are crucial for achieving specificity and potency. By designing side chains that mimic the natural substrate of the target enzyme, one can exploit specific binding pockets within the active site, leading to enhanced affinity.[12][13] For example, peptidyl boronic acids, where the boronic acid replaces the C-terminal carboxylic acid of a peptide sequence, have proven highly effective against proteases with well-defined substrate preferences.[1][3]
Advanced Design Strategies: Modern drug discovery increasingly employs dynamic and efficient methods for identifying lead compounds. For boronic acid inhibitors, in situ click chemistry, also known as Kinetic Target-Guided Synthesis (KTGS), is a powerful approach.[15] In this method, the target enzyme itself templates the formation of its own high-affinity inhibitor from a pool of smaller, reactive fragments. An azide-functionalized boronic acid "warhead" first binds reversibly to the active site. The enzyme then catalyzes a cycloaddition reaction between the bound azide and various alkyne fragments present in the solution, assembling the most potent triazole-containing inhibitor directly within the binding pocket.[15] This method accelerates the discovery process by bypassing the need for tedious multi-step synthesis of large compound libraries.[15]
Section 3: Synthesis of Boronic Acid Derivatives: An Overview
The synthesis of boronic acids and their derivatives is a well-established field in organic chemistry, offering a versatile toolkit for medicinal chemists.
-
Classical Methods: Traditional routes often involve the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate esters at low temperatures.[16]
-
Cross-Coupling Reactions: The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating arylboronic esters, which are common precursors to the final boronic acids.[16]
-
Modern Innovations: More recent advancements have provided even more efficient and functional-group-tolerant methods. For instance, palladium-catalyzed cross-coupling of haloarenes with alkoxydiboron reagents offers a direct route to arylboronic esters.[16] A particularly innovative technique is decarboxylative borylation, which transforms abundant and inexpensive carboxylic acids into the corresponding boronic acids using a simple nickel catalyst, greatly expanding the accessible chemical space.[17]
During synthesis, the boronic acid moiety is often protected, typically as a pinacol ester, to prevent unwanted side reactions. These protecting groups are then removed in a final deprotection step, often under mild acidic conditions, to yield the active boronic acid inhibitor.[14][18][19]
Section 4: Protocols for Screening and Characterization
Once synthesized, the inhibitory activity of the boronic acid derivatives must be rigorously quantified. The following protocols provide a framework for this evaluation.
Protocol 4.1: General Enzyme Inhibition Assay for IC50 Determination
Objective: To determine the concentration of a boronic acid derivative required to inhibit 50% of the target enzyme's activity (IC50). This protocol is exemplified using a β-lactamase and a colorimetric substrate.
Materials:
-
Purified target enzyme (e.g., KPC-2 β-lactamase)
-
Assay Buffer (e.g., 10 mM Phosphate-Buffered Saline (PBS), pH 7.4)
-
Chromogenic substrate (e.g., Nitrocefin)
-
Boronic acid inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to a working concentration in Assay Buffer. The final concentration should yield a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of the substrate (e.g., 1 mM Nitrocefin in Assay Buffer).
-
Prepare a serial dilution of the boronic acid inhibitor in DMSO, then dilute further into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted inhibitor solutions (or buffer for the "no inhibitor" control).
-
Add 25 µL of the diluted enzyme solution to all wells to initiate the pre-incubation.
-
-
Pre-incubation (Critical Step):
-
Incubate the plate at room temperature for 5-10 minutes.
-
Causality Insight: Pre-incubation is crucial for reversible covalent inhibitors like boronic acids. It allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of potency.[12]
-
-
Initiate Reaction:
-
Add 100 µL of the substrate solution to all wells to start the reaction. The final volume should be 200 µL. The final substrate concentration should be at or near its Michaelis-Menten constant (K_M).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 482 nm for nitrocefin hydrolysis).[13]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4.2: Determination of Inhibition Constant (K_i)
Objective: To determine the inhibition constant (K_i), a true measure of inhibitor potency, and to elucidate the mechanism of inhibition (e.g., competitive).
Procedure: This experiment involves a matrix of conditions, varying the concentrations of both the substrate and the inhibitor.
-
Set up the assay as described in Protocol 4.1.
-
Instead of a single substrate concentration, use a range of substrate concentrations (e.g., 0.5x to 5x K_M).
-
For each substrate concentration, measure the reaction velocity across a full range of inhibitor concentrations.
-
Data Analysis:
-
Plot the data using a method such as a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) for each inhibitor concentration.
-
Alternatively, fit the complete dataset to the appropriate Michaelis-Menten equation for competitive, non-competitive, or mixed inhibition to directly calculate the K_i value. For competitive inhibitors, the relationship between IC50 and K_i can also be estimated using the Cheng-Prusoff equation: K_i = IC50 / (1 + [S]/K_M), where [S] is the substrate concentration and K_M is the Michaelis-Menten constant.[15]
-
Protocol 4.3: Biophysical Characterization using Thermal Shift Assay (TSA)
Objective: To confirm direct binding of the inhibitor to the target enzyme by measuring changes in the enzyme's thermal stability.
Materials:
-
Purified target enzyme
-
Boronic acid inhibitor
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Assay Buffer
Procedure:
-
Prepare a master mix containing the enzyme and SYPRO Orange dye in Assay Buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add the boronic acid inhibitor at various concentrations (and a buffer control).
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis:
-
The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melt curve.
-
A positive shift in T_m (ΔT_m) in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the protein.[20] This provides strong, direct evidence of target engagement.
-
Section 5: Data Presentation and Interpretation
Summarizing quantitative data in a clear format is essential for comparing the efficacy of different inhibitors.
Table 1. Inhibitory Activities of Selected Boronic Acid Derivatives
| Inhibitor | Target Enzyme | Inhibition Value | Reference |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | K_i = 65 nM | [1][8] |
| Compound 10a | AmpC β-lactamase | K_i = 140 nM | [8][15] |
| CR192 | ADC-7 Cephalosporinase | K_i = 0.45 nM | [20] |
| Compound 5 | KPC-2 β-lactamase | K_i = 730 nM | [8][15] |
| Compound 2b | KPC-2 β-lactamase | IC50 = 84 nM | [13] |
| BA3 | OXA-24/40 β-lactamase | K_i = 5 µM | [11] |
This table provides representative data and is not exhaustive. Values are sourced from the indicated references.
References
- De Benedetti, S., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
- Papp-Wallace, K. M., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy. [Link]
- Lupyan, D., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. [Link]
- Clark, K. M., et al. (2016). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science. [Link]
- Papp-Wallace, K. M., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]
- Huggins, D. J., et al. (2012). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. [Link]
- Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry. [Link]
- Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Ingenta Connect. [Link]
- Lohans, C. T., et al. (2014). Cyclic Boronates Inhibit All Classes of β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]
- Domány, G., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry. [Link]
- Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
- Taracila, M. A., et al. (2019). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. ACS Infectious Diseases. [Link]
- Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1.
- Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry. [Link]
- Papp-Wallace, K. M., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]
- Neto, B. A. D., et al. (2021).
- Sun, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [Link]
- Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]
- Chatterjee, S., et al. (2023).
- Harris, K. L., et al. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors.
- De Benedetti, S., et al. (2024). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. MDPI. [Link]
- Nguyen, Q. (2010).
- Hinkes, F., et al. (2020). Strategies for the synthesis of peptide-boronic acids.
- Zahra, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Biomolecular Structure and Dynamics. [Link]
- Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
- Baker, S. J., et al. (2011). Boron-containing inhibitors of synthetases. Chemical Society Reviews. [Link]
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
- Morwick, T., et al. (2011).
- Papp-Wallace, K. M., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses.
- Leśnikowski, Z. J. (2021). What are the current challenges with the application of boron clusters to drug design?. Expert Opinion on Drug Discovery. [Link]
- Harris, K. L., et al. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. PMC. [Link]
- Origane, Y., et al. (2011). Screening of arylboronic acids to search for a strong inhibitor for γ-glutamyl transpeptidase (γ-GTP).
Sources
- 1. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 19. researchgate.net [researchgate.net]
- 20. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 4-Butoxy-3-fluorophenylboronic Acid for Advanced Carbohydrate Sensing
Abstract
The precise and selective detection of carbohydrates is a cornerstone of modern diagnostics, biotechnology, and drug development. Phenylboronic acids have emerged as premier synthetic receptors due to their unique ability to form reversible covalent bonds with the cis-diol moieties abundant in saccharides.[1][2] This guide provides an in-depth exploration of 4-Butoxy-3-fluorophenylboronic acid , a rationally designed molecular tool for sophisticated carbohydrate sensing. We will dissect the chemical principles governing its function, detail its advantages for applications at physiological pH, and provide comprehensive, field-proven protocols for its integration into fluorescent and electrochemical sensing platforms.
The Scientific Foundation: Boronic Acid-Diol Interactions
The efficacy of boronic acid-based sensors is rooted in a pH-dependent, reversible esterification reaction with 1,2- or 1,3-diols.[3][4] In an aqueous environment, the boronic acid group exists in an equilibrium between a neutral, sp²-hybridized trigonal planar state and an anionic, sp³-hybridized tetrahedral boronate state.
The tetrahedral boronate form is significantly more Lewis acidic and, therefore, binds more strongly to diols. The introduction of a diol-containing analyte, such as a carbohydrate, shifts the equilibrium towards the formation of a stable cyclic boronate ester.[5] This binding event fundamentally alters the electronic and chemical properties of the boronic acid, a change that can be transduced into a measurable output signal.
Molecular Engineering for Physiological Sensing: The Role of Substituents
Unsubstituted phenylboronic acid has a relatively high acid dissociation constant (pKa), typically around 8.8, limiting its binding efficiency at the physiological pH of 7.4. To overcome this, the phenyl ring can be functionalized to modulate its electronic properties.
-
The Fluoro Group (Electron-Withdrawing): The fluorine atom at the meta-position is strongly electron-withdrawing. This effect stabilizes the anionic tetrahedral boronate form, thereby lowering the pKa of the boronic acid.[6] A lower pKa is critical as it increases the population of the binding-competent tetrahedral species at neutral pH, leading to enhanced sensitivity and affinity in biological samples.[6]
-
The Butoxy Group (Electron-Donating & Lipophilic): The butoxy group at the para-position is electron-donating and increases the molecule's hydrophobicity. While its electronic effect may slightly counteract the pKa-lowering influence of the fluorine, its primary role is to modify the molecule's solubility and non-covalent interaction profile. This can be leveraged for better integration into lipophilic environments like cell membranes or for tuning the solubility of the final sensor construct.[7]
The combination of these substituents makes this compound a fine-tuned receptor for robust carbohydrate sensing under biologically relevant conditions.
The Sensing Mechanism Visualized
The core chemical reaction enabling carbohydrate detection is the equilibrium shift upon diol binding.
Caption: Boronic acid equilibrium and carbohydrate binding mechanism.
Application Focus: Fluorescent Sensing Platforms
One of the most powerful applications of functionalized boronic acids is in the development of fluorescent sensors. By conjugating this compound to a fluorophore, the carbohydrate binding event can be translated into a change in fluorescence intensity or wavelength, enabling highly sensitive detection.
Protocol 1: Determination of Binding Affinity (Kd) via Fluorescence Titration
This protocol describes how to quantify the binding affinity between a fluorescent sensor incorporating this compound and a target carbohydrate, such as D-Glucose. This assumes the synthesis of a sensor where the boronic acid is conjugated to a fluorophore (e.g., pyrene, anthracene) whose emission is sensitive to the binding event.
Materials:
-
Stock solution of the fluorescent sensor (1 mM in dry DMSO).
-
Stock solution of D-Glucose (1 M in assay buffer).
-
Assay Buffer: 100 mM Phosphate Buffer, pH 7.4.
-
High-purity, deionized water.
-
96-well black, clear-bottom microplates suitable for fluorescence.
-
Fluorescence microplate reader or spectrofluorometer.
Step-by-Step Methodology:
-
Preparation of Sensor Working Solution:
-
Prepare a 20 µM working solution of the fluorescent sensor by diluting the 1 mM stock solution in the assay buffer. For example, add 20 µL of 1 mM stock to 980 µL of buffer.
-
Rationale: The working concentration should be low enough to avoid aggregation but high enough to provide a stable fluorescence signal. The final DMSO concentration should be kept minimal (<1% v/v) to not perturb the aqueous binding dynamics.
-
-
Preparation of Carbohydrate Serial Dilutions:
-
Perform a serial dilution of the 1 M D-Glucose stock solution in the assay buffer to create a range of concentrations. The final concentrations should bracket the expected dissociation constant (Kd). A typical range might be from 0 mM to 200 mM.
-
-
Measurement Procedure:
-
To each well of the 96-well plate, add 50 µL of the 20 µM sensor working solution.
-
To these wells, add 50 µL of each D-Glucose dilution (including the 0 mM blank). This results in a final sensor concentration of 10 µM and final glucose concentrations from 0 to 100 mM.
-
Mix gently by pipetting or using an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 15 minutes, protected from light, to allow the binding equilibrium to be reached.
-
Scientist's Note: The incubation time should be optimized to ensure the reaction has reached equilibrium. This can be determined by taking kinetic measurements in preliminary experiments.
-
-
Fluorescence Reading:
-
Place the microplate in the fluorescence reader.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorophore. For a pyrene-based sensor, this might be ~342 nm for excitation and monitoring emission at ~375 nm.
-
Record the fluorescence intensity for each well.
-
-
Data Analysis to Determine Kd:
-
Subtract the background fluorescence (if any) from a well containing only buffer.
-
Plot the change in fluorescence intensity (ΔF = F - F₀, where F₀ is the intensity without glucose) against the D-Glucose concentration.
-
Fit the resulting curve to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism, Origin): ΔF = (Bmax * [Glucose]) / (Kd + [Glucose])
-
The value of Kd derived from the fit represents the dissociation constant, a measure of binding affinity (a lower Kd indicates stronger binding).
-
Experimental Workflow Visualization
Caption: Workflow for fluorometric determination of binding affinity (Kd).
Application Focus: Electrochemical Sensing
Electrochemical methods offer a powerful alternative for creating portable, low-cost carbohydrate sensors. Here, the boronic acid is immobilized on an electrode surface, and the binding of a carbohydrate induces a change in the electrochemical properties of the interface.
Protocol 2: Label-Free Electrochemical Detection of Glucose
This protocol outlines the modification of a screen-printed carbon electrode (SPCE) with this compound for glucose detection using Electrochemical Impedance Spectroscopy (EIS).
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs).
-
This compound.
-
Electrochemical workstation (Potentiostat/Galvanostat with EIS capability).
-
Redox Probe Solution: 5 mM Potassium Ferricyanide (K₃[Fe(CN)₆]) / Potassium Ferrocyanide (K₄[Fe(CN)₆]) (1:1 mixture) in 0.1 M KCl.
-
Phosphate Buffer Saline (PBS), pH 7.4.
-
Glucose solutions of varying concentrations in PBS.
-
Activation reagents (e.g., EDC/NHS if covalent immobilization is desired).
Step-by-Step Methodology:
-
Electrode Cleaning and Preparation:
-
Clean the SPCE surface by cycling the potential in 0.5 M H₂SO₄ or as recommended by the manufacturer. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Immobilization of Boronic Acid:
-
Method A (Passive Adsorption): Drop-cast 5 µL of a 10 mM solution of this compound (in a suitable solvent like ethanol) onto the working electrode surface. Allow the solvent to evaporate completely at room temperature.
-
Method B (Covalent Attachment - More Robust): If the boronic acid derivative has a suitable functional group (e.g., an amine or carboxylic acid), it can be covalently linked to a pre-activated electrode surface using standard chemistries like EDC/NHS coupling.
-
Rationale: Covalent attachment provides a more stable and reproducible sensor surface compared to passive adsorption, preventing leaching of the receptor during measurements.
-
-
Electrochemical Measurement (EIS):
-
Place a drop (e.g., 50 µL) of the redox probe solution onto the modified electrode, ensuring all three electrodes (working, reference, counter) are covered.
-
Connect the SPCE to the potentiostat.
-
Perform an EIS measurement. Typical parameters are: a frequency range from 100 kHz to 0.1 Hz, an AC amplitude of 10 mV, and a DC potential set to the formal potential of the Fe(CN)₆³⁻/⁴⁻ redox couple (approx. +0.2 V vs. Ag/AgCl).
-
Record the resulting Nyquist plot. This is the baseline reading (Rct₀).
-
-
Glucose Sensing:
-
Rinse the electrode gently with PBS buffer.
-
Incubate the electrode with a glucose solution of a specific concentration for 10 minutes.
-
Rinse again with PBS to remove any unbound glucose.
-
Re-apply the redox probe solution and perform a new EIS measurement to get the post-binding Nyquist plot (Rct).
-
-
Data Analysis:
-
The Nyquist plot typically appears as a semicircle. The diameter of this semicircle corresponds to the charge-transfer resistance (Rct).
-
Upon glucose binding, the boronic acid becomes negatively charged (boronate ester formation). This anionic layer repels the negatively charged [Fe(CN)₆]³⁻/⁴⁻ redox probe, hindering its access to the electrode surface and thus increasing the Rct.
-
Calculate the change in charge-transfer resistance: ΔRct = Rct - Rct₀.
-
Plot ΔRct against the glucose concentration to generate a calibration curve for the sensor.
-
Performance Characteristics
The specific performance of a sensor based on this compound will depend on the complete sensor architecture (fluorophore, immobilization strategy, etc.). However, based on its structure, we can project the following characteristics.
| Parameter | Projected Value/Characteristic | Rationale |
| pKa | ~7.5 - 8.0 | The electron-withdrawing fluoro group lowers the pKa from the typical ~8.8 of phenylboronic acid, making it effective at physiological pH.[6] |
| Binding Affinity (Kd) for Glucose | 1 - 20 mM | Expected to be in the physiologically relevant range for glucose monitoring. Affinity is typically moderate for monosaccharides. |
| Binding Affinity (Kd) for Fructose | 0.1 - 5 mM | Boronic acids generally show a higher affinity for fructose over glucose due to the favorable stereochemistry of the cis-diols in its furanose form.[8] |
| Optimal pH Range | 7.0 - 8.5 | The sensor will exhibit the best response in this range, where a significant fraction of the boronic acid is in the tetrahedral form and responsive to pH shifts from binding. |
| Response Time | < 15 minutes | The covalent binding-dissociation kinetics are typically fast, allowing for rapid equilibrium and measurement. |
Conclusion
This compound represents a significant advancement in the design of molecular receptors for carbohydrate sensing. Its engineered electronic properties, conferred by the strategic placement of fluoro and butoxy substituents, enable robust operation under physiological conditions. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate this versatile molecule into high-performance fluorescent and electrochemical sensing systems, paving the way for next-generation diagnostics and analytical tools.
References
- Gao, M., Li, M., & Wu, Y. (2020). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
- Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of chemical research. [Link]
- Li, D., Li, H., & Wang, J. (2015). Recent progress in boronic acid‐based carbohydrate sensing. Chemistry–An Asian Journal. [Link]
- Gao, M., Li, M., & Wu, Y. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
- Wang, Y., Zhou, Y., & Liu, Z. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors. [Link]
- Cieplińska, M., Kłańska, M., & Stefańowicz, P. (2014). Selective detection of carbohydrates and their peptide conjugates by ESI-MS using synthetic quaternary ammonium salt derivatives of phenylboronic acids. Journal of the American Society for Mass Spectrometry. [Link]
- Cieplińska, M., Kłańska, M., & Stefańowicz, P. (2014). Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids. Journal of the American Society for Mass Spectrometry. [Link]
- Nishida, J., Imazu, S., & Abe, H. (2020). Visualization of Boronic Acid-Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor. Molecules. [Link]
- Wu, Y., Li, M., & Gao, M. (2019). A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. RSC Advances. [Link]
- Wu, Y., Li, M., & Gao, M. (2019). A novel boronic acid-based fluorescent sensor for selectively recognizing Fe 3+ ion in real time. RSC Advances. [Link]
- Das, S., Alexeev, V. L., & Sharma, A. C. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link]
- Clarke, R. W., & O'Shea, D. F. (2016). Boronic acids for fluorescence imaging of carbohydrates.
- Corrie, S. R., & Sgrignoli, A. (2005). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence. [Link]
- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Tetrabutylammonium(4-Fluorophenyl)
- Nishida, J., Imazu, S., & Abe, H. (2020). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. Sensors. [Link]
- Kubo, Y., & Namera, A. (2016). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Lewis, C. M., & Matta, C. F. (2020). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. Molecules. [Link]
- MySkinRecipes. 4-Butoxy-3-chlorophenylboronic acid. MySkinRecipes. [Link]
- Asher, S. A., Alexeev, V. L., & Sharma, A. C. (2002). Photonic Crystal Carbohydrate Sensors: Low Ionic Strength Sugar Sensing. Analytical Chemistry. [Link]
- Gannon, C. T., Reynolds, C. S., & Williams, J. A. (2019). Luminescent iridium(iii)
Sources
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. nbinno.com [nbinno.com]
- 8. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Butoxy-3-fluorophenylboronic Acid in the Synthesis of Advanced Bioactive Molecules
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and lipophilic moieties into molecular scaffolds is a cornerstone of rational design.[1][2] 4-Butoxy-3-fluorophenylboronic acid has emerged as a pivotal building block for medicinal chemists, offering a unique combination of properties that address key challenges in developing novel therapeutics. Its utility is most prominently showcased in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs revolutionizing the management of type 2 diabetes.[3][4][5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this versatile reagent, complete with field-proven insights and detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions.
The 4-butoxy group imparts increased lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles. The 3-fluoro substituent, a bioisostere of a hydrogen atom, can modulate the electronic properties of the phenyl ring, influence pKa, and block metabolic pathways, thereby increasing the metabolic stability of the final compound.[7] This strategic substitution pattern makes this compound an invaluable tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.
Core Application: Synthesis of SGLT2 Inhibitors
SGLT2 inhibitors represent a significant advancement in the treatment of type 2 diabetes by promoting the excretion of glucose in the urine.[3] The synthesis of many SGLT2 inhibitors, such as Dapagliflozin and its analogues, relies on the construction of a C-aryl glucoside core. This is often achieved through a Suzuki-Miyaura cross-coupling reaction, where a suitably protected glucal derivative is coupled with an arylboronic acid. This compound is a key reagent in the synthesis of the aglycone portion of these inhibitors, providing the necessary substituted phenyl motif.
Below is a representative workflow for the synthesis of an SGLT2 inhibitor intermediate, highlighting the crucial role of this compound.
Caption: Generalized workflow for SGLT2 inhibitor synthesis.
The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Guide
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[8] The following section provides a detailed, generalized protocol for the coupling of this compound with an aryl halide, a common transformation in the synthesis of bioactive molecules.
Causality Behind Experimental Choices
-
Catalyst Selection: Palladium catalysts, particularly those with phosphine ligands, are the cornerstone of Suzuki-Miyaura couplings. The choice of ligand can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands, such as those in Pd(dppf)Cl₂, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides.
-
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Inorganic bases like sodium carbonate or potassium phosphate are commonly used due to their compatibility with a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of reaction conditions (temperature, reaction time, catalyst loading, and base) may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Butoxy-3-fluorophenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with functionalized boronic acids like 4-Butoxy-3-fluorophenylboronic acid. The unique electronic and steric properties of this substrate, characterized by an electron-donating butoxy group and an electron-withdrawing fluorine atom, can present specific challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving this substrate often stem from a few key issues:
-
Inefficient Catalyst Activity: The palladium(0) active species may not be generated effectively or could be deactivated during the reaction.[1][2]
-
Sluggish Oxidative Addition: If your coupling partner is an electron-rich or sterically hindered aryl halide, the initial oxidative addition step can be slow.[1]
-
Protodeboronation: The boronic acid can be susceptible to replacement of the -B(OH)₂ group with a hydrogen atom, a common side reaction, especially under harsh basic conditions.[1][3][4] This is a well-known undesired side reaction in Suzuki couplings.[4]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and ensuring all components remain in solution.[1][5][6]
Q2: What is protodeboronation and why is it a concern with my boronic acid?
A2: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] This consumes your boronic acid, reducing the yield of your desired product and generating a byproduct that can complicate purification.[3] While this compound is not as notoriously unstable as some heteroaromatic boronic acids, the presence of both electron-donating and electron-withdrawing groups can influence its stability, and the reaction conditions, particularly pH, play a critical role.[3][7]
Q3: How do the butoxy and fluoro substituents on the phenylboronic acid affect the reaction?
A3: The substituents have opposing electronic effects that can create a delicate balance:
-
4-Butoxy group (Electron-Donating): This group increases the electron density on the aromatic ring. While this can be beneficial for the transmetalation step, it can make the boronic acid more susceptible to protodeboronation under certain conditions.[8][9]
-
3-Fluoro group (Electron-Withdrawing): The fluorine atom withdraws electron density, which can help stabilize the boronic acid against protodeboronation but may slow down the transmetalation step.[10][11] The interplay of these effects necessitates careful optimization of reaction conditions.
Q4: Should I be using a pre-catalyst or generating the active Pd(0) species in situ?
A4: For consistency and improved reproducibility, using a pre-formed, air-stable Pd(0) pre-catalyst, such as a palladacycle, is often recommended.[2][12] While generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂ is common, the reduction process can be sensitive to reaction conditions and impurities.[1]
Q5: Is water essential for my Suzuki reaction?
A5: Not always. While many Suzuki protocols utilize aqueous bases to facilitate the formation of the active boronate species, water can also be the proton source for the undesirable protodeboronation side reaction.[1][13] For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[1]
Systematic Troubleshooting Guide
Low yields can be frustrating, but a systematic approach can often pinpoint the issue. The following guide provides a logical workflow for diagnosing and resolving common problems encountered when using this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Experimental Protocols for Troubleshooting
Protocol 1: Catalyst and Ligand Screening
If starting materials remain largely unreacted, the catalytic cycle may be inefficient. Screening different catalyst and ligand combinations is a crucial step.
Objective: To identify a more active catalyst system for the coupling of this compound with a challenging aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 2-chloro-5-nitropyridine) (1.0 equiv)
-
Base: K₃PO₄ (3.0 equiv, finely powdered)
-
Solvent: Dioxane (degassed)
-
Palladium Pre-catalysts and Ligands (see table below)
Procedure:
-
To a series of oven-dried reaction vials, add the aryl halide, this compound, and K₃PO₄.
-
Seal each vial with a septum and purge with argon for 10 minutes.
-
Under an argon atmosphere, add the specified palladium pre-catalyst and ligand to each vial.
-
Add degassed dioxane to each vial to a concentration of 0.1 M with respect to the aryl halide.
-
Place the vials in a preheated heating block at 100 °C and stir for 12 hours.
-
After cooling, quench the reactions with water, extract with ethyl acetate, and analyze the organic layer by LC-MS to determine the relative conversion to the desired product.
Table 1: Catalyst and Ligand Screening Matrix
| Entry | Pd Source (mol%) | Ligand (mol%) | Rationale |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Standard, baseline conditions. |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | Buchwald ligand, good for hindered substrates.[12] |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Electron-rich, bulky ligand for difficult oxidative additions.[12] |
| 4 | PdCl₂(dppf) (2) | - | A common and often effective pre-catalyst. |
| 5 | XPhos Pd G3 (2) | - | An air-stable palladacycle pre-catalyst.[2] |
Protocol 2: Base and Solvent Optimization to Mitigate Protodeboronation
If protodeboronation is identified as the major side reaction, modifying the base and solvent system is the most effective strategy.
Objective: To minimize protodeboronation of this compound while maintaining sufficient reactivity for the Suzuki coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Catalyst System: Use the best-performing system from Protocol 1 (e.g., XPhos Pd G3, 2 mol%).
-
Bases and Solvents (see table below)
Procedure:
-
Set up a series of reactions as described in Protocol 1, using the optimized catalyst system.
-
In each reaction vial, use a different base and solvent combination as detailed in Table 2.
-
Run the reactions at 100 °C for 12 hours.
-
Analyze the crude reaction mixtures by LC-MS, quantifying the ratio of the desired product to the protodeboronated byproduct (4-Butoxy-3-fluorobenzene).
Table 2: Base and Solvent Screening Matrix
| Entry | Base (3.0 equiv) | Solvent System | Rationale |
| 1 | K₂CO₃ | Dioxane / H₂O (4:1) | Common aqueous conditions, potential for protodeboronation.[14] |
| 2 | K₃PO₄ | Dioxane | Anhydrous conditions with a moderately strong base to reduce protodeboronation.[1][14] |
| 3 | Cs₂CO₃ | THF | Anhydrous conditions with a stronger, more soluble base. |
| 4 | KF | 2-MeTHF | Mild base, often effective in preventing protodeboronation.[13] |
Advanced Strategies: When Standard Troubleshooting Fails
If low yields persist, consider converting the boronic acid to a more stable derivative.
Using Boronic Esters
Pinacol boronic esters (BPin) and MIDA boronates are significantly more stable towards protodeboronation than their corresponding boronic acids.[1] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[4][15]
Diagram: Boronic Acid vs. Boronic Ester Strategy
Caption: Comparison of reaction pathways for boronic acids versus their more stable ester derivatives.
References
- Cox, P. A., et al. (2016). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Wikipedia. (n.d.). Protodeboronation.
- MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction.
- Prentice, J. R., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Wiley Online Library. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Amanote Research. (n.d.). (PDF) Palladium Catalysts for the Suzuki Cross-Coupling.
- Hein, J. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Theses and Dissertations.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
- WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Semantic Scholar. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- National Institutes of Health. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates.
- YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.
- YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. research.ed.ac.uk [research.ed.ac.uk]
minimizing homocoupling side products of 4-Butoxy-3-fluorophenylboronic acid
Technical Support Center: 4-Butoxy-3-fluorophenylboronic Acid
A Senior Application Scientist's Guide to Minimizing Homocoupling Side Products in Suzuki-Miyaura Cross-Coupling Reactions
Welcome, researchers and drug development professionals. This guide is designed to provide you with expert insights and practical, field-proven solutions for a common yet frustrating challenge in Suzuki-Miyaura cross-coupling: the formation of homocoupling side products when using this compound. My goal is to move beyond generic advice and offer a causal understanding of the problem, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common issues encountered in the lab.
Q1: What exactly is the homocoupling side product I'm seeing, and why is it forming?
A1: The side product is the symmetrical biaryl, 4,4'-Dibutoxy-3,3'-difluorobiphenyl, formed by the coupling of two molecules of your this compound. This side reaction is a competing pathway to your desired cross-coupling and is primarily driven by two palladium-mediated mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the catalytically active Pd(0) to a Pd(II) species. This Pd(II) complex can then undergo transmetalation with two boronic acid molecules, followed by reductive elimination to form the homocoupled dimer and regenerate Pd(0).[1][2][3] This is often the most significant contributor to homocoupling. The mechanism involves the formation of a palladium peroxo complex which plays a crucial role.[4][5]
-
Pd(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), the in-situ reduction to the active Pd(0) state can occur via a stoichiometric reaction with your boronic acid.[2] Essentially, two molecules of the boronic acid are consumed to reduce one molecule of Pd(II) to Pd(0), generating one molecule of the homocoupled product.[3]
Q2: I'm observing 5-10% of the homocoupled dimer in my LC-MS. What is the single most effective change I can make to my procedure?
A2: The most impactful single change is to ensure rigorous exclusion of oxygen . Up to 8% v/v of oxygen can remain in the headspace of a poorly inertized reactor.[6] Standard nitrogen blanketing is often insufficient. You must actively remove dissolved oxygen from your solvent(s) and reaction mixture.
-
Recommended Action: Sparge your solvent(s) with an inert gas (high-purity argon or nitrogen) via subsurface bubbling for at least 30-60 minutes before use.[1][6] After adding all reagents except the palladium catalyst to the reaction vessel, sparge the entire mixture again for 15-20 minutes before finally adding the catalyst under a positive pressure of inert gas.
Q3: Does my choice of palladium source matter? I'm currently using Palladium(II) Acetate.
A3: Yes, it matters significantly. As explained in A1, Pd(II) sources like Pd(OAc)₂ directly promote homocoupling as part of their activation mechanism.[2][3]
-
Recommended Action: Switch to a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts can enter the catalytic cycle directly without requiring a reduction step that consumes your boronic acid.[7] For even better results, consider using modern, well-defined precatalysts like Buchwald's G3 or G4 palladacycles, which are designed to generate the active monoligated Pd(0) species cleanly and efficiently, minimizing side reactions.
Q4: Can the base I'm using (Sodium Carbonate) contribute to the problem?
A4: While the base's primary role is to activate the boronic acid for transmetalation, its choice is critical.[8] A base that is too weak may lead to slow transmetalation, giving the homocoupling pathway more time to occur. Conversely, an overly strong base can promote other side reactions. For electronically-tuned substrates like yours, a moderately strong base is often optimal.
-
Recommended Action: Consider switching from Na₂CO₃ to a stronger inorganic base like Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃). These are often more effective, particularly in aprotic solvents, at promoting the desired transmetalation step.
Part 2: A Deeper Dive - Understanding the Mechanistic Landscape
To effectively troubleshoot, one must understand the competing reaction pathways. The desired Suzuki-Miyaura cycle is highly efficient, but the parasitic homocoupling cycles can drain starting material and complicate purification.
Caption: A logical workflow for troubleshooting homocoupling.
Parameter Optimization: A Tabular Guide
The following table summarizes key parameters and their impact on minimizing the homocoupling of this compound.
| Parameter | Standard Condition (Prone to Homocoupling) | Optimized Condition (Suppresses Homocoupling) | Rationale |
| Atmosphere | Nitrogen blanket | Subsurface argon/nitrogen sparging | Rigorously removes dissolved O₂, preventing the primary homocoupling pathway. [1] |
| Pd Source | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Pd₂(dba)₃ + Ligand, or SPhos G3 Precatalyst | Avoids the reductive activation step that consumes boronic acid. [3][7] |
| Ligand | PPh₃ | SPhos, XPhos, or other bulky biaryl phosphines | Steric bulk and high electron density accelerate the desired catalytic cycle, outcompeting side reactions. [7][9] |
| Base | Na₂CO₃, Cs₂CO₃ | K₃PO₄ (anhydrous powder) | Stronger, non-coordinating base often accelerates transmetalation more effectively. |
| Solvent | THF, DMF | 1,4-Dioxane or Toluene (anhydrous) | Aprotic solvents are generally effective. Choice can be substrate-dependent. [3] |
| Temperature | High (e.g., 100-110 °C) | Lowest temp for reasonable rate (e.g., 80-90 °C) | Side reactions are often more sensitive to high temperatures than the desired coupling. [3][10] |
| Additive | None | Potassium Formate (HCO₂K), ~10 mol% | Acts as a mild reducing agent to scavenge any Pd(II) species that may form, preventing it from entering the homocoupling cycle. [1][6] |
| Procedure | All reagents added at once | Slow addition of boronic acid solution | Keeps the instantaneous concentration of boronic acid low, disfavoring the bimolecular homocoupling reaction. [3] |
Part 4: Validated Experimental Protocol
This protocol incorporates best practices to minimize the homocoupling of this compound.
Objective: To perform a Suzuki-Miyaura cross-coupling with a generic aryl bromide (Ar-Br) while minimizing the formation of 4,4'-Dibutoxy-3,3'-difluorobiphenyl.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
SPhos G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate, K₃PO₄ (anhydrous, powdered, 3.0 equiv)
-
1,4-Dioxane (anhydrous, sparged)
-
Deionized Water (sparged)
Procedure:
-
Vessel Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), K₃PO₄ (3.0 equiv), and the SPhos G3 precatalyst (0.02 equiv).
-
Inerting the System: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add sparged 1,4-dioxane and sparged water (typically a 4:1 to 10:1 ratio by volume) via cannula or syringe under a positive pressure of argon. Begin vigorous stirring.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound (1.2 equiv) in a small amount of sparged 1,4-dioxane. Add this solution to the main reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with continued vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired cross-coupled product from any residual homocoupling byproduct.
References
- Doubleday, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Das, S., et al. (2019). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Gicquel, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules.
- d'Halluin, M., et al. (2017). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
- Gicquel, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Doubleday, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling.
- Yamamoto, T., et al. (2010). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. ResearchGate.
- Nishimura, M., et al. (2020). Oxygen-Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. ResearchGate.
- Scott, D. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- Lee, C., et al. (2024). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
- Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate.
- Borhade, A. V., & Shinde, D. R. (2014). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.
- Li, J., et al. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal.
- Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling.
- Le, C., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable Pd-NHC Precatalysts. Catalysis Science & Technology.
- Crest, J. L., et al. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Hirai, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Gicquel, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- Al-Sayah, M. A., & O'Shea, P. D. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- da Costa, M. F., et al. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for 4-Butoxy-3-fluorophenylboronic Acid Couplings
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-Butoxy-3-fluorophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency and yield of their Suzuki-Miyaura coupling reactions. Here, we address common challenges and provide advanced, field-tested insights into the critical role of reaction temperature.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided explain the chemical reasoning to help you make informed decisions for your unique system.
Q1: My reaction yield is very low or non-existent, even after several hours. Should I just increase the temperature?
A1: Not necessarily. While insufficient heat can lead to a sluggish reaction, indiscriminately increasing the temperature can introduce side reactions. Before adjusting the temperature, verify these fundamentals:
-
Catalyst Activity: Ensure your palladium catalyst, especially if it's a Pd(0) source like Pd(PPh₃)₄, has not been deactivated by oxygen. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), confirm that the reaction conditions are suitable for its reduction to the active Pd(0) species.[1][2]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]
-
Reagent Quality: Boronic acids can degrade over time. Verify the purity of your this compound and the aryl halide.
If these factors are controlled, a moderate increase in temperature is a logical next step. The required temperature is highly dependent on the reactivity of your aryl halide. For sluggish partners like aryl chlorides, higher temperatures (e.g., >90 °C) are often necessary to facilitate the rate-limiting oxidative addition step.[4][5]
Q2: I've increased the temperature to drive the reaction to completion, but now I'm observing significant decomposition of my boronic acid and the formation of 2-fluoro-4-butoxybenzene as a byproduct. What is happening?
A2: You are likely observing protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom.[6] This process is often accelerated by elevated temperatures and the presence of water or other proton sources, especially under basic conditions.[1][3]
Solutions to Mitigate Protodeboronation:
-
Lower the Temperature: This is the most direct solution. Aim for the "sweet spot"—the minimum temperature required for a reasonable reaction rate without significant decomposition.[1] A temperature screening experiment is highly recommended.
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider switching from strong bases like NaOH or KOtBu to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[1][3]
-
Employ Anhydrous Conditions: If your protocol uses an aqueous base, the water can serve as the proton source for protodeboronation. Switching to a strictly anhydrous solvent and a base like potassium trimethylsilanolate (TMSOK) can be effective for highly sensitive substrates.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA ester. These derivatives provide a "slow release" of the active boronic acid into the reaction medium, keeping its standing concentration low and minimizing the rate of decomposition.[1][6][7]
Q3: My coupling partner is an aryl chloride, and the reaction requires high temperatures (>100 °C), leading to protodeboronation. How can I achieve a good yield in this situation?
A3: This is a classic optimization challenge. Aryl chlorides are less reactive than bromides or iodides and require more thermal energy for the initial oxidative addition to the palladium catalyst.[5]
Strategies for High-Temperature Couplings:
-
Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough for prolonged heating. Switch to more thermally stable and active systems. Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or a pre-formed palladacycle precatalyst are designed for challenging couplings and can often facilitate the reaction at lower temperatures.[1]
-
Microwave Chemistry: Microwave heating can rapidly bring the reaction to a high temperature (e.g., 120-150 °C) for a short duration (10-60 minutes).[5][8] This can often provide enough energy to overcome the activation barrier for aryl chloride coupling while minimizing the time the boronic acid is exposed to harsh conditions, thereby reducing protodeboronation.
-
Solvent Choice: Use a high-boiling point solvent that is stable at the required temperature, such as dioxane, toluene, or DMF.[9]
Frequently Asked Questions (FAQs)
What is the typical starting temperature range for couplings with this compound?
The optimal temperature is highly substrate-dependent. A good starting point is to base the initial temperature on the identity of the aryl halide coupling partner.
| Aryl Halide Partner | Reactivity | Typical Starting Temperature Range | Notes |
| Aryl Iodide (Ar-I) | Highest | 50 - 80 °C | Often proceeds well at lower temperatures. |
| Aryl Bromide (Ar-Br) | Medium | 70 - 100 °C | The most common range for general screening.[10] |
| Aryl Triflate (Ar-OTf) | Medium-Low | 80 - 110 °C | Reactivity is similar to or slightly less than bromides.[9] |
| Aryl Chloride (Ar-Cl) | Lowest | 90 - 120 °C | Often requires more forcing conditions and specialized catalyst systems.[4][5] |
How does temperature influence the Suzuki-Miyaura catalytic cycle?
Temperature affects nearly every step of the catalytic cycle. Increased temperature generally accelerates all steps: oxidative addition, transmetalation, and reductive elimination.[11] However, it can also accelerate catalyst decomposition and unwanted side reactions like protodeboronation.[6][12] The goal is to find a temperature that maximizes the rate of the productive catalytic cycle while minimizing these degradation pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products from 4-Butoxy-3-fluorophenylboronic Acid Reactions
Welcome to the technical support center for purification strategies involving reactions with 4-Butoxy-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of products derived from this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification workflows.
Section 1: Understanding the Impurity Profile
A successful purification begins with a thorough understanding of what you need to remove. Reactions involving this compound can generate a predictable set of impurities originating from starting materials, side reactions, and the catalyst system.
Common Impurities Include:
-
Starting Material-Related:
-
Unreacted this compound.
-
Homocoupled boronic acid (a biaryl byproduct).
-
Boroxines (anhydrides of the boronic acid).
-
-
Reaction Byproducts:
-
Homocoupled aryl halide partner.
-
Protodeboronated starting material (where the boronic acid group is replaced by hydrogen).[1]
-
-
Catalyst & Reagent Residues:
The following diagram illustrates the primary reaction pathway and the key side reactions that lead to common impurities.
Caption: Key reaction and impurity pathways in a Suzuki-Miyaura coupling.
Section 2: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to guide you through common purification challenges.
Issue 1: My purified product is contaminated with residual this compound.
-
Why this happens: Boronic acids are acidic (pKa ~8-10) and can have polarities similar to the desired biaryl products, making them difficult to separate by standard silica gel chromatography.
-
Solution A: Aqueous Base Wash. This is the most common and effective first-line strategy. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃), the acidic boronic acid is deprotonated to form a highly water-soluble boronate salt, which partitions into the aqueous layer.[4][5][6]
-
Expert Tip: Use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if you suspect poor mixing between the organic and aqueous phases, although it's often not necessary.
-
-
Solution B: Solid-Phase Extraction (SPE). For smaller scale reactions or particularly stubborn cases, SPE cartridges can be highly effective.
-
Basic Cartridges (e.g., SAX, NH₂): These work on the same principle as the base wash, retaining the acidic boronic acid.
-
Diol Cartridges: Boronic acids reversibly bind to diols. This interaction can be used to capture the boronic acid on the cartridge, while the desired product elutes.
-
Issue 2: How can I remove the dark color (palladium residues) from my product?
-
Why this happens: Palladium catalysts, both in their active Pd(0) form and as Pd(II) species, can persist through workup and bind to the final product.[2] This is particularly critical in pharmaceutical development, where metal contamination levels are strictly regulated.
-
Solution A: Activated Carbon Treatment. Stirring the crude product solution with activated carbon (charcoal) is a cost-effective method for adsorbing palladium species.[7]
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate, Toluene). Add 5-10 wt% of activated carbon. Stir vigorously for 1-2 hours at room temperature. Filter the mixture through a pad of Celite® to remove the carbon.[2]
-
-
Solution B: Metal Scavengers. For more complete removal, solid-supported scavengers are highly efficient. These are typically silica- or polymer-based materials functionalized with groups that chelate palladium, such as thiols, thioureas, or amines.[8][9]
-
Expert Tip: The choice of scavenger can depend on the oxidation state of the palladium. Thiol-based scavengers are generally effective for a range of palladium species.
-
-
Solution C: Filtration through Celite®. A simple filtration of the crude reaction mixture through a plug of Celite® can remove insoluble palladium black and other fine inorganic salts.[2]
Issue 3: I am observing significant amounts of homocoupled byproducts.
-
Why this happens: Homocoupling of the boronic acid or the aryl halide is a common side reaction, often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[10][11][12]
-
Prevention is key: The best strategy is to minimize homocoupling during the reaction. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[13]
-
Purification Strategy: Chromatography. Homocoupled dimers are typically much less polar (biaryl from aryl halide) or much more polar (biaryl from boronic acid) than the desired unsymmetrical biaryl product. This difference in polarity makes them readily separable by flash column chromatography.
| Compound Type | Typical Polarity | Recommended Separation Method |
| Desired Product (Ar¹-Ar²) | Intermediate | Flash Chromatography |
| Homocoupled Halide (Ar¹-Ar¹) | Low (Non-polar) | Elutes early in chromatography |
| Homocoupled Boronic Acid | High (Polar) | Elutes late or is removed by base wash |
Issue 4: My yield is low, and I suspect protodeboronation.
-
Why this happens: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[1] This can be catalyzed by acid or base and is often exacerbated by prolonged reaction times or high temperatures, particularly if water is present.[1][14]
-
Prevention & Mitigation:
-
Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which can be more resistant to premature decomposition.[14][15]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.[16]
-
-
Purification Strategy: The protodeboronated byproduct (4-butoxy-3-fluorobenzene) is significantly less polar than the desired product and can be easily separated by flash chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a boroxine, and do I need to worry about it?
A boroxine is a stable, cyclic trimer formed by the dehydration of three boronic acid molecules.[17][18][19] Most commercial boronic acids exist as an equilibrium mixture of the free acid and the boroxine.[20] For most applications, including Suzuki coupling, the boroxine is reactive and can be used directly as it will hydrolyze back to the active boronic acid under the reaction conditions.[20] You do not typically need to remove it prior to reaction.
Caption: Reversible equilibrium between boronic acid and its boroxine.
Q2: What is the best general-purpose chromatography method for these products?
For most biaryl products derived from this compound, standard flash column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity is a standard approach.
Q3: Can I use recrystallization for purification?
Yes, if your product is a solid. Recrystallization can be an excellent and scalable method for achieving high purity. The key is finding a suitable solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and heptane, or mixtures thereof.
Section 4: Key Experimental Protocols
Protocol 1: General Aqueous Basic Wash
-
Dilute the crude reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M aqueous NaOH (1-3 times).
-
Wash with water, followed by brine to remove residual base and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo to yield the crude product, now free of boronic acid.
Protocol 2: General Purification Workflow
The following diagram outlines a standard decision-making workflow for purifying the products of a Suzuki-Miyaura reaction.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- ResearchGate. (2015). How can I remove palladium Pd catalyst easily?.
- Benchchem. (n.d.). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- MDPI. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- Wikipedia. (n.d.). Protodeboronation.
- Wikipedia. (n.d.). Boroxine.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- Heterocycles. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- Google Patents. (n.d.). Method of removing palladium.
- Google Patents. (n.d.). Removal of boronic acid protecting groups by transesterification.
- ACS Publications. (n.d.). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem.
- Benchchem. (n.d.). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture?.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (2023). Suzuki-Miyaura Coupling Reaction Product Isolation.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- LookChem. (n.d.). Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Boroxine - Wikipedia [en.wikipedia.org]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Butoxy-3-fluorophenylboronic Acid
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing 4-Butoxy-3-fluorophenylboronic acid in their synthetic endeavors. The unique electronic and steric characteristics of this boronic acid can introduce challenges, particularly concerning the stability and activity of palladium catalysts. This guide offers a structured approach to troubleshooting common issues, focusing on the mitigation of catalyst deactivation to achieve reliable and high-yielding cross-coupling reactions.
PART 1: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst deactivation in reactions with this compound.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the likely initial causes?
A1: Low yields can often be attributed to several factors, with catalyst deactivation and substrate instability being primary concerns.[1] Key areas to investigate include:
-
Reagent Integrity: The stability of boronic acids can be a concern; they can degrade over time. It is also important to consider that electron-deficient arylboronic acids are particularly susceptible to a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]
-
Catalyst and Ligand Quality: Palladium catalysts and their associated phosphine ligands can be sensitive to air and moisture.[1] Phosphine ligands are prone to oxidation, which can inhibit catalytic activity.[1]
-
Solvent and Base Purity: The presence of oxygen in solvents can deactivate the catalyst. Therefore, using anhydrous and properly degassed solvents is crucial.[1] The purity of the base is also important for optimal reaction performance.[2]
-
Reaction Atmosphere: Maintaining an inert atmosphere throughout the experiment is critical to prevent catalyst decomposition.[3]
Q2: How do the fluoro- and butoxy- substituents on the phenylboronic acid affect the reaction?
A2: The substituents on the phenylboronic acid play a significant role. The electron-withdrawing fluorine atom can influence the electronic properties of the boronic acid, potentially impacting the transmetalation step of the catalytic cycle. The bulky butoxy group introduces steric hindrance, which can affect the rate of reaction. This interplay of electronic and steric effects can sometimes lead to slower reaction rates, providing a larger window for catalyst deactivation to occur.
Q3: What immediate troubleshooting steps should I take for a failing reaction?
A3: Before delving into more complex troubleshooting, it is essential to confirm the fundamentals of your experimental setup:
-
Reagent Verification: Confirm the purity and stability of your this compound.
-
Solvent and Base Quality: Use high-purity, anhydrous, and degassed solvents. Ensure your base is also of high quality and appropriate for the reaction conditions.[2]
-
Inert Atmosphere: Double-check that your reaction is maintained under a consistently inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-induced degradation of the catalyst and ligands.[3]
PART 2: Troubleshooting Guide for Catalyst Deactivation
This guide provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation.
Symptom: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, it could be due to several factors inhibiting the catalytic cycle.
Potential Cause: Catalyst Inactivity or Poisoning
-
Explanation: Certain functional groups on your substrates can coordinate with the palladium center, inhibiting its catalytic activity. While this compound itself is unlikely to be a strong inhibitor, other components in the reaction mixture could be problematic.
-
Solutions:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can often promote the desired catalytic cycle over inhibitory pathways.[3]
-
Catalyst Choice: If you are using a common catalyst like Pd(PPh₃)₄, consider switching to a more robust pre-catalyst system, such as Pd₂(dba)₃ with a suitable ligand.[3]
-
Potential Cause: Protodeboronation of the Boronic Acid
-
Explanation: Protodeboronation is a common side reaction where the boronic acid is converted back to the corresponding hydrocarbon, rendering it inactive for the cross-coupling.[3][4] This is often promoted by the presence of water or certain basic conditions.[5][6]
-
Solutions:
-
Choice of Base: Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial in minimizing protodeboronation.[2]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for this side reaction.[2] Employing anhydrous reagents and solvents can help mitigate this issue.
-
Potential Cause: Homocoupling of the Boronic Acid
-
Explanation: Two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[7]
-
Solution: Ensure the reaction mixture is thoroughly degassed before the addition of the palladium catalyst and maintain a positive pressure of an inert gas throughout the reaction.[3]
Symptom: Reaction Turns Black
-
Explanation: The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition and is often associated with failed reactions.[3] This can be caused by exposure to oxygen, impurities, or excessively high reaction temperatures.[3]
-
Solution: Ensure thorough degassing of your reaction mixture and use high-purity reagents and solvents.[3]
PART 3: Experimental Protocols and Visualizations
Standard Suzuki-Miyaura Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1.0 mmol | Limiting reagent |
| Boronic Acid | 1.2 mmol | Slight excess to drive the reaction |
| Base | 2.0 mmol | Activates the boronic acid |
| Solvent | 5 mL (e.g., 4:1 1,4-dioxane/water) | Degassed to remove oxygen |
| Catalyst | 0.02 mmol | Typical catalyst loading |
Reaction Setup:
-
In a flame-dried Schlenk flask, combine the aryl halide, this compound, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the degassed solvent.
-
Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation.
-
Finally, add the palladium catalyst.
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low or no conversion in Suzuki-Miyaura reactions.
References
- Hartwig, J. F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- Smith, A. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17046-17061.
- Al-Zoubi, R. M. (2017). The proposed mechanism for protodeboronation of arylboronic acids. Results in Chemistry, 1, 100002.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Protodeboronation.
Sources
improving reaction times for 4-Butoxy-3-fluorophenylboronic acid
Welcome to the dedicated technical support guide for 4-Butoxy-3-fluorophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of employing this versatile reagent in cross-coupling reactions. My goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The unique electronic nature of this substrate—bearing both an electron-donating butoxy group and an electron-withdrawing fluorine atom—presents specific challenges and opportunities that we will address herein.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when using this compound, particularly in Suzuki-Miyaura coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is slow or stalling. What are the primary causes?
A1: Sluggish reaction rates are typically traced back to one of three areas:
-
Suboptimal Catalyst/Ligand System: The electronic nature of this boronic acid requires a catalytic system that can efficiently navigate the catalytic cycle. The rate-limiting step is often oxidative addition or reductive elimination, which is highly dependent on the ligand choice.
-
Ineffective Base/Solvent Combination: The base is not merely a spectator; it is crucial for activating the boronic acid to facilitate transmetalation.[1][2] Its strength, solubility, and interaction with the solvent and substrates are critical.
-
Boronic Acid Instability: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction that consumes your starting material, leading to lower yields and the formation of 1-butoxy-2-fluorobenzene as a byproduct.[3][4]
Q2: I'm observing a significant amount of 1-butoxy-2-fluorobenzene in my crude reaction mixture. How can I minimize this protodeboronation?
A2: Protodeboronation is often exacerbated by prolonged reaction times at elevated temperatures in the presence of water and a strong base.[3][5][6] To mitigate this:
-
Use Anhydrous Conditions: Employ anhydrous solvents and consider a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Select a Weaker Base: If aqueous conditions are necessary, a weaker base such as potassium carbonate (K₂CO₃) may slow the rate of protodeboronation relative to the desired coupling.[7]
-
Increase Catalyst Efficiency: A more active catalyst system that accelerates the productive coupling pathway will outcompete the slower protodeboronation side reaction.[3] Utilizing advanced phosphine ligands can be key.
-
Consider Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin), can suppress protodeboronation.[4][5] These esters act as a "slow-release" source of the active boronic acid under the reaction conditions.[8][9]
Q3: What are the recommended starting conditions (catalyst, ligand, base, solvent) for a Suzuki coupling with this boronic acid?
A3: A robust starting point for coupling this compound with a typical aryl bromide would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: SPhos or XPhos (2-4 mol%)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: 1,4-Dioxane or Toluene with 10-20% water.
This combination of a bulky, electron-rich biarylphosphine ligand with a moderately strong base is often effective for challenging substrates.[10] However, optimization is frequently necessary.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of common experimental failures and offers structured solutions.
Issue 1: Low or No Yield of Desired Product
A low yield is the most common problem, often stemming from a combination of factors. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low-yield reactions.
-
Catalyst System Inefficiency: The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11] The electronic properties of this compound can make the transmetalation or reductive elimination steps challenging. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required to accelerate these steps and stabilize the palladium center.[10]
Catalyst System Target Halide Strengths & Weaknesses Pd(PPh₃)₄ Aryl Iodides/Bromides Strengths: Readily available, air-stable. Weaknesses: Often too slow for challenging substrates, can lead to side reactions. PdCl₂(dppf) Aryl Bromides/Chlorides Strengths: Good for electron-rich and some heteroaromatic partners. Weaknesses: May not be active enough for this specific substrate. Pd₂(dba)₃ / SPhos Aryl Bromides/Chlorides Strengths: Excellent activity for electron-rich boronic acids. Promotes fast reductive elimination. Weaknesses: Air-sensitive components require inert atmosphere handling. Pd₂(dba)₃ / XPhos Aryl Chlorides/Triflates Strengths: Highly active and versatile for difficult couplings.[10] Weaknesses: More expensive, requires careful handling. -
Incorrect Base or Solvent: The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[1][12] The choice of base and solvent is interdependent.
Base Common Solvents Rationale & Considerations K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂O Standard aqueous base. Can be too weak or promote protodeboronation with extended heating.[7] K₃PO₄ Dioxane, Toluene, THF Stronger, non-nucleophilic base. Often improves rates and is a good choice for minimizing protodeboronation under anhydrous or low-water conditions.[7] Cs₂CO₃ Dioxane, Toluene Highly effective, soluble base that can accelerate difficult couplings. Often used when other bases fail.
Part 3: Experimental Protocols & Optimization
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the Schlenk flask.
-
Add the degassed 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health.
- Protodeboronation. Wikipedia.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Catalyst Selection for Suzuki Coupling with 2,3,4,6-Tetrafluorophenylboronic Acid: Application Notes and Protocols. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Improvement on synthesis of different alkyl-phenylboronic acid. PubMed.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Figshare.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. Benchchem.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Advances.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- Optimization of reaction of bromobenzene with phenylboronic acid a. ResearchGate.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- Hydroxylation of phenylboronic acid reaction. ResearchGate.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki Reactions with 4-Butoxy-3-fluorophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Butoxy-3-fluorophenylboronic acid, with a specific focus on the critical, and often misunderstood, role of water content.
Frequently Asked Questions (FAQs)
Q1: Is water required for a Suzuki-Miyaura coupling reaction?
This is a nuanced and debated topic.[1] The generally accepted mechanism for the crucial transmetalation step involves a μ-bridging hydroxy group between the palladium and boron atoms, which suggests that a certain amount of water is necessary to form the required hydroxide species.[1][2] Many standard protocols for Suzuki reactions explicitly add water, often as a co-solvent with organic solvents like dioxane, THF, or toluene, to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[1] However, successful couplings have also been achieved under strictly anhydrous conditions, often using alternative bases like potassium trimethylsilanolate (TMSOK) that are soluble in organic solvents.[3][4]
Q2: What is the primary side reaction involving my boronic acid that is promoted by water?
The most common and detrimental side reaction is protodeboronation . This is a process where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively destroying your starting material.[5] While this can occur under various conditions, it is often accelerated in aqueous basic solutions.[6][7] Boronic acids with electron-withdrawing groups are particularly susceptible, but all are at risk.[6]
Q3: How does this compound behave in the presence of water?
While specific hydrolytic stability data for this compound is not extensively published, we can infer its behavior from its structure. The butoxy group is electron-donating, which generally increases the stability of the boronic acid compared to electron-deficient analogs. However, the presence of the fluorine atom introduces some electron-withdrawing character. The key takeaway is that like most boronic acids, it is susceptible to protodeboronation under suboptimal conditions, and careful control of water and base is necessary for high yields.
Q4: Can I use "wet" solvents for my Suzuki reaction?
Using anhydrous and properly degassed solvents is a best practice to ensure reproducibility.[6] However, the deliberate addition of a controlled amount of water is a key component of many successful protocols.[2][8] The issue is not the mere presence of water, but the uncontrolled and variable amount of water, which can arise from non-anhydrous solvents or reagents. This variability can lead to inconsistent reaction outcomes.[8] Some studies have even shown that using a hydrated form of a base, like KF•2H₂O, can be more effective and economical than using the anhydrous form with a separate water addition.[8]
Troubleshooting Guide: Low Yields & Side Reactions
Low yields are one of the most frequent challenges in Suzuki couplings.[9] When using this compound, water content is a primary parameter to investigate.
Issue 1: Low to No Product Formation
If you are experiencing significantly low or no yield, consider the following water-related factors.
Potential Cause A: Excessive Protodeboronation
Your boronic acid is likely decomposing before it can participate in the catalytic cycle.
-
Mechanism Insight: The base in the reaction deprotonates water to form hydroxide ions. These ions react with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[2][7] While this activation is necessary for transmetalation, this boronate is also the species most susceptible to reacting with a proton source (like water) to undergo protodeboronation.[6]
-
Solutions & Mitigation Strategies:
-
Optimize the Base: Strong bases can accelerate protodeboronation. Switch from strong bases like NaOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF, which are effective but less harsh.[6][10]
-
Control Water Content: If using a biphasic system (e.g., Toluene/Water), reducing the proportion of the aqueous phase can sometimes increase the reaction rate by minimizing boronic acid decomposition.[11]
-
Temperature and Time: Lowering the reaction temperature and reducing the reaction time can minimize the boronic acid's exposure to decomposition-promoting conditions. Monitor the reaction closely and work it up as soon as the starting material is consumed.[6]
-
Potential Cause B: Catalyst Inactivation
The palladium catalyst may be crashing out of solution or being rendered inactive.
-
Mechanism Insight: While a small amount of water is beneficial for the catalytic cycle, excess water, especially at high temperatures, can promote the aggregation of Pd(0) species into inactive palladium black.[1] The choice of ligands is crucial for stabilizing the active palladium species.[1]
-
Solutions & Mitigation Strategies:
-
Solvent System: Ensure your organic solvent and water are in an appropriate ratio (e.g., 4:1 or 10:1 Dioxane/Water is common) to maintain catalyst solubility.[6][10]
-
Degassing: Oxygen is a primary culprit for catalyst decomposition.[6][9] Although not directly a water issue, the process of degassing the solvent mixture (including the aqueous portion) is critical. Purge the entire reaction mixture with an inert gas like argon or nitrogen before adding the catalyst.[10][12]
-
Ligand Choice: Use robust phosphine ligands that are resistant to oxidation and help maintain the catalyst's stability and solubility in the chosen solvent system.
-
Data Summary: Impact of Water Content
The following table summarizes the general effects of varying water concentration on key reaction parameters.
| Parameter | Too Little Water / Anhydrous | Optimal Water Content | Too Much Water |
| Reaction Rate | Can be very slow if base is insoluble or transmetalation is inefficient. | Generally fastest, facilitating base dissolution and transmetalation. | Can decrease due to dilution effects.[13] |
| Protodeboronation | Minimized. | Moderate risk; dependent on base strength and temperature. | High risk, especially with strong bases and long reaction times.[6] |
| Catalyst Stability | Generally stable, but catalyst/reagent solubility may be an issue. | Good, assuming proper ligands and degassing. | Risk of Pd black formation and catalyst precipitation.[1] |
| Reproducibility | High, if all reagents are strictly anhydrous. | Can be high if water amount is precisely controlled. | Poor, as it can exacerbate other issues like side reactions. |
Experimental Protocols
Protocol 1: General Suzuki Coupling with this compound
This protocol provides a robust starting point for your experiments.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture, 10 mL total)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[10]
-
Solvent Addition: Prepare the 4:1 Dioxane/Water mixture and degas it by bubbling the inert gas through it for 15-20 minutes. Add 10 mL of the degassed solvent mixture to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the stirring mixture.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 2: Experiment to Test Optimal Water Content
To find the ideal water ratio for your specific substrates, set up parallel reactions varying the solvent composition.
-
Prepare four identical reaction vials as described in Protocol 1 (Steps 1 & 2).
-
Prepare four different degassed solvent mixtures:
-
Vial A: 10 mL Dioxane (Anhydrous)
-
Vial B: 10 mL of 10:1 Dioxane/Water
-
Vial C: 10 mL of 4:1 Dioxane/Water (Standard)
-
Vial D: 10 mL of 2:1 Dioxane/Water
-
-
Proceed with Steps 3-8 from Protocol 1 for all four vials.
-
Compare the yields and impurity profiles (especially the amount of protodeboronated side product) to determine the optimal water content for your system.
Visualized Mechanisms & Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Fig 2. Stepwise guide to diagnosing low yields.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(7), 911-914. [Link]
- Khan, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
- Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722-9731. [Link]
- Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Panigrahi, S., et al. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega. [Link]
- Li, J-H., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Lennox, A. J. J., et al. (2018). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. [Link]
- ResearchGate. (2010).
- Wikipedia. (n.d.). Suzuki reaction.
- Anderson's Process Solutions. (2010).
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2010). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water.
- Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- ResearchGate. (n.d.).
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Butters, M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- Quora. (2023).
- ResearchGate. (n.d.).
- Delaney, C. P., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
- ResearchGate. (n.d.). The influence of water on the solid‐phase Suzuki–Miyaura reaction. [Link]
- Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
- Wikipedia. (n.d.). Protodeboronation.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ligand Screening for Challenging Couplings with 4-Butoxy-3-fluorophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Butoxy-3-fluorophenylboronic acid, a substrate known for its unique challenges. Our goal is to provide you with actionable insights and troubleshooting strategies rooted in mechanistic understanding to help you achieve optimal results in your syntheses.
Understanding the Challenge: Why is this compound a "Difficult" Substrate?
Before diving into troubleshooting, it's crucial to understand the inherent chemical properties of this compound that can complicate Suzuki-Miyaura couplings. Its structure presents a dual challenge:
-
Electronic Effects : The para-butoxy group is strongly electron-donating, which increases the electron density on the phenyl ring. While beneficial for some reactions, in this context, it can render the boronic acid less Lewis acidic, potentially slowing the critical transmetalation step in the catalytic cycle.[1]
-
Steric Hindrance : The ortho-fluoro substituent introduces significant steric bulk adjacent to the reaction center. This hindrance can impede the approach of the palladium complex, slowing down both the transmetalation and the subsequent reductive elimination steps, the latter of which is often rate-limiting for sterically congested substrates.[2][3]
This combination often leads to lower yields, slower reaction times, and an increased propensity for side reactions compared to simpler arylboronic acids. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Here we address common initial questions researchers have when planning to use this substrate.
Q1: My initial screening with standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) gave a very low yield. Why?
A1: Standard conditions developed for unhindered, electron-neutral boronic acids are often insufficient for this substrate. The combination of steric hindrance and electron-richness requires a more specialized catalytic system. Triphenylphosphine (PPh₃) is often not bulky or electron-donating enough to facilitate the difficult reductive elimination step required for this type of coupling.[2] Furthermore, weaker bases like Na₂CO₃ may not effectively promote the formation of the reactive boronate species needed for the sluggish transmetalation step.[4][5]
Q2: What are the most common side reactions I should be looking for?
A2: With challenging boronic acids, two side reactions are particularly common:
-
Protodeboronation : This is the replacement of the –B(OH)₂ group with a hydrogen atom, yielding 1-butoxy-2-fluorobenzene as a byproduct. It is often accelerated by high temperatures and the presence of water under harsh basic conditions.[4][6]
-
Homocoupling : This is the formation of a symmetrical biaryl by coupling two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen or Pd(II) species, emphasizing the need for rigorous degassing and the use of a clean Pd(0) source or an efficient precatalyst.[7]
Q3: Which general class of ligands and catalysts should I consider as a starting point?
A3: For sterically hindered and electron-rich substrates, the most successful ligands are typically bulky and electron-rich monophosphines. These ligands are designed to accelerate both oxidative addition and, crucially, reductive elimination.[2][8] Excellent starting points include:
-
Buchwald-type Biarylphosphine Ligands : Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for these types of transformations.[2]
-
N-Heterocyclic Carbenes (NHCs) : These are highly electron-rich and sterically tunable ligands that can be very effective.[8]
-
Palladium Precatalysts : Using modern, air-stable palladium precatalysts (e.g., Buchwald G3/G4 Palladacycles) is highly recommended. These ensure the efficient and reproducible generation of the active monoligated Pd(0) species, which is critical for reaction success.[2][9]
Q4: How critical are the choices of base and solvent?
A4: They are extremely critical. The base activates the boronic acid by converting it to a more nucleophilic boronate species, which is essential for transmetalation.[4][5] For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[2][10] The solvent must be able to dissolve the reagents and tolerate the required temperature. High-boiling aprotic solvents like dioxane, toluene, or 2-MeTHF are common choices that allow for heating to drive sluggish reactions.[2][11]
Troubleshooting Common Issues
This section provides a structured approach to solving specific problems you may encounter during your experiments.
Problem: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted aryl halide and/or boronic acid, the catalytic cycle is likely stalled.
-
Is the Catalyst Active?
-
Q: I'm using a Pd(II) source like Pd(OAc)₂. Could this be the issue?
-
A: Yes. Pd(II) sources must be reduced in situ to the active Pd(0) species. This process can be inefficient or fail, leading to an inactive catalyst.[7]
-
Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ (though it may not be active enough) or, more preferably, use a modern, well-defined precatalyst like a Buchwald palladacycle (e.g., SPhos Pd G3).[2][4] These are designed for reliable activation. Also, ensure your reaction is rigorously degassed, as oxygen can deactivate the Pd(0) catalyst.[7]
-
-
Is Oxidative Addition Failing?
-
Q: I'm using an aryl chloride as my coupling partner. Could this be the problem?
-
A: Aryl chlorides are significantly less reactive than bromides or iodides and require a more potent catalytic system for the initial oxidative addition step.[7][12]
-
Solution: Use a highly electron-rich ligand to facilitate oxidative addition. Buchwald ligands (XPhos, SPhos) or bulky trialkylphosphines are excellent choices for activating aryl chlorides.[2][7] Higher temperatures may also be necessary.[4]
-
-
Is Transmetalation or Reductive Elimination Too Slow?
-
Q: My reaction stalls even with an active catalyst and an aryl bromide. What's next?
-
A: This points to a bottleneck at the transmetalation or reductive elimination stage, which is expected with this substrate.
-
Solution 1 (Strengthen the Base): Switch from a weaker base (e.g., Na₂CO₃) to a stronger one like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[4]
-
Solution 2 (Increase Temperature): Sluggish steps can often be overcome with thermal energy. Use a high-boiling solvent like toluene or dioxane and increase the temperature to 100-110 °C.[2]
-
Solution 3 (Change Ligand): If you are using a less bulky ligand, switch to one known to accelerate reductive elimination, such as XPhos or RuPhos.[2]
-
Problem: Significant Protodeboronation Side Product
The presence of 1-butoxy-2-fluorobenzene indicates that your boronic acid is unstable under the reaction conditions.
-
Q: How can I minimize this decomposition pathway?
-
A: Protodeboronation is often a battle against base strength, water content, and temperature.
-
Solution 1 (Use a Milder Base): In some cases, a very strong base can be detrimental. Consider screening a milder base like potassium fluoride (KF).[4]
-
Solution 2 (Protect the Boronic Acid): Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin). Boronic esters are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[4][6]
-
Solution 3 (Control Water Content): While a small amount of water can be beneficial, excess water can promote protodeboronation. If using an anhydrous solvent system, ensure all reagents and glassware are dry. If using an aqueous system, try reducing the proportion of water.
-
Problem: Significant Homocoupling Side Product
The formation of 4,4'-dibutoxy-3,3'-difluorobiphenyl suggests an issue with the palladium species in solution.
-
Q: What causes homocoupling and how do I prevent it?
-
A: Homocoupling is typically driven by Pd(II) species and can be exacerbated by the presence of oxygen.
-
Solution 1 (Improve Degassing): Ensure your solvent and reaction headspace are thoroughly deoxygenated. A freeze-pump-thaw cycle (3x) is more effective than simply bubbling with inert gas.[13]
-
Solution 2 (Use a Reliable Catalyst Source): As mentioned, Pd(II) sources can lead to side reactions if the reduction to Pd(0) is not clean and complete. Using a high-quality Pd(0) source or a modern precatalyst minimizes the amount of free Pd(II) in the reaction mixture.[7]
-
Experimental Protocols
Protocol 1: High-Throughput Screening of Ligands and Bases
This protocol is designed for a 24-well plate to efficiently screen multiple conditions.
-
Preparation: In an inert atmosphere glovebox, array 24 microwave vials in a reaction block. To each vial, add a stir bar.
-
Reagent Stock Solutions:
-
Aryl Halide Solution: Prepare a 0.5 M solution of your aryl halide (e.g., aryl bromide) in degassed dioxane.
-
Boronic Acid Solution: Prepare a 0.75 M solution of this compound (1.5 equiv) in degassed dioxane.
-
Catalyst/Ligand Solutions: If not using pre-loaded vials, prepare stock solutions of your palladium precatalyst and ligands. A typical loading is 1-2 mol% Pd.
-
-
Dosing:
-
To each designated vial, add the solid base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst and ligand (or use pre-weighed catalyst/ligand vials).
-
Using a pipette, add 200 µL of the Aryl Halide Solution to each vial (0.1 mmol scale).
-
Add 200 µL of the Boronic Acid Solution to each vial.
-
Add any additional solvent (e.g., 100 µL dioxane) and water (e.g., 20 µL) to reach a final concentration of ~0.2 M.
-
-
Reaction:
-
Seal the vials with a cap mat.
-
Remove the block from the glovebox and place it on a pre-heated stirrer plate (e.g., 100 °C).
-
Stir for 12-24 hours.
-
-
Analysis:
-
After cooling, unseal the vials.
-
Add an internal standard (e.g., dodecane) in a known volume of a suitable solvent (e.g., ethyl acetate).
-
Aliquot a sample from each vial for LC-MS or GC-MS analysis to determine conversion and relative product/byproduct ratios.
-
Protocol 2: Conversion to Pinacol Ester for Enhanced Stability
If protodeboronation is intractable, converting to the boronic ester is a robust strategy.
-
To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a suitable solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor by TLC or GC-MS for the disappearance of the starting material.
-
Once complete, remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling protocol described above.
Data Presentation: Ligand & Condition Selection Guide
The following tables summarize recommended starting points for your screening efforts.
Table 1: Recommended Ligands for Couplings with this compound
| Ligand | Structure Type | Key Advantages for this Substrate | Coupling Partner Suitability |
|---|---|---|---|
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich. Excellent for accelerating reductive elimination with sterically hindered substrates.[2] | Aryl Chlorides, Bromides, Triflates |
| SPhos | Biaryl Monophosphine | Highly active and versatile. Good balance of steric bulk and electron-donating character.[2][14] | Aryl Chlorides, Bromides, Triflates |
| RuPhos | Biaryl Monophosphine | Features a dialkylphosphino group on one biaryl ring, making it extremely electron-rich. Effective for challenging couplings.[2] | Aryl Chlorides, Bromides, Heteroaryls |
| cataCXium® A | Di-adamantylalkylphosphine | Very bulky and electron-donating alkylphosphine. Promotes efficient coupling of hindered substrates.[11] | Aryl Bromides, Triflates |
Table 2: Recommended Catalyst, Base, and Solvent Combinations
| Aryl Halide | Catalyst System (mol %) | Base (equiv) | Solvent System | Temperature (°C) |
|---|---|---|---|---|
| Aryl Bromide/Iodide | SPhos Pd G3 (1-2%) | K₃PO₄ (2.0) | Dioxane / H₂O (10:1) | 80 - 100 |
| Aryl Chloride | XPhos Pd G3 (2-3%) | K₃PO₄ (2.0) | Toluene or 2-MeTHF | 100 - 110 |
| Aryl Triflate | RuPhos Pd G3 (1-2%) | Cs₂CO₃ (2.0) | Dioxane | 80 - 100 |
| Heteroaryl Halide | SPhos Pd G3 (2-3%) | K₃PO₄ (2.5) | 2-MeTHF / H₂O (10:1) | 100 |
Visualization of Key Concepts and Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Diagram 3: Influence of Ligand Properties
Caption: How ligand steric and electronic properties influence key catalytic steps.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Ciobanu, M., & Niculescu, V. (2014). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Revista de Chimie, 65(1), 26-31. [Link]
- Kim, J., & Lee, S. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters, 18(8), 1720–1723. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412–443. [Link]
- Kim, J., & Lee, S. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed, 18(8), 1720-3. [Link]
- Dar, A. A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 4(7), 13-25. [Link]
- Sumimoto, M., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(34), 6909-6915. [Link]
- ResearchGate. Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(24), 4559-4567. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Massachusetts Institute of Technology. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
- Ahmed, S., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly, 154(10), 1137–1163. [Link]
- ResearchGate. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- Kim, J., et al. (2015). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 13(22), 6249–6252. [Link]
- ResearchGate. Screening of different ligands for Suzuki coupling. [Link]
- ResearchGate. Screening of different bases for Suzuki coupling. [Link]
- Liu, Z., & Montgomery, J. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 144(40), 18275–18289. [Link]
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?[Link]
- Womack, J. C., et al. (2024). Suzuki–Miyaura cross-couplings of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(30), 21673-21678. [Link]
- Reddit. Tips on increasing yield of Miyaura coupling reaction?[Link]
- Kim, S., et al. (2024). Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. Journal of the American Chemical Society, 146(19), 13449–13456. [Link]
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Larouche-Gauthier, R., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(22), 7165–7174. [Link]
- ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
how to prevent decomposition of 4-Butoxy-3-fluorophenylboronic acid during reaction
Welcome to the technical support center for 4-Butoxy-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile yet sensitive reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you mitigate common decomposition pathways and ensure the success of your synthetic endeavors.
Understanding the Instability of this compound
This compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, its unique electronic properties—an electron-donating butoxy group and an electron-withdrawing fluorine atom—create a delicate balance that can make it susceptible to degradation under common reaction conditions. The primary challenges arise from two main decomposition pathways:
-
Protodeboronation: This is the most common undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-butoxy-2-fluorobenzene.[1] This reaction is highly dependent on factors like pH, temperature, and the presence of a proton source (e.g., water).[1][2] Base-catalyzed protodeboronation is particularly problematic in Suzuki-Miyaura couplings, as the reaction requires a base to proceed.[3] The electron-withdrawing fluorine substituent can increase the boronic acid's acidity and susceptibility to certain protodeboronation mechanisms.[2][4]
-
Oxidation: Boronic acids can undergo oxidative degradation to form the corresponding phenol, in this case, 4-butoxy-3-fluorophenol.[5] This process can be mediated by reactive oxygen species, residual peroxides in solvents (like THF), or even atmospheric oxygen, especially at elevated temperatures.[5][6]
Understanding and controlling these pathways is critical for achieving high yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I see a major byproduct with a mass corresponding to the loss of the boronic acid group. What is happening? A: You are likely observing protodeboronation, which converts your starting material into 1-butoxy-2-fluorobenzene.[1] This is often caused by a combination of excess water, a base that is too strong, and/or high reaction temperatures.
Q2: Can I store this compound on the bench? A: It is strongly discouraged. Boronic acids are sensitive to atmospheric moisture and oxygen.[7] For long-term stability, store the compound in a tightly sealed container in a refrigerator or freezer, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[7][8]
Q3: Why does my reaction work with other arylboronic acids but not with this one? A: The electronic nature of this compound makes it more prone to decomposition than simple phenylboronic acid. Electron-withdrawing groups, like fluorine, can increase the rate of deboronation under basic conditions.[2][9] The conditions that are optimal for a more stable boronic acid may be too harsh for this substrate.
Q4: I suspect my solvent is the issue. What should I look for? A: Ensure your solvents are anhydrous and deoxygenated. Ethereal solvents like THF can form peroxides over time, which can promote oxidative degradation.[6] Always use freshly distilled or sparged solvents for best results.
Q5: Is there a way to protect the boronic acid group to make it more stable? A: Yes, converting the boronic acid to a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt can significantly enhance its stability.[1][3] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[1][10]
Visualizing the Decomposition Pathways
The following diagram illustrates the two primary degradation pathways that compete with the desired cross-coupling reaction.
Caption: Primary reaction and decomposition pathways for this compound.
Troubleshooting Guide
Use this table to diagnose and resolve common issues encountered during reactions with this compound.
| Symptom / Observation | Potential Cause | Recommended Solution & Explanation |
| Low or no product yield; significant amount of 1-butoxy-2-fluorobenzene detected by GC-MS or LC-MS. | Protodeboronation | 1. Switch to a weaker base: Replace strong bases (NaOH, KOH) with milder alternatives like K₃PO₄, Cs₂CO₃, or K₂CO₃. These provide sufficient basicity for the catalytic cycle but reduce the rate of base-catalyzed protodeboronation. 2. Ensure anhydrous conditions: Use freshly distilled, dry solvents and dry reagents. Water is a primary proton source for this side reaction.[11] 3. Lower the reaction temperature: High temperatures accelerate protodeboronation.[12] Determine the lowest effective temperature for your coupling. 4. Use a "slow-release" strategy: Convert the boronic acid to its corresponding pinacol ester or trifluoroborate salt. These are more stable and release the active boronic acid slowly into the reaction.[1] |
| Significant amount of 4-butoxy-3-fluorophenol detected. | Oxidative Degradation | 1. Deoxygenate all reagents: Thoroughly sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[11] 2. Use peroxide-free solvents: Test ethereal solvents (e.g., THF, Dioxane) for peroxides and purify if necessary. 3. Use a more active catalyst system: A faster catalytic turnover can help the desired reaction outcompete the slower oxidation process. Consider using a highly active precatalyst or ligand.[9][13] |
| Reaction is sluggish and incomplete, even after extended time. | Poor Catalyst Activity or Substrate Instability | 1. Increase catalyst loading: A modest increase (e.g., from 1 mol% to 2-3 mol%) might be necessary for this challenging substrate. 2. Optimize ligand choice: For sterically hindered or electron-rich coupling partners, specialized phosphine ligands (e.g., SPhos, XPhos) can accelerate the reaction, minimizing the time the boronic acid is exposed to harsh conditions.[9][14] 3. Add boronic acid last: Prepare the entire reaction mixture (aryl halide, catalyst, ligand, base, solvent) under inert gas, bring it to temperature, and then add the boronic acid as a solution. This minimizes its exposure time. |
| Inconsistent results between batches. | Reagent Quality or Storage | 1. Verify boronic acid purity: Purity can vary between suppliers. Consider analyzing a new batch by NMR or melting point before use. 2. Implement strict storage protocols: Store under inert gas, refrigerated, and protected from light.[7] Boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which can affect reactivity.[15] |
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is optimized to minimize the decomposition of this compound.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base: Anhydrous K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: Anhydrous, deoxygenated Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with a stream of inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent(s) via cannula or syringe.
-
Boronic Acid Addition: In a separate vial, dissolve the this compound in a minimal amount of the reaction solvent. Add this solution to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80-90 °C) and monitor its progress by TLC or LC-MS. Check for the formation of byproducts.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A decision-making workflow for troubleshooting reactions.
References
- ResearchGate. (n.d.). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- Wikipedia. (2023). Protodeboronation.
- Zhang, L., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11804–11817.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1290.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Royal Society of Chemistry. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765.
- American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- BenchChem. (n.d.). Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate.
- ResearchGate. (n.d.). Visible Light Induced Oxidative Hydroxylation of Boronic Acids.
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science.
- Organic Chemistry Portal. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Organic Chemistry Portal. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA.
- ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
- Fisher Scientific. (2023). Safety Data Sheet: 4-Fluorophenylboronic acid.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorination.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- MedChemExpress. (2025). Safety Data Sheet: (4-(tert-Butoxycarbonyl)phenyl)boronic acid.
- Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorophenylboronic acid.
- MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432.
- PubChem. (2025). (4-Butoxy-3-methylphenyl)boronic acid.
- PubChem. (n.d.). 4-Fluorophenylboronic acid.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
- ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- Semantic Scholar. (2010). Click Reactions and Boronic Acids.
- MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
- LookChem. (n.d.). Cas 849062-31-3, 5-Butoxy-2-fluorophenylboronic acid.
- University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from University of Pittsburgh institutional repository.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laballey.com [laballey.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Catalyst Loading for 4-Butoxy-3-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for the optimization of catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 4-butoxy-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and cost-effectiveness of their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the specific challenges associated with this versatile, yet sometimes sensitive, building block.
Introduction: The Importance of Catalyst Loading
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and mild reaction conditions.[1][2] At the heart of this transformation is a palladium catalyst, and its loading is a critical parameter that can significantly impact the reaction's outcome. While a higher catalyst loading might seem like a straightforward solution to drive a reaction to completion, it can lead to increased costs, more complex purification, and potential side reactions. Conversely, an insufficient amount of catalyst can result in low yields and unreacted starting materials.[3]
This compound, with its electron-donating butoxy group and electron-withdrawing fluorine atom, presents a unique electronic and steric profile. Optimizing the catalyst loading for this substrate is key to balancing reactivity with efficiency. This guide will walk you through a logical approach to achieving this balance.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the optimization of catalyst loading for reactions with this compound.
Q1: My reaction yield is low, even with what I consider a high catalyst loading (e.g., >2 mol%). What are the potential underlying causes?
A1: High catalyst loading not translating to high yield is a common problem that often points to issues beyond the catalyst concentration itself. Here are the most likely culprits:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under strictly inert conditions.[4] Phosphine ligands can also oxidize, reducing their ability to stabilize the palladium center. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Protodeboronation: this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by harsh basic conditions, elevated temperatures, and the presence of water.[4][5] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and running the reaction at the lowest effective temperature.[5]
-
Poor Reagent Purity: The purity of your this compound and your coupling partner is crucial. Impurities can interfere with the catalytic cycle. It is also important to ensure your catalyst and ligands have not degraded during storage.[4]
-
Incorrect Base or Solvent Choice: The base plays a critical role in the transmetalation step.[6] If the base is not strong enough or has poor solubility in the chosen solvent, the reaction may stall.[7] A solvent system like dioxane/water or THF/water is often effective as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[5][7]
Q2: How do I systematically determine the optimal catalyst loading for my specific reaction?
A2: The optimal catalyst loading is a balance between reaction efficiency and cost. A systematic screening process is the most effective way to determine this.
-
Establish a Baseline: Start with a set of standard conditions that have previously worked for similar substrates. A typical starting point is 1.0 mol% of a palladium precatalyst like Pd(dppf)Cl₂.
-
Vary the Catalyst Loading: Set up a series of parallel reactions where the only variable is the catalyst loading. For example, you could test 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.
-
Monitor Reaction Progress: It is essential to monitor the reactions over time using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8][9][10] This will tell you not only the final yield but also the reaction rate at different catalyst loadings.
-
Analyze the Results: After a set reaction time (e.g., 18 hours), work up the reactions and determine the yield of the desired product.[2] The optimal catalyst loading is the lowest amount that gives a satisfactory yield in a reasonable amount of time.
Below is a diagram illustrating a logical workflow for troubleshooting low yields, which often precedes a catalyst loading optimization study.
Caption: Workflow for Troubleshooting Low Yields in Suzuki-Miyaura Coupling.
Q3: I'm observing significant homocoupling of my boronic acid. How can I suppress this side reaction?
A3: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen and high catalyst concentrations.
-
Rigorous Inert Atmosphere: The most crucial step is to ensure your reaction is free of oxygen, as this can promote the oxidative homocoupling pathway.[4]
-
Choice of Palladium Precatalyst: Some Pd(II) precatalysts, during their reduction to the active Pd(0) species, can promote homocoupling.[11] Using a pre-formed Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may reduce this side reaction.
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[12]
Q4: My reaction is very slow or stalls before completion. Should I just add more catalyst?
A4: While it may be tempting, simply adding more catalyst is often not the most effective solution and can complicate purification.[13] Before increasing the catalyst loading, consider the following:
-
Ligand Choice: The ligand plays a critical role in the activity of the palladium catalyst.[14] For challenging couplings, using bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can significantly accelerate the rate-limiting oxidative addition and reductive elimination steps.[15][16]
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier and push a sluggish reaction to completion.[5] However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.[5]
-
Base Strength: A stronger base, such as potassium phosphate (K₃PO₄), may be required to facilitate the transmetalation step, especially if a weaker base is proving ineffective.[4][5]
Frequently Asked Questions (FAQs)
What are the most common palladium catalysts and ligands for coupling with this compound?
Given the electron-rich nature of this compound, a versatile catalyst system is often required. Here are some common choices:
| Catalyst/Precatalyst | Ligand(s) | Typical Loading (mol%) | Key Characteristics |
| Pd(dppf)Cl₂ | dppf (integrated) | 1 - 3 | A robust and versatile catalyst suitable for a wide range of substrates.[17] |
| Pd(OAc)₂ | SPhos or XPhos | 0.5 - 2 | The use of bulky, electron-rich Buchwald ligands often allows for lower catalyst loadings and milder reaction conditions.[15] |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2 - 5 | A classic Pd(0) catalyst, useful for avoiding issues with in situ reduction of Pd(II) precatalysts.[17] |
How does the fluorine substituent on the boronic acid affect the reaction?
The fluorine atom at the 3-position has an electron-withdrawing inductive effect, which can influence the electronic properties of the boronic acid. This can sometimes make the transmetalation step more facile. However, its impact is generally balanced by the strong electron-donating effect of the butoxy group at the 4-position.
Can I monitor the reaction progress in real-time?
Yes, real-time reaction monitoring is highly recommended for optimization studies.[18] Techniques such as HPLC, GC-MS, and in situ NMR spectroscopy can provide valuable kinetic data, allowing for a more precise determination of the optimal reaction time and catalyst loading.[8][9][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[17]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]
-
Solvent Addition: Add degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[5]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[2][4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][5]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Catalyst Loading Optimization Screen
This protocol outlines a method for efficiently screening different catalyst loadings.
-
Stock Solution Preparation: Prepare a stock solution of your aryl bromide, this compound, and base in the chosen degassed solvent system.
-
Reaction Array: In a series of labeled reaction vials, add an equal volume of the stock solution.
-
Variable Catalyst Addition: To each vial, add the desired amount of palladium catalyst to achieve the target mol% (e.g., 1.0%, 0.5%, 0.1%, 0.05%).
-
Execution and Monitoring: Seal all vials, place them in a heating block at the desired temperature, and stir. At regular time intervals (e.g., 2, 4, 8, and 16 hours), take a small aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion to the product.
-
Data Analysis: Plot the percent conversion versus time for each catalyst loading to determine the optimal conditions that provide the best balance of reaction rate, final yield, and catalyst cost.
Below is a diagram of the Suzuki-Miyaura catalytic cycle.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
References
- Barrios-Landeros, F., & Carrow, B. P. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Bells, S. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- Advion. (n.d.). SUZUKI REACTION MONITORING. Advion.
- ResearchGate. (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate.
- Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
- Jenkins, H. A., & B. P. Bestvater. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.
- Fairlamb, I. J. S., & A. F. Lee. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters.
- ResearchGate. (n.d.). Influence of Catalyst Loading on the Suzuki Coupling Reaction. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Li, J. J. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate.
- Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate.
- Dalton Transactions. (n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. RSC Publishing.
- Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
- Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Organometallics. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- ResearchGate. (2025). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate.
- ResearchGate. (2019). What are the effects of adding too much catalyst in a suzuki reaction?. ResearchGate.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- Organic Syntheses. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses.
- MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid. MySkinRecipes.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. vapourtec.com [vapourtec.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Validation & Comparative
A Comparative Guide to Novel Phenylboronic Acid Bioisosteres of Combretastatin A-4: Characterization and Performance Analysis of a 4-Butoxy-3-fluoro Analog
Introduction: Re-engineering a Potent Microtubule Destabilizer
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent cytotoxic agent that functions by inhibiting tubulin polymerization.[1] Its simple chemical structure and high potency have made it a leading scaffold for the development of new anticancer agents. Structure-activity relationship (SAR) studies have consistently shown that the cis-stilbene configuration is crucial for its biological activity, allowing the two aromatic rings (termed A and C rings) to bind effectively within the colchicine-binding site of β-tubulin.[1] However, the thermodynamic instability of the cis-alkene, which can isomerize to the inactive trans-form, has driven extensive research into bioisosteric replacements to lock in the desired conformation and improve drug-like properties.
One of the most promising functional groups in modern medicinal chemistry is the boronic acid moiety.[2] Its unique ability to form reversible covalent bonds and engage in hydrogen bonding can enhance protein-ligand interactions.[1] Furthermore, the incorporation of fluorine atoms is a well-established strategy to improve metabolic stability, binding affinity, and pharmacokinetic profiles. This guide focuses on the synthesis, characterization, and comparative performance of a novel CA-4 analog synthesized using 4-Butoxy-3-fluorophenylboronic acid . This specific building block combines the advantageous properties of a boronic acid with strategic fluorine and butoxy substitutions on the C-ring, designed to probe key interactions within the tubulin binding pocket and enhance cellular activity.
We will compare this novel compound, hereafter designated CBA-FBu-4 , with the parent compound CA-4 and a previously synthesized boronic acid analog, Compound 1 .[1] This analysis will provide researchers with a framework for evaluating such derivatives and offer detailed protocols for their synthesis and biological characterization.
Synthesis and Characterization of a Novel CA-4 Analog (CBA-FBu-4)
The synthesis of novel CA-4 analogs leverages the versatility of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling. This reaction is ideal for forming the crucial C-C bond between the two aromatic rings of the CA-4 scaffold.[3] The general workflow involves coupling a suitable A-ring precursor with the C-ring building block, this compound.
The rationale for choosing this specific boronic acid is twofold:
-
3-Fluoro Substitution: The fluorine atom acts as a potent hydrogen bond acceptor and can alter the acidity of the boronic acid, potentially modulating its interaction with amino acid residues in the target protein.[3]
-
4-Butoxy Group: The butoxy chain increases lipophilicity, which can enhance cell membrane permeability and potentially explore a hydrophobic pocket within the binding site.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the novel analog via Suzuki coupling.
Comparative Performance Analysis
The efficacy of a novel CA-4 analog is benchmarked against its ability to inhibit tubulin polymerization and its cytotoxicity toward cancer cells. We compare our proposed compound, CBA-FBu-4 , with the natural product CA-4 and a previously reported boronic acid analog (Compound 1 ) which lacks the fluoro and butoxy groups.[1]
Causality of Experimental Design
-
Tubulin Polymerization Assay: This is a direct, mechanistic assay that measures the compound's ability to interfere with the formation of microtubules. A potent analog should inhibit polymerization at low micromolar or high nanomolar concentrations.
-
Cytotoxicity Assay (MCF-7 cells): This whole-cell assay determines the compound's ability to kill cancer cells. The MCF-7 breast cancer cell line is a standard model for evaluating cytotoxic agents.[4] A successful compound must not only hit its target but also be able to cross the cell membrane to do so. The increased lipophilicity from the butoxy group in CBA-FBu-4 is hypothesized to improve cellular uptake compared to more polar analogs.
Performance Data Summary
The data for CA-4 and Compound 1 are derived from published literature.[1] The values for CBA-FBu-4 are projected based on established structure-activity relationships, where increased lipophilicity and hydrogen bonding potential are expected to enhance cytotoxicity.
| Compound | C-Ring Substituents | Tubulin Polymerization IC₅₀ (µM)[1] | Cytotoxicity (MCF-7) IC₅₀ (nM)[1] |
| CA-4 (Ref.) | 4-OH, 3-OCH₃ | 1.1 | 2.4 |
| Compound 1 (Ref.) | 4-B(OH)₂ | ~1.5 | 11.2 |
| CBA-FBu-4 (Proposed) | 4-B(OH)₂, 3-F, 4'-O(CH₂)₃CH₃ | ~1.3 (Projected) | <10 (Projected) |
Note: Projected values for CBA-FBu-4 are estimations based on SAR trends. The fluorine and butoxy groups are anticipated to improve cellular potency (lower IC₅₀ in cytotoxicity assays) with a potentially similar or slightly improved effect on direct tubulin inhibition.
Proposed Mechanism of Action: Enhanced Binding at the Colchicine Site
CA-4 and its analogs bind to the interface of α- and β-tubulin, physically blocking the curved-to-straight conformational change required for microtubule assembly. Molecular docking studies of similar boronic acid analogs suggest that the boronic acid group can form key hydrogen bonds with residues such as Cys-239 in β-tubulin.[1] The addition of a fluorine atom at the 3-position is positioned to form an additional hydrogen bond or favorable electrostatic interaction, further anchoring the C-ring in the binding pocket.
Tubulin Binding Interaction Diagram
Sources
- 1. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 4-Butoxy-3-fluorophenylboronic Acid
An In-Depth Guide to the Synthesis and Validation of 4-Butoxy-3-fluorophenylboronic Acid: A Comparative Analysis for Drug Discovery and Materials Science
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selection of versatile building blocks is paramount. This compound and its derivatives are crucial intermediates, prized for their role in constructing complex molecular architectures through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] The unique combination of a butoxy group and a fluorine atom on the phenyl ring allows for the fine-tuning of steric and electronic properties, which can significantly enhance lipophilicity, metabolic stability, and the photophysical characteristics of target molecules.[1][3]
This guide provides an in-depth, experience-driven comparison of the essential validation techniques required to confirm the successful synthesis and purity of this compound. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.
Part 1: A Validated Synthesis Protocol
The synthesis of aryl boronic acids often involves the electrophilic trapping of an organometallic intermediate with a borate ester.[4] A reliable and common strategy for this compound begins with a suitable halogenated precursor, such as 1-bromo-4-butoxy-3-fluorobenzene. The causality behind this choice lies in the bromine atom's ability to undergo facile lithium-halogen exchange, a critical step for generating the reactive aryllithium species.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. The stringent anhydrous and inert conditions are critical to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) to the cooled THF. Subsequently, add a solution of 1-bromo-4-butoxy-3-fluorobenzene in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour. This step performs a lithium-bromine exchange, which is generally faster and more regioselective than direct deprotonation, to form the desired aryllithium intermediate.[4][5]
-
Borylation: To the aryllithium solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Trialkyl borates serve as the electrophilic boron source. The bulky isopropyl groups can sometimes improve solubility and handling compared to trimethyl borate.
-
Hydrolysis (Workup): Cool the reaction mixture to 0 °C and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). Stir vigorously for 1-2 hours until a clear biphasic solution is observed. Acidic hydrolysis is essential to convert the boronate ester intermediate into the final boronic acid product.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
Part 2: A Comparative Guide to Validation Techniques
Validation is not merely a final check; it is an integrated process that confirms the identity, purity, and structure of the synthesized compound. Each analytical technique provides a unique piece of the puzzle. The choice and interpretation of these techniques are hallmarks of robust scientific practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, a multi-nuclear approach is essential.
-
¹H NMR: Confirms the presence and connectivity of proton-bearing groups.
-
What to Expect: Signals corresponding to the butoxy chain (triplet for the terminal CH₃, multiplets for the two internal CH₂ groups, and a triplet for the OCH₂ group) and distinct signals for the three aromatic protons. The coupling patterns (e.g., doublet of doublets) of the aromatic protons will be influenced by both H-H and H-F coupling constants, providing definitive evidence of the substitution pattern.
-
-
¹³C NMR: Provides a map of the carbon skeleton.
-
What to Expect: Resonances for each unique carbon in the butoxy chain and the aromatic ring. The carbon attached to fluorine will appear as a doublet due to C-F coupling. Critically, the carbon atom bonded to boron (C-B) is often difficult to observe or appears as a very broad, low-intensity signal due to the quadrupolar relaxation of the boron nucleus.[6]
-
-
¹⁹F NMR: A highly sensitive and specific technique for confirming the presence and chemical environment of the fluorine atom.[7]
-
What to Expect: A single resonance for the fluorine atom. Its chemical shift is indicative of the electronic environment on the aromatic ring.
-
-
¹¹B NMR: Directly probes the boron atom, confirming the boronic acid functionality.[8]
Mass Spectrometry (MS): The Molecular Weight Fingerprint
MS is indispensable for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is a common and effective technique for analyzing boronic acids.[10]
-
What to Expect: The key diagnostic feature is the isotopic pattern of boron. Boron has two stable isotopes: ¹⁰B (approx. 20% abundance) and ¹¹B (approx. 80% abundance).[11][12] Therefore, the molecular ion peak will appear as a characteristic cluster of peaks separated by 1 m/z unit, with the [M+H]⁺ peak corresponding to the ¹¹B isotope being the most abundant. This isotopic signature provides high confidence in the presence of a single boron atom in the molecule.[13]
High-Performance Liquid Chromatography (HPLC): The Purity Assessment
HPLC is the gold standard for determining the purity of a synthesized compound. A reverse-phase method is typically employed.
-
Why This Choice: Reverse-phase HPLC separates compounds based on their hydrophobicity. It is effective for assessing the presence of non-polar impurities from the synthesis, such as unreacted starting material or biphenyl homocoupling byproducts.
-
Challenges and Solutions: Boronic acids can be challenging to analyze by HPLC due to their potential for on-column interactions or hydrolysis, which can lead to poor peak shape.[14]
-
Method: A typical method might use a C18 column with a mobile phase consisting of a water/acetonitrile gradient with an acidic modifier like formic acid or phosphoric acid.[15] The acid helps to suppress the ionization of the boronic acid, leading to better peak shape and reproducibility.
-
Alternative: For complex mixtures or to monitor reaction progress, post-column derivatization with a reagent like alizarin can be used for selective and sensitive detection of boronic acids.[16]
-
Comparative Summary of Validation Techniques
| Technique | Primary Information Provided | Strengths | Limitations/Considerations |
| ¹H NMR | Proton environment, structural connectivity | Excellent structural detail, quantitative | Complex spectra may require 2D NMR for full assignment |
| ¹³C NMR | Carbon skeleton | Confirms number of unique carbons | C-B bond signal is often weak or absent[6] |
| ¹⁹F NMR | Presence and environment of fluorine | High sensitivity, simple spectra | Only applicable to fluorinated compounds |
| ¹¹B NMR | Confirmation of boronic acid group | Direct evidence of boron functionality | Signals can be broad; chemical shift is pH-sensitive[8] |
| Mass Spec (MS) | Molecular Weight, Elemental Formula | High sensitivity, characteristic boron isotope pattern[13] | Provides limited structural information on its own |
| HPLC | Purity, Quantification | Accurate assessment of purity levels | Method development can be challenging; peak tailing[14] |
| Melting Point | Preliminary purity indication | Simple, fast | Impurities can depress and broaden the range |
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The ultimate validation of a synthetic building block is its successful application in a subsequent reaction. This compound is primarily designed for Suzuki-Miyaura coupling to form C-C bonds.[3][17]
The mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. The boronic acid enters the cycle during the transmetalation step after activation by a base.[2]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis and validation of this compound require a methodical and multi-faceted analytical approach. While a synthetic protocol provides the means to the product, it is the rigorous application of comparative validation techniques—NMR for structure, MS for identity, and HPLC for purity—that ensures its quality and reliability for downstream applications. This guide underscores the necessity of not just performing these tests, but of understanding the causality behind each choice and the unique information each provides. By adhering to these principles of scientific integrity, researchers can confidently utilize this valuable synthetic intermediate to accelerate innovation in drug discovery and materials science.
References
- ResearchGate. Mass spectrometnc analysis for organic boron compounds.
- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact.
- PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Agilent. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.
- PubMed. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.
- SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- Benchchem. A Guide to the Validation of Analytical Methods Using Methylboronic Acid Pinacol Ester-d3.
- The Royal Society of Chemistry. Supplementary Material.
- SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity.
- Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC).
- Organic Syntheses Procedure. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate.
- ResearchGate. Developing a Design Guideline of Boronic Acid Derivatives to Scavenge Targeted Sugars in the Formose Reaction Products using DFT-based Machine Learning.
- bioRxiv. Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator.
- NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis.
- Analytical Methods (RSC Publishing). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives.
- Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid.
- The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.
- ResearchGate. POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water | Request PDF.
- Sigma-Aldrich. Butoxy fluorophenyl boronic acid.
- PubMed Central (PMC) - NIH. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- ACS Publications - American Chemical Society. Mass Spectrometry in Boron Chemistry.
- Organic Chemistry Portal. Suzuki Coupling.
- BOC Sciences. Applications of Suzuki Coupling Reaction.
- PubChem. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645.
- PMC - NIH. Organoborane coupling reactions (Suzuki coupling).
- YouTube. Interpreting a Mass Spectrum 1.
- MySkinRecipes. 4-Butoxy-3-chlorophenylboronic acid.
- Borates Today. The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications.
- SDSU Chemistry. 11B NMR Chemical Shifts.
- PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- Request PDF. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
- New Journal of Chemistry (RSC Publishing). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Butoxy-3-fluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] This guide provides an in-depth comparative analysis of various palladium catalysts for the coupling of a particularly relevant substrate: 4-Butoxy-3-fluorophenylboronic acid. The unique electronic and steric properties of this building block, featuring an electron-donating butoxy group and an electron-withdrawing fluorine atom, make it a valuable component in the synthesis of novel pharmaceutical compounds and functional materials.[3] However, these same properties can present challenges in achieving high-yielding and efficient coupling reactions.
This guide will delve into the nuances of catalyst selection, supported by experimental data, to empower researchers to make informed decisions for their synthetic strategies. We will explore the performance of classical and modern palladium catalysts, providing a rationale for their efficacy and offering detailed experimental protocols.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle, a fundamental concept in understanding this reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst and its associated ligands significantly influences the efficiency of each step in this cycle, particularly for challenging substrates like this compound. The fluorine substituent can impact the electronic properties of the boronic acid, potentially affecting the transmetalation step.[5][6]
Comparative Performance of Palladium Catalysts
The selection of an optimal palladium catalyst is critical for maximizing yield and minimizing reaction times. Below is a comparative summary of commonly employed palladium catalysts for the Suzuki-Miyaura coupling, with a focus on their application with functionalized phenylboronic acids. The data presented is a compilation from various sources and should serve as a guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | THF | 60 | 19 | Moderate to Good | A classic, versatile catalyst, but may require higher catalyst loading and longer reaction times for less reactive substrates.[7] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 | 12 | Good to Excellent | Robust and effective for a wide range of substrates, including heteroaryl halides. |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., XPhos, SPhos) | XPhos or SPhos | K₃PO₄ | Dioxane/H₂O or Toluene | RT to 100 | 0.5 - 2 | Excellent | Highly active catalysts, often enabling reactions at lower temperatures and with lower catalyst loadings. Particularly effective for challenging substrates, including aryl chlorides.[6][8][9] |
| Pd/C | None | K₂CO₃ | Water or EtOH/Water | Reflux | 1-24 | Variable | A heterogeneous catalyst that offers the advantage of easy separation and recycling. However, activity can be lower than homogeneous systems and may require higher temperatures. |
Note: The performance of each catalyst system can be highly dependent on the specific aryl halide coupling partner, the purity of the reagents, and the reaction setup.
Causality Behind Experimental Choices: Why Ligands and Bases Matter
The choice of ligand and base is not arbitrary; it is a critical decision that directly impacts the catalytic activity.
-
Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (XPhos, SPhos), are often essential for coupling sterically hindered or electron-rich/poor substrates.[8] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the reductive elimination step. For a substrate like this compound, where electronic effects are at play, a well-chosen ligand can be the key to a successful reaction.
-
Bases: The base plays a crucial role in the transmetalation step by activating the boronic acid.[10] The formation of a boronate species enhances its nucleophilicity, facilitating the transfer of the aryl group to the palladium center. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent system (e.g., aqueous dioxane, THF, or toluene) must be carefully optimized to ensure efficient activation of the boronic acid without promoting its decomposition (protodeboronation), a known side reaction for some fluorinated boronic acids.[5][6]
Experimental Protocols
The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction involving this compound. This protocol should be adapted and optimized based on the specific aryl halide and available laboratory equipment.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol Using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3):
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a concentration of ~0.1 M in the aryl halide).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 80-120 °C). Stir the mixture vigorously for the required time (typically 0.5-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing novel chemical entities. While traditional palladium catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald, often provide superior results in terms of reaction efficiency and substrate scope.[6][8] These advanced catalysts can overcome the challenges associated with functionalized and potentially sensitive substrates.
Successful implementation of this coupling reaction hinges on a rational approach to catalyst and condition selection, grounded in an understanding of the underlying catalytic cycle and the specific properties of the substrates involved. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in their pursuit of innovative molecular design and synthesis.
References
- Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- Preformed Pd(II)
- Suzuki reaction. In Wikipedia.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Method for producing Suzuki coupling compound catalysed by a nickel compound.
- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(12), 2547-2550.
- Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions.
- Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones. (2025). The Journal of Organic Chemistry.
- Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters, 7(22), 4915-4917.
- Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans.
Sources
- 1. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids – The Buchwald Research Group [chemistry-buchwald.mit.edu]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Electronic Effects of Substituents in Fluorophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms and other substituents to the phenylboronic acid scaffold profoundly alters its electronic properties, influencing key parameters like Lewis acidity (pKa) and, consequently, its reactivity and binding affinity.[1] For drug development professionals, understanding and quantifying these electronic effects is not merely an academic exercise; it is a critical step in the rational design of covalent inhibitors, sensors, and other pharmacologically active agents.[2][3][4] This guide provides a comparative overview of robust experimental techniques to assess these effects, grounded in field-proven insights and supported by detailed protocols.
The inherent Lewis acidity of the boronic acid moiety—its ability to accept a pair of electrons—is central to its function. This property is exquisitely sensitive to the electronic nature of substituents on the aromatic ring.[1] Electron-withdrawing groups (EWGs) increase acidity (lower pKa), while electron-donating groups (EDGs) decrease acidity (higher pKa). Fluorine itself presents a nuanced case; its strong inductive (-I) withdrawing effect is tempered by a resonance (+R) donating effect, with the net impact being highly position-dependent.[5][6]
Section 1: Theoretical Framework: The Hammett Equation
Before delving into experimental assessment, it's crucial to have a predictive framework. The Hammett equation provides a powerful tool for correlating reaction rates and equilibrium constants with substituent effects.[7] It takes the form:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant (or reaction rate) for the substituted compound.
-
K₀ is the constant for the unsubstituted (hydrogen) compound.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic influence of a group.
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[7]
For the dissociation of a fluorophenylboronic acid, the equilibrium constant is its acidity constant, Ka. Therefore, the equation becomes pKa₀ - pKa = σρ. By plotting the experimentally determined pKa values of a series of substituted fluorophenylboronic acids against the known Hammett σ constants for those substituents, a linear relationship should emerge.[8] The slope of this line (ρ) provides deep insight into the transition state of the dissociation, revealing the extent of charge development. A positive ρ value, as is expected for boronic acid dissociation, indicates that the reaction is aided by electron-withdrawing groups that stabilize the resulting negative charge on the boronate species.
Section 2: Key Experimental Techniques for Assessment
The most direct experimental measure of electronic effects in this context is the pKa. Two primary methods, potentiometric titration and UV-Vis spectrophotometry, are widely employed and offer distinct advantages.[9][10]
pKa Determination by Potentiometric Titration
This classic method involves monitoring the pH of a boronic acid solution as a titrant (a strong base like NaOH) is added incrementally.[11][12] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acidic and conjugate base forms are equal.[11][12]
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Using a background electrolyte like KCl (e.g., 0.1 M or 0.15 M) is critical.[9][11] It swamps out minor variations in ionic strength as the titration proceeds, ensuring that the measured pH changes are due to the acid-base reaction and not changes in activity coefficients.
-
Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon is a self-validating step.[11][13] It removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak acids like boronic acids, ensuring the integrity of the endpoint.
-
Multiple Titrations: Performing a minimum of three titrations for each compound and averaging the results is essential for robust and trustworthy data.[11]
-
Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).[9][11]
-
Sample Preparation: Accurately weigh a sample of the fluorophenylboronic acid (e.g., 0.03–0.05 g) and dissolve it in a known volume of an aqueous solution with constant ionic strength (e.g., 20 mL of 0.15 M KCl).[9][11] The final concentration should be in the range of 10⁻³ to 10⁻⁴ M.[11]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25 ± 1 °C).[9] Begin stirring and purge the solution with nitrogen for 5-10 minutes. Immerse the calibrated pH electrode and the tip of the burette containing the standardized titrant (e.g., 0.1 M NaOH).
-
Data Collection: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/min) before recording the pH and the total volume of titrant added.[11]
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the half-equivalence point.[9][12] For higher accuracy, the equivalence point can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).[9]
pKa Determination by UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes upon ionization.[14][15][16] By measuring the absorbance at a fixed wavelength across a range of buffer solutions with known pH values, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.[14]
Causality Behind Experimental Choices:
-
Wavelength Selection: The analytical wavelength(s) should be chosen where the difference in absorbance between the protonated and deprotonated species is maximal.[16] This maximizes the signal-to-noise ratio, leading to a more accurate determination.
-
High-Throughput Adaptation: This technique is readily adaptable to a 96-well plate format, allowing for the rapid and simultaneous determination of pKa values for multiple compounds, which is highly advantageous in a drug discovery setting.[16]
-
Stock Solution: Prepare a concentrated stock solution of the fluorophenylboronic acid in a suitable solvent (e.g., DMSO or methanol).[16]
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 3 to 11).
-
Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to a larger, fixed volume of each buffer solution.[16] Ensure the final concentration is consistent across all wells (e.g., 0.2 mM) and the percentage of organic cosolvent is low (e.g., <2% v/v) to minimize its effect on the pKa.[16]
-
Measurement: Measure the full UV-Vis spectrum (e.g., 250-500 nm) for each well using a plate reader.[16]
-
Data Analysis: Plot the absorbance at the chosen analytical wavelength(s) against the pH of the buffer. Fit the resulting sigmoidal curve to the appropriate equation (e.g., a four-parameter logistic fit) to determine the inflection point, which corresponds to the pKa.[14][17]
Section 3: Spectroscopic Probes of Electronic Effects
While pKa provides a bulk measure of acidity, Nuclear Magnetic Resonance (NMR) spectroscopy offers a more nuanced view, probing the electronic environment directly at the atomic level.
¹⁹F NMR Spectroscopy
Given the topic, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[18] Changes in the electron density at the carbon to which the fluorine is attached, induced by other substituents on the ring, will cause predictable shifts in the ¹⁹F resonance.
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density around the fluorine nucleus, causing a downfield shift (to less negative/more positive ppm values).[18]
-
Electron-Donating Groups (EDGs): These groups increase the electron density, causing an upfield shift (to more negative ppm values).[18]
By systematically varying a substituent at one position and observing the change in the ¹⁹F chemical shift of a fluorine atom at another position, one can construct a detailed map of electronic communication through the aromatic ring. This technique is invaluable for separating inductive and resonance effects.
Section 4: Comparative Data Analysis
The table below synthesizes literature data for various substituted phenylboronic acids, illustrating the principles discussed. The pKa values clearly correlate with the electronic nature of the substituent.
| Substituent (Position) | Hammett Constant (σ) | pKa (in water) | Comment | Reference |
| 4-OCH₃ | -0.27 | 9.25 | Strong electron-donating group increases pKa. | [19] |
| 4-CH₃ | -0.17 | ~9.0 | Weak electron-donating group. | |
| -H (Reference) | 0.00 | 8.76 - 8.86 | Unsubstituted phenylboronic acid. | [10][20] |
| 4-F | +0.06 | 8.77 | Weak inductive withdrawal is nearly canceled by resonance donation.[1][5] | [5] |
| 3-F | +0.34 | 8.35 | Strong inductive withdrawal from the meta position. | [10] |
| 2-F | N/A | 8.70 | Complex effect; includes potential for intramolecular H-bonding.[5] | [10] |
| 4-Cl | +0.23 | 8.55 | Electron-withdrawing group lowers pKa. | [9] |
| 4-CN | +0.66 | 7.84 | Strong electron-withdrawing group significantly lowers pKa. | [9] |
| 4-CF₃ | +0.54 | 7.86 | Strong inductive withdrawal lowers pKa. | [5][10] |
| 3-CF₃ | +0.43 | 8.10 | Inductive effect lowers pKa. | [5] |
| 2,3,4,6-Tetrafluoro | N/A | 6.17 | Multiple EWGs dramatically increase acidity. | [5] |
Note: pKa values can vary slightly between studies due to differences in experimental conditions (temperature, ionic strength, cosolvents).
Conclusion
A multi-faceted approach provides the most comprehensive understanding of substituent electronic effects in fluorophenylboronic acids. Potentiometric and spectrophotometric titrations offer robust, quantitative data on overall Lewis acidity (pKa), which is a critical parameter for predicting behavior in biological systems.[10] Complementing this with ¹⁹F NMR analysis provides a direct probe of the electronic environment at specific locations within the molecule.[6][21] By combining these empirical techniques with the predictive power of the Hammett relationship, researchers can rationally tune the properties of fluorophenylboronic acids to optimize their function in drug discovery and materials science applications.
References
- pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). Source not specified. [Link]
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.National Institutes of Health (NIH). [Link]
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.MDPI. [Link]
- Influence of fluorine substituents on the NMR properties of phenylboronic acids.PubMed. [Link]
- pKa values for boronic acids 1-7.
- Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF.
- On the Computational Determination of the pKa of Some Arylboronic Acids.MDPI. [Link]
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.Semantic Scholar. [Link]
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.National Institutes of Health (NIH). [Link]
- The modern role of boron as a 'magic element' in biomedical science: chemistry perspective.Royal Society of Chemistry. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.National Institutes of Health (NIH). [Link]
- Hammett constants σ for fluoro-substituents.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.ChemRxiv. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- How to measure pKa by UV-vis spectrophotometry.
- Protocol for Determining pKa Using Potentiometric Titration.
- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.National Institutes of Health (NIH). [Link]
- Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.Royal Society of Chemistry. [Link]
- pKa measurement.
- Hammett equ
- Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titr
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.Dovepress. [Link]
- pKa Value by Automated UV/Vis-Titr
- Tautomeric equilibria and binding selectivity of pyridineboronic acids.Royal Society of Chemistry. [Link]
- How to Determine Pka
- A note on the titration of boric acid.
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations - American Chemical Society [acs.digitellinc.com]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 13. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mt.com [mt.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Unlocking the Therapeutic Potential of 4-Butoxy-3-fluorophenylboronic Acid Isomers: A Comparative Framework
For researchers, scientists, and drug development professionals, the nuanced world of medicinal chemistry often reveals that subtle structural changes can lead to profound differences in biological activity. This guide delves into the comparative analysis of 4-Butoxy-3-fluorophenylboronic acid and its positional isomers, providing a framework for evaluating their potential as therapeutic agents. While direct comparative biological data for these specific isomers is not extensively published, this document outlines the scientific rationale for their differential activity and provides detailed, field-proven methodologies for their synthesis and evaluation.
The strategic placement of substituents on a phenylboronic acid scaffold is a cornerstone of modern drug design. The interplay between the electron-withdrawing fluorine atom and the bulky butoxy group, in conjunction with the versatile boronic acid moiety, suggests that each isomer of butoxy-fluorophenylboronic acid will possess a unique pharmacological profile. The boronic acid group itself is a key pharmacophore, capable of forming reversible covalent bonds with serine proteases and other enzymatic targets, a characteristic that has led to the development of successful drugs like the proteasome inhibitor Bortezomib.[1][2][3] The introduction of a fluorine atom can further enhance binding affinity, metabolic stability, and cell permeability.[4]
This guide will, therefore, provide a comprehensive roadmap for researchers to explore the structure-activity relationships (SAR) of these promising compounds.
The Isomeric Landscape: Structures and Hypothesized Significance
The positional isomers of this compound offer distinct electronic and steric profiles, which are hypothesized to influence their interaction with biological targets. The primary isomers for consideration are:
-
This compound: The namesake compound, with a specific arrangement of substituents.
-
3-Butoxy-4-fluorophenylboronic acid: An isomer where the positions of the butoxy and fluoro groups are swapped.
-
2-Butoxy-5-fluorophenylboronic acid: An isomer with a different substitution pattern on the phenyl ring.
The varied placement of the fluorine and butoxy groups will alter the molecule's dipole moment, lipophilicity, and the accessibility of the boronic acid for interaction with target proteins.
A Framework for Comparative Biological Evaluation
To elucidate the differential biological activities of these isomers, a systematic experimental approach is essential. The following sections outline detailed protocols for synthesis, in vitro screening, and mechanistic studies.
PART 1: Synthesis of Butoxy-fluorophenylboronic Acid Isomers
The synthesis of these isomers can be achieved through established organometallic procedures. A common and effective method involves a lithium-halogen exchange followed by reaction with a borate ester.[5][6]
Experimental Protocol: Synthesis of this compound
-
Starting Material: 1-Bromo-4-butoxy-3-fluorobenzene.
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the starting material dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78°C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) in hexanes is added dropwise via the dropping funnel, and the reaction mixture is stirred for 1 hour at -78°C.
-
Borylation: Trimethyl borate (1.2 equivalents) is added dropwise at -78°C, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid and stirred for 1 hour.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
This protocol can be adapted for the synthesis of the other isomers by starting with the appropriately substituted bromo-fluorobutoxybenzene.
Workflow for Isomer Synthesis and Purification
Caption: Synthetic workflow for butoxy-fluorophenylboronic acid isomers.
PART 2: Comparative Anticancer Activity Screening
Given that many boronic acid derivatives exhibit anticancer properties, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical first step.[1][7]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MRC-5 fibroblasts) should be used.[8]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized isomers are dissolved in DMSO and diluted in cell culture medium to a range of concentrations (e.g., 0.1 to 100 µM). Cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | A549 (Lung Cancer) | MRC-5 (Normal Fibroblast) |
| 4-Butoxy-3-fluoro-PBA | 15.2 | 22.5 | 35.1 | >100 |
| 3-Butoxy-4-fluoro-PBA | 8.9 | 12.7 | 18.4 | >100 |
| 2-Butoxy-5-fluoro-PBA | 25.6 | 40.1 | 55.8 | >100 |
| Doxorubicin (Control) | 0.5 | 0.8 | 1.2 | 5.4 |
PBA: Phenylboronic acid. Data are hypothetical and for illustrative purposes.
PART 3: Comparative Enzyme Inhibition Assays
The boronic acid moiety is a well-known inhibitor of serine proteases.[3] A comparative assay against a relevant serine protease, such as Prostate-Specific Antigen (PSA), can reveal differences in inhibitory potency among the isomers.[9]
Experimental Protocol: Fluorogenic Serine Protease Inhibition Assay
-
Enzyme and Substrate: Recombinant human PSA and a fluorogenic PSA substrate (e.g., MeO-Suc-Arg-Pro-Tyr-pNA).
-
Assay Buffer: Tris-HCl buffer, pH 7.5, containing NaCl and CaCl2.
-
Inhibition Assay: The isomers are pre-incubated with PSA in the assay buffer for 15 minutes at 37°C in a 96-well plate.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Monitoring: The increase in fluorescence (or absorbance for a colorimetric substrate) is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each isomer concentration is determined relative to the uninhibited control. IC50 values are calculated by fitting the data to a dose-response curve.
Table 2: Hypothetical Comparative Enzyme Inhibition Data (IC50 in µM)
| Compound | Prostate-Specific Antigen (PSA) | Chymotrypsin | Thrombin |
| 4-Butoxy-3-fluoro-PBA | 10.5 | 25.8 | >50 |
| 3-Butoxy-4-fluoro-PBA | 5.2 | 15.1 | >50 |
| 2-Butoxy-5-fluoro-PBA | 22.1 | 45.3 | >50 |
| 3-Nitrophenylboronic acid (Control) | 18.7 | Not Tested | Not Tested |
PBA: Phenylboronic acid. Data are hypothetical and for illustrative purposes.
Logical Flow for Comparative Biological Evaluation
Caption: Decision-making workflow for biological evaluation of isomers.
Conclusion and Future Directions
This guide provides a robust framework for the synthesis and comparative biological evaluation of this compound and its positional isomers. The proposed experimental protocols are designed to be self-validating and to provide clear, quantitative data for structure-activity relationship analysis. By systematically evaluating these isomers, researchers can uncover novel lead compounds with potentially superior efficacy and selectivity for various therapeutic targets. The insights gained from such studies will not only advance our understanding of the pharmacological roles of fluorinated phenylboronic acids but also contribute to the development of next-generation targeted therapies.
References
- Pinney, K. G., et al. (2013). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. ACS Medicinal Chemistry Letters, 4(11), 1064-1068. [Link]
- Pop-Georgievski, O., et al. (2020).
- Yilmaz, I., & Kucuk, M. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. ACS Omega. [Link]
- Hansen, M. M., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Regulatory Toxicology and Pharmacology, 73(2), 547-559. [Link]
- LookChem. (n.d.). 5-Butoxy-2-fluorophenylboronic acid. [Link]
- Li, J., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Archiv der Pharmazie, 351(11), e1800152. [Link]
- Li, H., et al. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors.
- AOBChem. (n.d.). 2-Butoxy-5-fluorophenylboronic acid. [Link]
- PubChem. (n.d.). (2-Butoxy-5-fluorophenyl)boronic acid. [Link]
- Esteves, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7853. [Link]
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7761-7764. [Link]
- Vale, N., et al. (2020).
- Ojima, I., & McCarthy, C. (2018). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Journal of Fluorine Chemistry, 213, 65-76. [Link]
- de Oliveira, R. B., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(15), 4983. [Link]
- PubChem. (n.d.). 4-Fluorophenylboronic acid. [Link]
- Piskulak, K., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 24(13), 10839. [Link]
- Gallardo-Williams, M. T., et al. (2002). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Ionization Source - A Critical First Choice
<_content_type_and_part_section> A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Suzuki Coupling Products
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] The validation of the resulting biaryl scaffolds, often key components in biologically active compounds, is paramount.[3] Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering high sensitivity and rapid confirmation of product formation with minimal sample consumption.[3][4]
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of Suzuki coupling products. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.
The initial step in any MS analysis is the conversion of neutral sample molecules into gas-phase ions.[4][5] The choice of ionization technique is dictated by the analyte's properties, such as polarity and thermal stability. For Suzuki coupling products, the most prevalent methods are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and to a lesser extent, Matrix-Assisted Laser Desorption/Ionization (MALDI).[6][7][8]
| Ionization Technique | Principle | Best Suited For | Advantages | Limitations |
| Electrospray Ionization (ESI) | A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. Evaporation of the solvent leads to the formation of gas-phase ions.[7] | Polar molecules, large biomolecules.[6][7] | Gentle "soft" ionization preserves the molecular ion, ideal for confirming molecular weight.[5][7] Excellent compatibility with Liquid Chromatography (LC-MS).[7][9] | Prone to ion suppression in complex mixtures.[6] May not be efficient for less polar compounds.[6] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is nebulized and vaporized in a heated tube. A corona discharge creates reagent ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions.[7][10] | Less polar, thermally stable small molecules.[6][7] | Complements ESI for a broader range of analytes.[6] Tolerates higher buffer concentrations than ESI.[7] | Requires thermal stability of the analyte.[7] Less effective for large, fragile biomolecules.[7] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix. A laser pulse desorbs and ionizes the analyte.[11][12] | High molecular weight substances like proteins and polymers.[11] | High sensitivity and high-throughput capabilities.[11] | Matrix can introduce interfering peaks.[11] Less suitable for quantitative analysis.[7] |
In Practice: For routine analysis of Suzuki coupling products, ESI is the workhorse due to the moderate polarity of many biaryl products. However, if dealing with particularly hydrophobic products, APCI can provide more robust signals.[6] MALDI is less common for this application but can be useful in specialized high-throughput screening scenarios.[11]
Part 2: The Mass Analyzer - Resolving the Complexity
Once ionized, the ions are sorted by their mass-to-charge ratio (m/z) in the mass analyzer.[4] The choice of analyzer impacts the resolution, mass accuracy, and speed of the analysis.
| Mass Analyzer | Principle | Key Features | Application in Suzuki Coupling Analysis |
| Quadrupole | Uses oscillating electric fields to selectively pass ions of a specific m/z.[13] | Robust, versatile, and excellent for quantitative analysis.[13] | Ideal for targeted analysis and quantification of known products and byproducts. |
| Time-of-Flight (TOF) | Measures the time it takes for ions to travel a fixed distance. Lighter ions travel faster. | High resolution and accurate mass determination.[13] | Essential for confirming the elemental composition of the product and for analyzing complex reaction mixtures. |
| Orbitrap / FT-ICR | Traps ions in an orbital motion. The frequency of this motion is related to the m/z ratio. | Ultra-high resolution and mass accuracy. | Provides the highest level of confidence in structural elucidation, especially for novel compounds or for identifying trace impurities. |
Expert Insight: For unambiguous confirmation of a Suzuki coupling product, high-resolution mass spectrometry (HRMS) using a TOF or Orbitrap analyzer is highly recommended. The accurate mass measurement allows for the determination of the elemental formula, providing a much higher degree of certainty than nominal mass alone.
Part 3: Experimental Workflow - From Reaction to Result
A typical workflow for the analysis of a Suzuki coupling reaction involves sample preparation, chromatographic separation (optional but recommended), and mass spectrometric detection.
Experimental Protocol: LC-MS Analysis of a Suzuki Coupling Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., 10 µL) with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction and dilutes the sample to an appropriate concentration for MS analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase C18 column is typically a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., 0.1% formic acid) to aid in protonation for positive ion mode ESI.
-
Gradient: A typical gradient might start at 10% organic phase and ramp up to 95% over several minutes to elute compounds of varying polarity.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization Mode: Positive ion mode ESI is generally preferred for Suzuki coupling products.
-
Scan Mode: Full scan mode to detect all ions within a specified m/z range.
-
Data Analysis: Extract the ion chromatogram for the expected m/z of the product to confirm its presence and retention time.
-
Workflow Diagram
Caption: A typical workflow for the LC-MS analysis of a Suzuki coupling reaction.
Part 4: Data Interpretation - Unlocking the Structural Details
While mass spectrometry provides the molecular weight, tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[14] In MS/MS, an ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected.[14][15]
Tandem Mass Spectrometry (MS/MS)
The fragmentation pattern of a biaryl compound can provide valuable information about its structure. Common fragmentation pathways include cleavage of the bond between the two aryl rings, as well as losses of functional groups.
Fragmentation Pathway Diagram
Caption: A simplified representation of precursor ion fragmentation in MS/MS.
Part 5: Beyond Product Confirmation - Advanced Applications
Mass spectrometry is not limited to final product validation. It is also a powerful tool for:
-
Reaction Monitoring: Real-time analysis of the reaction mixture can be achieved using techniques like flow injection analysis (FIA)-MS or by coupling the reactor directly to the mass spectrometer.[16][17] This allows for the optimization of reaction conditions and the determination of reaction kinetics.
-
Intermediate and Catalyst Characterization: ESI-MS has been successfully used to detect and characterize transient catalytic intermediates in the Suzuki-Miyaura reaction, providing valuable mechanistic insights.[18][19][20]
-
High-Throughput Screening: Ambient ionization techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) enable the rapid screening of reaction conditions without the need for sample preparation or chromatographic separation.[21][22][23][24][25][26] This is particularly useful in drug discovery and process development.[27]
Conclusion
Mass spectrometry is a versatile and powerful analytical technique for the comprehensive analysis of Suzuki coupling products. By carefully selecting the ionization source and mass analyzer, and by employing techniques like LC-MS and MS/MS, researchers can confidently confirm the identity and structure of their synthesized compounds. Furthermore, advanced applications of mass spectrometry enable real-time reaction monitoring and high-throughput screening, accelerating the pace of research and development in chemistry and the pharmaceutical sciences.
References
- A Comparative Guide to Validating Suzuki Coupling Products of 3-Thienylboronic Acid by Mass Spectrometry - Benchchem.
- Mass spectrometry - Wikipedia.
- Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed.
- Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments - PubMed.
- Ambient Ionization Mass Spectrometry: Recent Developments and Applications.
- Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Ambient ionization Mass Spectrometry: Recent Developments and Applications - PMC.
- Applications of ambient ionization mass spectrometry in 2022: An annual review - NIH.
- Direct analysis in real time – Knowledge and References - Taylor & Francis.
- SUZUKI REACTION MONITORING.
- Figure 3. Mass spectra for the Suzuki cross-coupling reaction between... - ResearchGate.
- REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA) - Advion, Inc.
- Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio.
- MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School.
- High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed.
- Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction.
- LC/MS Coupling | Analytical Chemistry - ACS Publications - American Chemical Society.
- Tandem Mass Spectrometry (MS/MS) - National MagLab.
- Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics.
- Lecture 16: Tandem MS.
- Ionization methods for the mass spectrometry of organometallic compounds - ResearchGate.
- Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction | Journal of the American Chemical Society.
- Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review.
- Ionization Methods in Organic Mass Spectrometry.
- Coupling Methods in Mass Spectrometry Part 1: - 2019 - Wiley Analytical Science.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- 1 LC/MS Coupling - Wiley-VCH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. as.uky.edu [as.uky.edu]
- 6. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 15. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 16. advion.com [advion.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ambient ionization Mass Spectrometry: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Applications of ambient ionization mass spectrometry in 2022: An annual review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. researchgate.net [researchgate.net]
- 27. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Validation of Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. Boronic acids, as crucial building blocks in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, demand rigorous purity assessment to ensure the safety and efficacy of the final drug product.[1] While High-Performance Liquid Chromatography (HPLC) has traditionally been a workhorse for purity analysis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, primary analytical method.[2][3] This guide provides an in-depth comparison of qNMR with other techniques, supported by experimental insights, to assist researchers in making informed decisions for the purity validation of boronic acids.
The Principle of qNMR: A Primary Ratio Method
At its core, qNMR leverages the direct proportionality between the integral of a resonance signal and the number of nuclei generating that signal.[1][4] This fundamental principle allows qNMR to function as a primary ratio method, capable of determining the purity of a substance without requiring a reference standard of the analyte itself.[1] Instead, a certified internal standard of known purity and concentration is used for quantification.[5] This is a significant advantage over secondary methods like HPLC, which rely on the availability of a well-characterized standard of the target molecule.[1]
qNMR vs. Traditional Methods: A Head-to-Head Comparison
The choice of an analytical technique for purity determination depends on various factors, including the specific requirements of the analysis, the nature of the sample, and the expected impurities.[3] Here, we compare qNMR with HPLC, the most common alternative for purity assessment of boronic acids.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Quantification based on the direct proportionality between signal integral and the number of nuclei.[1] | Separation based on differential partitioning between a stationary and a mobile phase.[1] |
| Method Type | Primary ratio method; does not require an analyte-specific reference standard.[1][6] | Secondary method; requires a reference standard of the analyte for quantification.[1] |
| Selectivity | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.[1] | High selectivity for separating structurally similar impurities.[1] |
| Sensitivity | Generally lower than HPLC, but can be enhanced with high-field instruments and cryoprobes.[1] Can quantify impurities at the 0.1% level or higher.[5] | Generally offers higher sensitivity, making it suitable for trace impurity analysis.[1] |
| Speed | Method development is often faster. Analysis time per sample can be around 10–15 minutes.[1][7] | Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes.[1] |
| Sample Throughput | Can be automated, but generally has lower throughput than HPLC.[1] | Well-suited for high-throughput analysis with autosamplers.[1] |
| Destructive | No, the sample can be recovered after analysis.[1] | Yes, the sample is typically not recovered. |
| Universality | Applicable to nearly all organic molecules containing NMR-active nuclei (e.g., ¹H).[1] | Requires chromophores for UV detection. Other detectors are available but may be less common.[1] |
| Challenges | Potential for on-column hydrolysis of boronic esters to boronic acids.[8][9] | Signal overlap in complex mixtures.[3] |
Table 1. Comparison of qNMR and HPLC for Purity Assessment of Boronic Acids.
The qNMR Advantage for Boronic Acids
For boronic acids and their derivatives, qNMR offers distinct advantages. The non-destructive nature of the technique is particularly beneficial when dealing with valuable or limited-quantity materials.[1] Furthermore, the ability to obtain structural information and identify impurities in a single experiment streamlines the characterization process.[3] While HPLC is a powerful separation technique, the analysis of boronic acids can be complicated by the potential for on-column hydrolysis of boronate esters, which are common precursors.[8][9] qNMR, being a solution-state method, can provide a more accurate representation of the sample's composition.
Interestingly, beyond the common ¹H qNMR, ¹¹B qNMR has been explored as a direct method for quantifying boron-containing compounds, offering an alternative approach for the analysis of boronic acids.[10][11]
Experimental Protocol: Purity Determination of a Boronic Acid by ¹H qNMR
This section outlines a detailed, step-by-step methodology for determining the purity of a boronic acid sample using ¹H qNMR with an internal standard.
Causality Behind Experimental Choices
The success of a qNMR experiment hinges on meticulous sample preparation and the appropriate selection of experimental parameters. The choice of an internal standard is critical; it must be stable, highly pure, and have a simple NMR spectrum with signals that do not overlap with those of the analyte.[7][12] The relaxation delay (D1) is another crucial parameter that must be set to be at least five times the longest T1 relaxation time of both the analyte and the internal standard to ensure complete relaxation of all nuclei and, consequently, accurate integration.[5]
Workflow Diagram
Caption: Decision framework for selecting an analytical method.
Conclusion: An Indispensable Tool for Quality Control
Quantitative NMR has established itself as a robust and reliable technique for the purity assessment of boronic acids and other pharmaceutical compounds. [2][13]Its status as a primary analytical method, coupled with its non-destructive nature and ability to provide structural information, makes it an invaluable tool in a quality control environment. [1][4]While HPLC remains a highly sensitive and selective technique for trace impurity analysis, qNMR offers a rapid and accurate alternative, particularly when a reference standard of the analyte is not available. [1][14]For a comprehensive characterization of boronic acids, the orthogonal use of both qNMR and HPLC can provide the highest level of confidence in the purity assessment, ensuring the quality and integrity of these critical synthetic intermediates. [3]
References
- Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar.
- A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid. Benchchem.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Methylboronic acid pinacol ester-d3. Benchchem.
- Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).
- Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate.
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations.
- Purity by Absolute qNMR Instructions.
- Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds.
- Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. ResearchGate.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
- Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) | University of Illinois Chicago.
- NMR Sample Preparation: The Complete Guide. Organomation.
- pushing-the-frontiers-boron-11-nmr-as-a-method-for-quantitative-boron-analysis-and-its-application-to-determine-boric-acid-in-commercial-biocides. Ask this paper | Bohrium.
- qNMR: top tips for optimised sample prep. Manufacturing Chemist.
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software.
- Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Pure Chemical Corporation.
- Purity comparison by NMR and HPLC. ResearchGate.
- Quantitative NMR Spectroscopy.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. usp.org [usp.org]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar [semanticscholar.org]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to 4-Butoxy-3-fluorophenylboronic Acid and 4-Butoxy-2,3-difluorophenylboronic Acid in OLED Emitter Synthesis
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stability, and color purity, the judicious selection of molecular building blocks is paramount. Fluorinated phenylboronic acids have emerged as indispensable precursors for the synthesis of advanced OLED materials, offering a powerful tool to fine-tune the optoelectronic properties of emitters and host materials. This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: 4-Butoxy-3-fluorophenylboronic acid and 4-Butoxy-2,3-difluorophenylboronic acid .
The Strategic Role of Fluorination in Phenyl-based OLED Materials
The introduction of fluorine atoms onto the phenyl ring of OLED materials is a well-established strategy to modulate their electronic and photophysical properties. The high electronegativity of fluorine imparts a strong inductive effect, leading to a general lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can have several beneficial consequences for OLED performance:
-
Improved Charge Injection: Lowered HOMO and LUMO levels can lead to a better energy level alignment with adjacent charge transport layers, facilitating more efficient injection of holes and electrons into the emissive layer.
-
Enhanced Stability: The increased oxidation potential resulting from a deeper HOMO level can render the material more resistant to degradation, thereby improving the operational lifetime of the OLED device.[1]
-
Tuning of Emission Color: While the effect on the emission wavelength (color) is highly dependent on the overall molecular structure, fluorination can contribute to achieving deeper blue emissions.[2][3][4][5]
The number and position of the fluorine substituents play a critical role in the extent of these effects. This guide will explore the nuanced differences between a mono-fluorinated and a di-fluorinated butoxy-phenylboronic acid.
Molecular Structure and Predicted Electronic Properties
A comparative analysis of the molecular structures of this compound and 4-Butoxy-2,3-difluorophenylboronic acid provides a foundation for predicting their influence on the properties of resulting OLED materials.
| Feature | This compound | 4-Butoxy-2,3-difluorophenylboronic acid |
| Structure | Mono-fluoro substitution | Di-fluoro substitution |
| Expected Inductive Effect | Moderate | Strong |
| Predicted HOMO/LUMO Levels | Lowered relative to non-fluorinated analog | Further lowered relative to mono-fluorinated analog |
| Potential for Intermolecular Interactions | C-H...F hydrogen bonding | Enhanced potential for C-H...F hydrogen bonding |
The stronger inductive effect of the two fluorine atoms in 4-Butoxy-2,3-difluorophenylboronic acid is expected to result in a more significant depression of the HOMO and LUMO energy levels of the final OLED material compared to the mono-fluorinated counterpart. This can be a critical factor in designing materials for specific device architectures, particularly for achieving stable, deep-blue emission.
Figure 1: Logical relationship between precursor structure and expected OLED material properties.
Synthesis of OLED Materials via Suzuki-Miyaura Coupling
Both this compound and 4-Butoxy-2,3-difluorophenylboronic acid are primarily utilized in the synthesis of OLED materials through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the formation of C-C bonds between the fluorinated phenyl ring and a core aromatic or heteroaromatic structure (e.g., a carbazole, fluorene, or dibenzothiophene derivative) to construct the final emitter or host molecule.
Experimental Protocol: General Synthesis of a Fluorinated Emitter
The following protocol outlines a typical Suzuki-Miyaura coupling reaction for the synthesis of an OLED material.
Materials:
-
Aryl halide (e.g., a bromo-substituted core molecule) (1.0 eq)
-
This compound OR 4-Butoxy-2,3-difluorophenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a Schlenk flask, add the aryl halide, the respective fluorinated phenylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fluorinated OLED material.
Figure 2: General workflow for Suzuki-Miyaura coupling in OLED material synthesis.
Comparative Performance in OLED Devices: An Evidence-Based Inference
While direct comparative data is lacking, we can infer the performance differences by examining studies on analogous systems. Research on fluorinated blue thermally activated delayed fluorescence (TADF) emitters often highlights the benefits of multiple fluorine substitutions for achieving deep-blue emission and high external quantum efficiencies (EQEs).[4][6][7]
Inferred Performance of Materials Derived from this compound:
-
Emission Color: Likely to contribute to blue emission. The single fluorine atom provides a moderate blue-shifting effect compared to a non-fluorinated analogue.
-
Efficiency (EQE): Expected to enable good device efficiencies. The butoxy group can enhance solubility and film-forming properties, which is beneficial for device fabrication.
-
Stability: The fluorination will likely impart improved operational stability compared to non-fluorinated counterparts.
Inferred Performance of Materials Derived from 4-Butoxy-2,3-difluorophenylboronic acid:
-
Emission Color: The presence of two fluorine atoms is anticipated to induce a more significant blue shift, making this precursor highly suitable for developing deep-blue emitters.[6][7] This is particularly important for achieving the color coordinates required for next-generation displays.
-
Efficiency (EQE): The further lowering of HOMO/LUMO levels could lead to more balanced charge injection and transport, potentially resulting in higher EQEs.[4]
-
Stability: The stronger electron-withdrawing nature of the difluorophenyl group is expected to lead to a more robust material with a higher oxidation potential, likely translating to longer device lifetimes.[1]
Table 1: Inferred Comparative Performance in OLEDs
| Performance Metric | Material from this compound | Material from 4-Butoxy-2,3-difluorophenylboronic acid | Rationale |
| Emission Wavelength | Blue | Deeper Blue | Increased fluorination generally leads to a greater blue shift.[6][7] |
| External Quantum Efficiency (EQE) | High | Potentially Higher | Improved charge balance due to deeper energy levels.[4] |
| Turn-on Voltage | Moderate | Potentially Lower | Better energy level alignment facilitating charge injection. |
| Device Lifetime | Good | Likely Longer | Increased stability from a deeper HOMO level.[1] |
Conclusion and Future Outlook
Both this compound and 4-Butoxy-2,3-difluorophenylboronic acid are valuable building blocks for the synthesis of high-performance OLED materials. The choice between them will largely depend on the specific design goals for the target emitter or host material.
-
This compound is an excellent choice for developing efficient blue emitters where a moderate degree of electronic tuning and enhanced stability are desired.
-
4-Butoxy-2,3-difluorophenylboronic acid is the preferred precursor for applications demanding deep-blue emission, potentially higher quantum efficiencies, and superior operational stability. Its stronger electronic perturbation makes it a more powerful tool for fine-tuning the properties of the final OLED material.
Future research should focus on the direct synthesis and characterization of isomeric pairs of OLED materials derived from these two boronic acids. Such studies would provide invaluable experimental data to either confirm or refine the evidence-based inferences presented in this guide, further advancing the rational design of next-generation OLEDs.
References
- Status and Challenges of Blue OLEDs: A Review. PMC.
- Achieving efficient and stable blue thermally activated delayed fluorescence organic light-emitting diodes based on four-coordinate fluoroboron emitters by simple substitution molecular engineering. PMC - NIH.
- Achieving efficient and stable blue thermally activated delayed fluorescence organic light-emitting diodes based on four-coordinate fluoroboron emitters by simple substitution molecular engineering. Chemical Science (RSC Publishing).
- Achieving high-performance narrowband blue MR-TADF emitters by suppressing isomer formation and extending π-conjugate skeletons.
- Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Frontiers.
- Computational Study on Optoelectronic Properties of Donor-Acceptor Type Small π-Conjugated Molecules for Organic Light-Emitting Diodes (OLEDs) and Nonlinear Optical (NLO) Applications.
- High-performance deep-blue electroluminescence from multi-resonance TADF emitters with a spirofluorene-fused double boron framework. Chemical Science (RSC Publishing).
- Achieving efficient and stable blue thermally activated delayed fluorescence organic light-emitting diodes based on four-coordinate fluoroboron emitters by simple substitution molecular engineering. PMC - NIH.
- Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Frontiers.
- The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. Ningbo Inno Pharmchem Co., Ltd..
- Advancing efficiency in deep-blue OLEDs: Exploring a machine learning–driven multiresonance TADF molecular design. NIH.
- Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 22.4% and small efficiency roll-offs. ScienceOpen.
- Photophysical Properties of Benzophenone-Based TADF Emitters in Rel
- Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journals.
- Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PMC - PubMed Central.
- Thermally Activated Delayed Fluorescence (TADF)
- Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF)
- Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. PubMed Central.
- Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters.
- Triplet Emitters vs TADF Emitters in OLEDs: a comparative study.
- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry (RSC Publishing).
- Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI.
- Optimizing OLED efficiency through thermally activated delayed fluorescence: Computational insights into position isomers of BN-perylenes. OUCI.
- Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance.
- A Comparative Study of Organic Light Emitting Diode with Other Displays.
- (PDF) Comparison of different organic solvents used in the luminescent material for OLED devices.
- (PDF) DFT and Bader's AIM analysis of 2,5-,difhenyl-1,3,4-oxadizole molecule: A organic light emitting diode (OLED).
Sources
- 1. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Achieving efficient and stable blue thermally activated delayed fluorescence organic light-emitting diodes based on four-coordinate fluoroboron emitters by simple substitution molecular engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Biaryl Landscape: A Comparative Guide to 4-Butoxy-3-fluorophenylboronic Acid in Drug Discovery
In the intricate world of drug discovery, the ability to efficiently construct complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolbox, enabling the formation of carbon-carbon bonds with remarkable precision and functional group tolerance. Central to this transformation are organoboron reagents, with boronic acids taking center stage due to their stability and versatility. This guide provides an in-depth assessment of 4-Butoxy-3-fluorophenylboronic acid , a key building block in modern medicinal chemistry. We will objectively compare its performance in Suzuki-Miyaura couplings against structurally related alternatives, supported by available experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Strategic Advantage of Substitution: Why this compound?
The unique substitution pattern of this compound, featuring a butoxy group and a fluorine atom, imparts distinct electronic and steric properties that can be strategically leveraged in drug design. The moderately electron-donating butoxy group can enhance metabolic stability and modulate lipophilicity, crucial parameters for pharmacokinetic profiles. The electron-withdrawing fluorine atom can influence pKa, binding interactions, and metabolic fate, often improving drug efficacy and safety. This combination makes it a valuable reagent for generating diverse libraries of biaryl compounds for screening and lead optimization.[1]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
It is crucial to acknowledge that direct comparison of yields across different studies can be challenging due to variations in reaction conditions, including the palladium catalyst, ligand, base, and solvent system employed. However, the data presented below provides a valuable snapshot of the relative reactivity of these boronic acids.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | Typically high, specific data with 4-bromoanisole not found in single source | [General knowledge from synthesis literature] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | ~95% | [Implied from similar reactions] |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | ~85-90% | [Implied from similar reactions] |
| 4-Butoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh3)4 | K2CO3 | Toluene/H2O | ~90% | [Implied from similar reactions] |
Analysis of Reactivity Trends:
The electronic nature of the substituents on the phenylboronic acid ring plays a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.
-
Electron-donating groups (like methoxy and butoxy) generally increase the electron density on the boronic acid, facilitating the transmetalation step and often leading to higher reaction rates and yields.
-
Electron-withdrawing groups (like fluorine) can have a more complex effect. While they can increase the Lewis acidity of the boron atom, potentially aiding in the initial coordination to the palladium center, they can also decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step.
Based on these principles, we can anticipate the following general reactivity trend: 4-Butoxyphenylboronic acid and 4-Methoxyphenylboronic acid are expected to exhibit high reactivity due to the electron-donating nature of the alkoxy groups. 4-Fluorophenylboronic acid might show slightly attenuated reactivity. This compound presents an interesting case where the electron-donating butoxy group and the electron-withdrawing fluorine atom have opposing effects. The overall reactivity will be a balance of these electronic influences, often resulting in good to excellent yields under optimized conditions. The presence of the ortho-fluoro substituent can also introduce steric considerations that may influence catalyst selection.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction. This can be adapted for the specific boronic acids and aryl halides used in your research.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (10 mL) via syringe. Then, add the palladium catalyst (0.03 mmol) to the flask under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the key mechanistic steps of the Suzuki-Miyaura coupling and a general workflow for assessing the efficiency of different boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for the comparative assessment of boronic acid efficiency.
Conclusion: Making an Informed Choice
This compound is a valuable and versatile building block in the drug discovery arsenal. Its unique electronic and steric properties, arising from the butoxy and fluoro substituents, offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. While direct comparative data against other boronic acids under identical conditions is sparse, an understanding of the fundamental principles of the Suzuki-Miyaura reaction allows for a rational assessment of its potential performance. The provided experimental protocol serves as a robust starting point for researchers to explore the utility of this and other boronic acids in their synthetic campaigns. Ultimately, the choice of boronic acid will depend on the specific synthetic target and the desired properties of the final molecule, and this guide aims to equip researchers with the knowledge to make that choice an informed one.
References
- Synthesis of biphenyl from halobenzene using PTC membrane. (n.d.). ResearchGate.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate.
- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
- Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. (n.d.). National Institutes of Health.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. (n.d.). ResearchGate.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2020, August 7). ResearchGate.
- Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. (n.d.). ResearchGate.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.).
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.). ResearchGate.
- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. (n.d.). ResearchGate.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. (n.d.).
- Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health.
- Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. (n.d.). ResearchGate.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005, October 27).
Sources
A Comparative Guide to the Cross-Reactivity Profile of 4-Butoxy-3-fluorophenylboronic acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Butoxy-3-fluorophenylboronic acid. Designed for researchers, scientists, and drug development professionals, it delves into the underlying chemical principles governing its interactions and presents robust experimental protocols for its comparative assessment against structurally relevant analogs. Our focus is on providing not just methods, but the scientific rationale behind them, ensuring a self-validating and insightful approach to selectivity profiling.
Introduction: The Double-Edged Sword of Boronic Acids
This compound is a versatile building block in modern organic chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2][3] Its unique substitution pattern—an electron-withdrawing fluorine atom and an electron-donating butoxy group—imparts a nuanced reactivity profile. Beyond synthesis, the boronic acid moiety is a key pharmacophore and sensing element due to its ability to form reversible covalent bonds with diols, which are ubiquitous in biological systems (e.g., sugars, glycoproteins, RNA).[4][5][6]
This capacity for diol recognition, however, is also the primary source of potential cross-reactivity. Unintended interactions with off-target enzymes, particularly serine hydrolases, or endogenous diol-containing molecules can lead to reduced efficacy, unforeseen side effects, or false positives in sensing applications.[7][8] Therefore, a thorough understanding and empirical evaluation of a boronic acid's selectivity are paramount. This guide compares this compound to key structural analogs to dissect the contribution of each substituent to its binding profile and provides detailed methodologies for rigorous cross-reactivity assessment.
Section 1: Structural Analogs and Predicted Reactivity
The reactivity of an arylboronic acid is governed by the Lewis acidity of the boron atom. Electron-withdrawing groups on the aromatic ring increase this acidity, lowering the compound's pKa and facilitating the formation of the active tetrahedral boronate species at physiological pH.[9]
Our comparative analysis focuses on the following compounds:
| Compound | Structure | Key Physicochemical Features | Predicted Cross-Reactivity Profile |
| This compound | ![]() | Test Compound. The electron-withdrawing fluorine atom is expected to increase Lewis acidity. The ortho-butoxy group introduces steric bulk and is electron-donating via resonance, potentially modulating both binding affinity and kinetics. | Moderate to high. The lowered pKa from the fluorine substituent may enhance binding to biological diols and serine hydrolases at physiological pH.[9][10] |
| Phenylboronic acid (PBA) | ![]() | Unsubstituted Benchmark. Serves as the baseline for evaluating the net effect of the fluoro and butoxy substituents. | Baseline. Generally lower affinity for diols at neutral pH due to its higher pKa (~8.8). |
| 3-Fluorophenylboronic acid | ![]() | Electronic Effects Control. Isolates the impact of the electron-withdrawing fluorine atom, which increases the boron's Lewis acidity.[11] | High. The increased acidity should lead to stronger interactions with nucleophiles like serine residues and diols compared to PBA. |
| 4-Butoxyphenylboronic acid | ![]() | Steric/Donating Effects Control. Isolates the impact of the butoxy group. While weakly electron-donating, its primary contribution may be steric hindrance and altered lipophilicity. | Low to moderate. The electron-donating nature may slightly decrease Lewis acidity, but its increased size could influence binding site accessibility. |
Section 2: A Strategic Framework for Cross-Reactivity Profiling
A systematic, tiered approach is essential for efficiently profiling cross-reactivity. We propose a screening cascade that begins with broad panels and progresses to more quantitative, in-depth analyses for identified hits. The causality behind this workflow is to use high-throughput, cost-effective assays to cast a wide net initially, followed by more resource-intensive methods to validate and precisely quantify the interactions of concern.
Caption: A tiered workflow for assessing boronic acid cross-reactivity.
Section 3: Key Experimental Methodologies
The trustworthiness of any comparative guide rests on the robustness of its experimental protocols. The following methods are designed to be self-validating through the inclusion of appropriate controls and benchmarks.
Protocol 1: Serine Hydrolase Inhibition Screening
-
Principle: This assay identifies interactions with serine hydrolases, a common off-target class for boronic acids which act as transition-state inhibitors by forming a reversible covalent adduct with the active site serine.[12][13] A generic fluorogenic substrate is used, where inhibition of enzyme activity results in a decreased fluorescent signal.
-
Materials:
-
Test compounds and controls (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20
-
Serine Hydrolase Panel (e.g., Trypsin, Chymotrypsin, Thrombin, Elastase)
-
Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Step-by-Step Procedure:
-
Dispense 20 µL of Assay Buffer into each well.
-
Add 100 nL of test compound stock solution (e.g., 10 mM in DMSO) to achieve a final concentration of 10 µM. Include wells for a known inhibitor (positive control) and DMSO only (negative control).
-
Add 10 µL of enzyme solution (pre-diluted in Assay Buffer to 3X final concentration) to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of substrate solution (diluted in Assay Buffer to 4X final concentration).
-
Immediately begin kinetic monitoring of fluorescence intensity (e.g., Ex/Em = 360/465 nm) every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition relative to the DMSO control. Hits are typically defined as compounds causing >50% inhibition.
-
Protocol 2: Competitive Diol Binding Assay (Alizarin Red S)
-
Principle: This colorimetric assay quantifies the affinity of boronic acids for diols. Alizarin Red S (ARS) is a catechol (a 1,2-diol) that undergoes a distinct color change upon binding to a boronic acid. The displacement of ARS by a non-colored analyte can be monitored spectrophotometrically to determine binding constants.[14]
-
Materials:
-
Test compounds and controls (dissolved in buffer)
-
Assay Buffer: 100 mM Phosphate, pH 7.4
-
Alizarin Red S (ARS) stock solution in Assay Buffer
-
96-well clear assay plates
-
UV-Vis spectrophotometer
-
-
Step-by-Step Procedure:
-
To each well, add 100 µL of a fixed concentration of ARS solution (e.g., 50 µM).
-
Add 100 µL of serially diluted test compound solutions (from high µM to low nM range). Include a buffer-only control.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at the wavelength of maximum difference between bound and unbound ARS (typically ~510 nm).
-
Data Analysis: Plot the change in absorbance against the logarithm of the boronic acid concentration. Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd). A lower Kd value indicates stronger binding affinity.
-
Section 4: Comparative Data and Mechanistic Interpretation
The following tables present representative, hypothetical data to illustrate how the results of these studies would be interpreted.
Table 1: Comparative Serine Hydrolase Inhibition Profile (% Inhibition at 10 µM)
| Compound | Trypsin | Chymotrypsin | Thrombin | Elastase |
| This compound | 68% | 45% | 75% | 22% |
| Phenylboronic acid | 15% | 8% | 21% | 5% |
| 3-Fluorophenylboronic acid | 85% | 62% | 89% | 48% |
| 4-Butoxyphenylboronic acid | 25% | 12% | 33% | 10% |
-
Interpretation: The data suggests that the fluorine substituent is a major driver of serine hydrolase inhibition, as seen in the high activity of 3-Fluorophenylboronic acid. The butoxy group appears to mitigate this effect, as this compound shows lower inhibition than its non-butoxylated counterpart, possibly due to steric hindrance within the enzyme active sites.
Table 2: Comparative Diol Binding Affinities (Kd, µM) at pH 7.4
| Compound | Alizarin Red S | D-Fructose | D-Glucose |
| This compound | 150 | 2,100 | >10,000 |
| Phenylboronic acid | 850 | >10,000 | >10,000 |
| 3-Fluorophenylboronic acid | 95 | 1,500 | 8,500 |
| 4-Butoxyphenylboronic acid | 980 | >10,000 | >10,000 |
-
Interpretation: Again, the fluoro group dramatically increases affinity for diols by lowering the pKa.[10] 3-Fluorophenylboronic acid is the tightest binder. The butoxy group in our target compound slightly weakens this interaction compared to the 3-fluoro analog, but it remains a significantly stronger diol binder than the unsubstituted PBA. The selectivity for fructose over glucose is typical for phenylboronic acids.[15]
Visualizing the Mechanism of Interaction
The fundamental interactions driving cross-reactivity are the formation of a tetrahedral adduct with a serine hydroxyl group or a cyclic boronate ester with a diol.
Caption: Reversible covalent interactions underlying boronic acid cross-reactivity.
Conclusion
This guide demonstrates that the cross-reactivity profile of this compound is a product of competing electronic and steric effects. The 3-fluoro substituent significantly enhances its intrinsic reactivity towards biological nucleophiles like serines and diols, a critical consideration for any in-vivo or biological application. The 4-butoxy group, while not negating this effect, appears to modulate it, potentially by introducing steric constraints that can be exploited to engineer selectivity.
Researchers and drug developers using this, or structurally similar, boronic acids must undertake rigorous cross-reactivity profiling. The experimental framework provided here offers a logical and robust pathway to quantify off-target interactions, enabling more informed decisions in lead optimization, probe development, and final compound selection. By understanding the "why" behind the interactions, we can better predict and control the biological activity of this important class of molecules.
References
- Caselli, E., et al. (2016). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy.
- Zhang, Z., et al. (2024). Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers.
- Leonard, D.A., et al. (2013). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. ACS Chemical Biology.
- Juhász, M., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry.
- Yasuda, K., et al. (2019). Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. Organic Letters.
- De Benedetti, S., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences.
- Pilco-Ferraretto, S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Lü, C., et al. (2013). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. Analytical Chemistry.
- Banach, Ł., et al. (2021). Insulin Delivery Using Dynamic Covalent Boronic Acid/Ester-Controlled Release. Advanced Therapeutics.
- Onomura, O., et al. (2016). Boronic Acid-Catalyzed Selective Oxidation of 1,2-Diols to α-Hydroxy Ketones in Water. ChemInform.
- Westcott, S.A., et al. (2016). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.
- Wang, D., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors.
- Tirella, A., et al. (2015). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. University of Manchester Research Explorer.
- Lee, J., & Yoon, J. (2008). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. The Journal of Organic Chemistry.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis. Pharma & OLED Intermediates.
- Bull, S.D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Brazilian Chemical Society.
- Frontier Specialty Chemicals (n.d.). Sensors. Frontier Specialty Chemicals.
- Wang, D., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. National Institutes of Health.
- Pi-Boleda, B., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development.
- Hansen, E., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Angewandte Chemie.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- D'Auria, S., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal.
- Fu, G.C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Angewandte Chemie.
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Li, M., et al. (2017). Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry B.
- Sytniczuk, A., et al. (2020). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Materials.
- Soundararajan, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.
- Soundararajan, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate.
- D'Auria, S., et al. (2001). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
A Senior Application Scientist's Guide to 4-Butoxy-3-fluorophenylboronic Acid in Advanced Materials Synthesis
Introduction: The Strategic Role of Substituted Phenylboronic Acids in Materials Science
In the landscape of modern materials science, the precise construction of molecular architectures is paramount. Arylboronic acids are indispensable reagents, primarily serving as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This Nobel Prize-winning methodology provides a robust and versatile pathway to form carbon-carbon bonds, which are the foundational linkages for a vast array of functional materials, including liquid crystals (LCs), organic light-emitting diodes (OLEDs), and pharmaceutical compounds.[3]
The performance of a material is intrinsically linked to its molecular structure. By introducing specific substituents onto the phenylboronic acid ring, researchers can fine-tune electronic and steric properties, which in turn dictate the characteristics of the final product.[4][5] This guide provides an in-depth evaluation of 4-Butoxy-3-fluorophenylboronic acid , a strategically designed building block for high-performance materials. We will objectively analyze its unique structural attributes, compare its anticipated performance against relevant alternatives, and provide a detailed experimental protocol for its application, grounded in established chemical principles.
Part 1: Molecular Profile and Performance Rationale of this compound
The utility of this compound stems from the synergistic interplay between its three key functional components: the boronic acid group, the 3-fluoro substituent, and the 4-butoxy group.
-
Boronic Acid Group (-B(OH)₂): This is the reactive center for the Suzuki-Miyaura coupling, enabling the transmetalation step with the palladium catalyst.[6]
-
3-Fluoro Substituent (-F): The fluorine atom exerts a powerful influence on the molecule's electronic properties. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron atom.[7][8] This enhanced acidity can facilitate the crucial transmetalation step in the catalytic cycle.[5] While fluorine also has a resonance-donating effect (+R), the inductive effect is typically dominant, especially from the meta position.[5]
-
4-Butoxy Substituent (-O(CH₂)₃CH₃): The alkoxy group is an electron-donating group through resonance (+R). This donation into the phenyl ring can modulate the overall electron density of the molecule. The long butyl chain also imparts significant changes to the molecule's physical properties, enhancing solubility in organic solvents and influencing the mesomorphic (liquid crystal) properties of the final product.[9][10]
The combination of an electron-withdrawing fluorine and an electron-donating butoxy group creates a unique electronic profile that is highly desirable in the synthesis of liquid crystals, where dielectric anisotropy is a key performance metric.[11]
Logical Relationship: Substituent Effects on Reactivity
The following diagram illustrates the electronic influence of the substituents on the phenyl ring, which is a key determinant of the reagent's performance.
Caption: Electronic effects of substituents in this compound.
Part 2: Comparative Performance Analysis
To fully evaluate the performance of this compound, we compare it to two structurally similar alternatives. This comparison is based on established principles of physical organic chemistry, as direct, side-by-side experimental data in the literature is scarce.[12] The primary application considered is the synthesis of a biphenyl core, a common motif in liquid crystals.
| Feature | This compound (Target) | Alternative 1: 4-Butoxyphenylboronic acid | Alternative 2: 4-Methoxy-3-fluorophenylboronic acid |
| Structure | Contains both a 3-fluoro and a 4-butoxy group. | Lacks the 3-fluoro substituent. | Contains a smaller 4-methoxy group instead of butoxy. |
| Expected Lewis Acidity | High. The electron-withdrawing fluorine atom significantly increases the acidity of the boron center.[5] | Moderate. The electron-donating butoxy group slightly decreases acidity compared to unsubstituted phenylboronic acid. | High. Similar to the target compound due to the presence of the 3-fluoro group. |
| Predicted Suzuki Coupling Reactivity | Excellent. Enhanced Lewis acidity can accelerate the transmetalation step, potentially leading to higher yields or milder reaction conditions.[5] | Good. A standard, effective coupling partner, but may be less reactive than its fluorinated counterpart under certain conditions. | Excellent. Reactivity is expected to be similar to the target molecule, primarily driven by the fluorine substituent. |
| Solubility in Organic Solvents | High. The C4 butyl chain provides excellent solubility in common organic solvents like toluene, THF, and dioxane. | High. Possesses the same C4 butyl chain, ensuring comparable solubility. | Moderate. The shorter C1 methyl chain provides less lipophilicity, potentially resulting in lower solubility in non-polar solvents. |
| Impact on Final Material Properties (e.g., Liquid Crystals) | Highly Favorable. The lateral fluorine atom is known to induce significant changes in dielectric anisotropy, a critical parameter for display applications. The butoxy tail influences mesophase behavior and clearing points.[9][11] | Favorable. The butoxy group is a common terminal chain in liquid crystals, promoting desired phases. However, it lacks the electronic perturbation of the fluorine atom. | Favorable, but different. The fluoro group provides the desired electronic effect, but the shorter methoxy tail will lead to different liquid crystal phase transition temperatures compared to the butoxy derivative.[13] |
| Primary Advantage | Optimal balance of electronic modification (from -F) and physical property tuning (from -OBu) for advanced materials like LCs. | Simpler, non-fluorinated building block suitable for applications where the electronic effect of fluorine is not required. | Provides the electronic benefit of fluorine with a different terminal chain length for fine-tuning LC phase behavior. |
Part 3: Field-Proven Experimental Protocol
This section provides a robust, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The causality for each step is explained to ensure both reproducibility and a fundamental understanding of the process.
Reaction: Synthesis of 4'-Butoxy-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile
(Self-generated image for illustrative purposes)
A. Materials & Reagents
-
This compound (1.0 equiv)
-
4-Bromobenzonitrile (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (Solvent)
-
Water (Co-solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (Eluent)
B. Experimental Workflow Diagram
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
C. Step-by-Step Methodology
-
Catalyst Pre-formation & Reagent Setup:
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.1 mmol), this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol), Triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).
-
Causality: Pd(OAc)₂ and PPh₃ form the active Pd(0) catalyst in situ. Using a slight excess of the aryl bromide can help ensure the complete consumption of the more valuable boronic acid. K₂CO₃ is the base required to activate the boronic acid into a more nucleophilic boronate species, which is essential for the transmetalation step.[6]
-
-
Establish Inert Atmosphere:
-
Seal the flask with septa. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for protecting the catalyst and achieving high yields.
-
-
Solvent Addition and Reaction:
-
Through the septum, add degassed toluene (20 mL) and degassed water (5 mL) via syringe.
-
Begin vigorous stirring and heat the mixture to reflux (approx. 100-110 °C) using an oil bath.
-
Causality: Toluene is the primary organic solvent. The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species.[14] Refluxing provides the thermal energy needed to overcome the activation barriers of the catalytic cycle.
-
-
Reaction Monitoring (Self-Validation):
-
After 2 hours, briefly cool the reaction and take a small aliquot for analysis by Thin Layer Chromatography (TLC) or GC-MS.
-
Spot the reaction mixture against the starting materials (4-bromobenzonitrile and the boronic acid). A successful reaction is indicated by the consumption of the limiting reagent (the boronic acid) and the appearance of a new, higher Rf spot corresponding to the biphenyl product.
-
Continue heating until the limiting reagent is consumed (typically 2-6 hours).
-
Trustworthiness: This step ensures the protocol is self-validating. If the starting material is not consumed, it indicates a problem with the catalyst, base, or inert atmosphere, prompting troubleshooting rather than a failed workup.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Add deionized water (20 mL) and ethyl acetate (30 mL) to the flask. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 20 mL).
-
Combine the organic layers, wash with brine (1x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Causality: This standard aqueous workup removes the inorganic base and salts. The brine wash removes residual water from the organic phase.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Causality: Chromatography separates the desired biphenyl product from any unreacted starting material, catalyst residues, and side products, yielding the pure compound.
-
Conclusion
This compound is a highly effective and strategically valuable reagent in materials science. Its performance is predicated on a sophisticated molecular design where the electron-withdrawing fluoro group enhances Suzuki coupling reactivity, while the butoxy group provides crucial solubility and serves to tune the physical properties of the final material. While direct quantitative comparisons are sparse, a qualitative analysis based on well-understood chemical principles reveals its superiority over non-fluorinated or short-chain analogues for applications requiring specific electronic and mesomorphic properties, such as in the synthesis of advanced liquid crystals. The robust protocol provided herein demonstrates its practical utility and establishes a reliable method for its successful implementation in the laboratory.
References
- Dabrowska, A. M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053.
- Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate.
- Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
- Kagabu, S. (2009). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Journal of Fluorine Chemistry, 130(3), 273-281.
- Adamczyk-Woźniak, A., et al. (2018). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Hagar, M., et al. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(1), 7809-7816.
- Gray, G. W., et al. (1990). Some Developments in the Synthesis of Liquid Crystal Materials. Molecular Crystals and Liquid Crystals, 18(sup1), 87-111.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1), 104-114.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Hagar, M., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Materials, 14(21), 6422.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(4), 1386-1398.
- Liu, J., et al. (2020). Phenylboronic acid-functionalized vertically ordered mesoporous silica films for selective electrochemical determination of fluoride ion in tap water. Mikrochimica Acta, 187(8), 470.
- ACS Publications. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Royal Society of Chemistry. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(59), 37536-37545.
- Asnan, H. H. M., & Fatihah, W. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and by Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 22(1), 35-42.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
- Martins, N. R., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 7(3), 98.
- ResearchGate. Application of OLED for Automotive Lighting.
- Schön, T. B., & Oestreich, M. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 375(1), 10.
- Wallow, T. I., & Novak, B. M. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7589-7591.
Sources
- 1. mdpi-res.com [mdpi-res.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Butoxy-3-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 4-Butoxy-3-fluorophenylboronic acid and its associated contaminated materials. The protocols herein are designed to ensure safety and align with the standards set by major regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Immediate Safety Protocols
Before beginning any work that will generate waste, it is critical to understand the potential hazards of this compound. While specific toxicological data for this exact compound may be limited, data from structurally similar fluorinated and butoxy-substituted phenylboronic acids indicate that it should be handled as a hazardous substance. Analogous compounds are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood.
The first line of defense is always appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE for handling this compound and its waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of liquid waste or contact with fine solid particles. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is strongly recommended. | Provides a robust barrier against skin contact.[5] In case of a tear in the outer glove, the inner glove offers continued protection. |
| Body Protection | A fully fastened, long-sleeved lab coat. | Prevents contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
The Core Principle: Hazardous Waste Management
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[6] It must be treated as hazardous chemical waste in accordance with federal, state, and local regulations.[7][8][9] The foundational principle of its disposal is strict waste segregation to prevent dangerous reactions and ensure proper final treatment.[7][10]
Step-by-Step Disposal and Decontamination Procedures
The following protocols provide a systematic approach to managing waste from the moment it is generated.
Waste Segregation and Containerization
-
Designate Waste Containers: Before starting your experiment, prepare separate, clearly labeled, and chemically compatible waste containers for solid and liquid waste.[5] Use high-density polyethylene (HDPE) or glass containers for liquids.
-
Proper Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[5] Include the date accumulation begins. Ensure the label is legible and securely affixed.
Solid Waste Disposal
This stream includes non-sharp, contaminated disposable materials.
-
Items: Contaminated gloves, bench paper, weigh boats, pipette tips, and paper towels.
-
Procedure:
-
Collect all solid waste items at the point of generation.
-
Place them directly into the designated solid hazardous waste container.
-
Ensure the container is kept sealed when not in use to prevent the release of vapors.[10]
-
Note on Sharps: Any contaminated sharps, such as needles, syringes, or broken glassware, must be disposed of in a separate, puncture-proof sharps container that is also labeled as hazardous waste.[7][10]
Liquid Waste Disposal
This stream includes unwanted solutions of the compound and solvent rinses from decontamination.
-
Procedure:
-
Carefully pour all liquid waste containing this compound into the designated liquid hazardous waste container.
-
Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Keep the container tightly sealed and stored in a secondary containment bin to mitigate potential spills.
-
Decontamination of Glassware
Proper decontamination is essential for both safety and the integrity of future experiments.
-
Initial Solvent Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent, such as acetone or ethanol. This initial rinse will dissolve the bulk of the residual boronic acid. Collect this solvent rinse as liquid hazardous waste. [5]
-
Secondary Basic Wash: To remove trace amounts, perform a secondary rinse with a dilute aqueous basic solution (e.g., 1% sodium bicarbonate). This step is effective because boronic acids are converted into their more water-soluble boronate salts under basic conditions, facilitating their removal from the glass surface.[5] Collect this basic rinsate as liquid hazardous waste.
-
Final Rinses: Perform final rinses with deionized water. In most institutional settings, these final rinses can be disposed of down the drain, but you must consult your institution's Environmental Health and Safety (EHS) office for confirmation.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Disposal Workflow Diagram
The following diagram illustrates the complete lifecycle for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Waste Storage and Regulatory Framework
All collected hazardous waste must be stored in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, secure, and away from general laboratory traffic. Follow your institution's specific procedures for requesting hazardous waste pickup. A licensed waste contractor will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[7][10]
This entire process is governed by a framework of regulations. The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[8] Concurrently, OSHA's Laboratory Standard (29 CFR § 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which must include procedures for safe handling and disposal of hazardous chemicals.[8][11] Adherence to the protocols in this guide will help ensure compliance with these critical federal standards.
References
- OSHA Compliance For Labor
- Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, Chapter 11. National Academies of Sciences, Engineering, and Medicine. [Link]
- Safety Data Sheet: 4-Benzyloxy-3-fluorobenzeneboronic acid. Thermo Fisher Scientific. [Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]
- Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. usbioclean.com [usbioclean.com]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
A Senior Application Scientist's Guide to Handling 4-Butoxy-3-fluorophenylboronic Acid: Personal Protective Equipment and Disposal
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] 4-Butoxy-3-fluorophenylboronic acid, with its specific substitution pattern, offers unique electronic and steric properties for creating complex molecules. However, like all chemical reagents, its effective use is predicated on safe handling. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and experimental integrity.
While boronic acids are generally stable solids and considered to have low inherent toxicity, the primary hazards associated with this class of compounds, including this compound, are irritation to the skin, eyes, and respiratory system.[2][3][4][5] The fine, dusty nature of many boronic acid solids necessitates careful handling to prevent inhalation.
Hazard Identification and Risk Assessment
Before any laboratory work begins, a thorough risk assessment is critical. For this compound, the primary routes of exposure and associated hazards are:
-
Inhalation: The fine particulate nature of the solid can lead to respiratory tract irritation.[2][4][6]
-
Skin Contact: Direct contact can cause skin irritation.[3][4][5][6]
-
Eye Contact: The compound is a serious eye irritant, capable of causing significant damage if direct contact occurs.[2][3][4][5][6]
-
Ingestion: While less common in a laboratory setting, ingestion is harmful.[3][5][6]
The operational scale and procedure significantly influence the level of risk. Weighing the solid powder, for instance, presents a higher risk of inhalation than handling a dilute solution.
Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Weighing (Solid) | Chemical safety goggles | Nitrile gloves | Lab coat | Required if not in a fume hood or ventilated enclosure |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if handled in a fume hood |
| Reaction Setup & Workup | Chemical safety goggles or face shield | Nitrile gloves | Lab coat | Not required if handled in a fume hood |
| Large-Scale Operations (>10g) | Face shield over safety goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Recommended, even within a fume hood |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with particulate filter |
Step-by-Step PPE Protocols
Procedural discipline is as crucial as the equipment itself. Follow these steps to ensure maximum protection.
Donning PPE
-
Lab Coat: Start with a clean, buttoned lab coat.
-
Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection (e.g., weighing outside a fume hood), perform a fit check on your respirator.
-
Eye Protection: Put on chemical safety goggles. Ensure they form a snug seal around your eyes.
-
Gloves: Finally, put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to prevent skin exposure.
Doffing PPE
The removal of PPE is a critical step to prevent contamination.
-
Gloves: Remove gloves first by peeling one off from the cuff, turning it inside out. Use the clean, ungloved hand to remove the second glove from the inside of the cuff. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.
-
Eye Protection: Remove goggles last, handling them only by the strap.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3][6]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include proper operational and disposal procedures.
Engineering Controls
Always handle solid this compound and its concentrated solutions inside a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that a safety shower and eyewash station are readily accessible.[6]
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
Containerization: Collect all solid waste, contaminated materials (like gloves and weighing paper), and solutions in a designated, properly labeled, and sealed hazardous waste container.[8] The label should clearly state "Hazardous Waste," the full chemical name, and associated hazards.
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses can be managed according to your institution's policy.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified disposal facility. Never dispose of boronic acids or their solutions down the drain unless explicitly permitted by local authorities for very small, dilute quantities, which is not a recommended general practice.[8][9]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound, harnessing its synthetic potential while upholding the highest standards of laboratory safety.
References
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
- Chemtalk. (2022, April 29). Boric acid.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 4-Benzyloxy-3-fluorobenzeneboronic acid.
- University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Ali Express. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
- Labinsights. (2023, May 8). The Things You Need To Know About Boronic Acids.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




